molecular formula C11H15NO B1606339 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 54893-54-8

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

货号: B1606339
CAS 编号: 54893-54-8
分子量: 177.24 g/mol
InChI 键: FXCIEQJPMSJEII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound with the molecular formula C11H15NO, which belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family. This chemical scaffold is of significant interest in medicinal chemistry and neuroscience research due to its presence in various biologically active alkaloids and its diverse pharmacological potential . The tetrahydroisoquinoline core is a privileged structure in drug discovery, with analogs exhibiting a wide spectrum of biological activities. Research into THIQ derivatives has explored their potential in addressing neurodegenerative disorders . Specifically, certain endogenous THIQ derivatives, such as 1-methyl-TIQ, have demonstrated compelling neuroprotective properties in experimental models, showing an ability to antagonize behavioral syndromes and dopaminergic neurotoxicity induced by agents like MPTP . The neuroprotective mechanisms under investigation include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system . Furthermore, the structural motif of adding specific N-functional groups (e.g., N-propargyl) to the THIQ core is a recognized strategy to enhance neuroprotective efficacy, drawing parallels to established compounds like selegiline . This makes this compound a valuable chemical reagent for synthesizing novel analogs to study structure-activity relationships (SAR) and develop potential therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing suitable personal protective equipment and engineering controls.

属性

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCIEQJPMSJEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203382
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54893-54-8
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054893548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the basic structure of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Core Molecular Architecture of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, widely found in natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1] This guide provides a detailed examination of the fundamental structure of this compound, its physicochemical properties, established synthetic pathways, and its significance as a key intermediate in the development of novel therapeutics. Its architecture, featuring a methoxy group on the aromatic ring and a methyl group on the nitrogen, provides a strategic platform for creating derivatives with potential applications against infective pathogens and neurodegenerative disorders.[1][2]

Core Molecular Structure and Nomenclature

The structure of this compound is defined by a bicyclic system comprising a benzene ring fused to a saturated piperidine ring. This core is systematically functionalized, leading to its distinct chemical identity.

  • Tetrahydroisoquinoline (THIQ) Core: The foundational scaffold is a 1,2,3,4-tetrahydroisoquinoline ring system, which imparts a rigid, three-dimensional conformation crucial for specific interactions with biological targets.

  • 6-Methoxy Group: An electron-donating methoxy (-OCH₃) group is attached at the C6 position of the aromatic ring. This substitution significantly influences the molecule's electronic properties and can be a key site for metabolic activity or a handle for further chemical modification.

  • 2-Methyl Group: A methyl (-CH₃) group is attached to the nitrogen atom at the N2 position, making it a tertiary amine. This N-methylation alters the basicity, lipophilicity, and steric profile of the nitrogen, which can profoundly impact its pharmacological and pharmacokinetic properties.

cluster_Core This compound Core Tetrahydroisoquinoline Scaffold Methoxy 6-Methoxy Group (-OCH3) Core->Methoxy at C6 Methyl 2-Methyl Group (-CH3) Core->Methyl at N2 A Starting Material (e.g., 3-Methoxyphenethylamine) B Step 1: Condensation (with Formaldehyde) A->B C Intermediate (Dihydroisoquinoline) B->C D Step 2: Cyclization (Pictet-Spengler Reaction) C->D E 6-Methoxy-1,2,3,4- tetrahydroisoquinoline D->E F Step 3: N-Methylation (e.g., with Methyl Iodide) E->F G Final Product (6-Methoxy-2-methyl-THIQ) F->G

Caption: Generalized workflow for the synthesis of 6-Methoxy-2-methyl-THIQ.

Exemplary Experimental Protocol (Pictet-Spengler Approach)

This protocol is a representative, self-validating workflow. Each step includes causality to explain the choice of reagents and conditions.

Objective: To synthesize 6-Methoxy-1,2,3,4-tetrahydroisoquinoline as a precursor for N-methylation.

  • Step 1: Formation of the Schiff Base and Cyclization

    • Rationale: This step combines the β-phenylethylamine with an aldehyde (formaldehyde) to form an intermediate imine (Schiff base), which then undergoes acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.

    • Procedure:

      • To a solution of 3-Methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add aqueous formaldehyde (1.1 eq).

      • Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the imine formation to completion.

      • After cooling, add a strong acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) and stir at room temperature or with gentle heating. The acid protonates the imine, activating it for the ring-closing cyclization.

      • Monitor reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 2: Work-up and Isolation

    • Rationale: To neutralize the acid and isolate the free base of the product.

    • Procedure:

      • Cool the reaction mixture and carefully basify with an aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This deprotonates the amine, making it soluble in organic solvents.

      • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Step 3: N-Methylation

    • Rationale: To introduce the methyl group onto the secondary amine nitrogen.

    • Procedure:

      • Dissolve the crude product from Step 2 in a polar aprotic solvent (e.g., acetonitrile or DMF).

      • Add a mild base (e.g., potassium carbonate, K₂CO₃) to act as a proton scavenger.

      • Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq) dropwise.

      • Stir the reaction at room temperature until TLC analysis confirms the formation of the N-methylated product.

  • Step 4: Final Purification

    • Rationale: To remove any remaining impurities, unreacted starting materials, or byproducts.

    • Procedure:

      • Filter off the base and concentrate the solvent.

      • Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

      • Confirm the structure and purity using NMR and Mass Spectrometry, comparing the data to the expected signatures (Section 2.2).

Biological Context and Therapeutic Potential

The THIQ scaffold is of immense interest to drug development professionals due to its prevalence in biologically active compounds.

  • A Privileged Scaffold: THIQ-based molecules are recognized as "privileged scaffolds" because they are capable of binding to a variety of biological targets with high affinity. [3]Their rigid, defined three-dimensional shape allows for precise presentation of functional groups for molecular recognition.

  • Therapeutic Applications of Analogs:

    • Anticancer Activity: Derivatives of the related 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline have been shown to act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and cytotoxic effects against cancer cells. [2]This highlights the potential of the methoxy-substituted tetrahydro-aza-aromatic core in oncology.

    • Neuropharmacology: The THIQ structure is a core component of many alkaloids that interact with the central nervous system. It serves as a precursor for compounds being investigated for neurodegenerative disorders. [1] * Antimicrobial Agents: Various synthetic THIQ analogs have been evaluated for their antibacterial and antifungal properties. [1] this compound serves as a critical building block, providing a structurally optimized and functionalized core from which vast libraries of diverse compounds can be synthesized and screened for novel biological activities.

Conclusion

The basic structure of this compound represents a masterful convergence of a privileged heterocyclic scaffold with key functional groups that fine-tune its chemical and biological properties. A thorough understanding of its molecular architecture, synthetic routes, and spectroscopic profile is essential for researchers aiming to leverage this potent intermediate. Its strategic importance in medicinal chemistry ensures that it will remain a valuable tool in the ongoing quest for novel and effective therapeutic agents.

References

  • 4, ResearchGate.

  • 5, PrepChem.com.

  • 6, PubChem.

  • 2, Smolecule.

  • 7, PubChem.

  • 3, National Institutes of Health (NIH).

  • 8, Guidechem.

  • 9, Chemicalbook.

  • 10, ChemicalBook.

  • 11, MOLBASE.

  • 12, Google Patents.

  • , SLN Pharmachem.

  • 13, ChemScene.

  • 14, Sunway Pharm Ltd.

  • 1, Royal Society of Chemistry.

  • 15, PubChem.

  • 16, ResearchGate.

Sources

Discovery and history of tetrahydroisoquinoline alkaloids.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, exhibiting a vast spectrum of biological activities that have been pivotal in the development of therapeutics.[1][2] This guide provides a comprehensive exploration of the historical and scientific journey of THIQ alkaloids, from their initial discovery and structural elucidation in the 19th and early 20th centuries to the unraveling of their complex biosynthetic pathways and the landmark synthetic methodologies that enabled their laboratory preparation. We will delve into the critical discovery of their endogenous presence in mammals and the subsequent implications for neurodegenerative diseases, concluding with an overview of how the field has evolved to tackle increasingly complex molecular architectures. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind key experimental milestones and the logic that has propelled this vital area of natural product chemistry.

The Dawn of Discovery: Early Isolation and Structural Puzzles

The story of isoquinoline alkaloids begins not with the tetrahydro- variants, but with the isolation of the first and most famous alkaloid, morphine , from the opium poppy (Papaver somniferum) in the early 19th century.[3] This seminal event ignited the field of alkaloid chemistry. However, the simpler, fully saturated 1,2,3,4-tetrahydroisoquinoline core would not be recognized as a distinct and widespread structural motif until much later.

The first true isoquinoline, as a parent heterocycle, was isolated from coal tar in 1885.[4] Early work on related alkaloids involved laborious extraction from plant materials, purification by fractional crystallization, and painstaking structural elucidation through chemical degradation. These classical methods involved breaking the molecule into smaller, identifiable fragments to piece together the original structure—a stark contrast to modern spectroscopic techniques.

One of the earliest simple THIQ alkaloids to be studied was Salsolidine, isolated from Salsola richteri. The challenge for early chemists was not just isolation, but determining the precise arrangement of atoms in these novel structures, a task that pushed the limits of analytical science at the time.

Forging the Core: Foundational Synthetic Methodologies

The ability to synthesize these molecules in the laboratory was a critical turning point, allowing for confirmation of proposed structures and the creation of analogues for pharmacological testing. Two reactions, developed in the late 19th and early 20th centuries, became the cornerstones of THIQ synthesis.

The Pictet-Spengler Reaction: A Biomimetic Masterstroke

In 1911, Amé Pictet and Theodor Spengler reported a reaction that would become the most powerful and widely used method for constructing the THIQ skeleton.[5][6][7] They discovered that a β-arylethylamine could be condensed with an aldehyde in the presence of an acid catalyst to yield a 1,2,3,4-tetrahydroisoquinoline.[5][6] This reaction is profound because it mimics the way these alkaloids are believed to be formed in nature (biosynthesis), lending it the term "biomimetic."

The reaction's driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring to close the second ring of the isoquinoline system.[6] The elegance of this reaction lies in its simplicity and efficiency, often proceeding in high yield under relatively mild conditions, especially when the aromatic ring is activated with electron-donating groups.[8]

Pictet_Spengler_Reaction Pictet-Spengler Reaction Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Ring Closure (SEAr) amine β-Arylethylamine imine Schiff Base (Imine) amine->imine + R'-CHO - H₂O aldehyde Aldehyde (R'-CHO) iminium Iminium Ion imine->iminium + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Attack by Aromatic Ring product Tetrahydroisoquinoline cyclization->product - H⁺

Caption: The Pictet-Spengler reaction mechanism.

Protocol 1: The Original Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline (1911)

This protocol is a representation of the original method described by Pictet and Spengler, reflecting the techniques and reagents of the era.

  • Objective: To synthesize the parent 1,2,3,4-tetrahydroisoquinoline ring system.

  • Materials:

    • Phenylethylamine (Substrate)

    • Dimethoxymethane (Formaldehyde equivalent)

    • Concentrated Hydrochloric Acid (Catalyst and Solvent)

    • Sodium Hydroxide solution (for neutralization)

    • Diethyl ether (for extraction)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or water bath

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Combine phenylethylamine and dimethoxymethane in a round-bottom flask.

    • Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.

    • Attach a reflux condenser and heat the mixture to 100 °C for several hours.

    • After cooling, make the solution strongly alkaline by the careful addition of a concentrated sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

    • Wash the ether layer with water, dry over anhydrous sodium sulfate, and remove the ether by distillation.

    • The resulting crude product can be purified by vacuum distillation.

  • Senior Scientist's Notes:

    • Causality: The use of concentrated HCl is critical. It serves not only as a solvent but, more importantly, as the catalyst that protonates the intermediate Schiff base to form the highly electrophilic iminium ion, which is necessary for the ring-closing cyclization.[6] The original report noted a 40% yield.[5]

    • Self-Validation: The identity and purity of the final product would have been confirmed by boiling point, elemental analysis (C, H, N composition), and salt formation (e.g., picrate derivative) with a known melting point. These methods were the gold standard for structural validation prior to the advent of spectroscopy.

    • Historical Context: Dimethoxymethane was used as a stable and easy-to-handle source of formaldehyde. Direct use of formaldehyde gas or formalin solution would have been less convenient.

The Bischler-Napieralski Reaction

Another key early synthesis is the Bischler-Napieralski reaction. This two-step process involves the acylation of a phenylethylamine followed by an acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline. This intermediate is then readily reduced (e.g., with NaBH₄) to the desired tetrahydroisoquinoline.[5] This method provides access to THIQs that are unsubstituted at the C1 position, complementing the Pictet-Spengler reaction which typically introduces a substituent at C1 from the aldehyde component.[8]

Unraveling Nature's Blueprint: The Biosynthesis of THIQ Alkaloids

A major leap in understanding came from elucidating how plants produce this vast array of compounds. It is now well-established that the vast majority of THIQ alkaloids in plants derive from the amino acid L-tyrosine .[3]

Pioneering work using isotopically labeled precursors (e.g., ¹⁴C-labeled tyrosine) fed to living plants allowed researchers to trace the metabolic fate of these building blocks. These experiments revealed that L-tyrosine is metabolized into two key components:

  • Dopamine: Formed via decarboxylation of L-DOPA (which comes from tyrosine).

  • 4-Hydroxyphenylacetaldehyde: Formed via transamination and decarboxylation of tyrosine.

A stereospecific, enzyme-catalyzed Pictet-Spengler-type reaction between dopamine and 4-hydroxyphenylacetaldehyde yields the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine . From this single precursor, a breathtaking variety of THIQ alkaloids are generated through a series of enzymatic oxidations, methylations, and rearrangements. The intermediate (S)-reticuline is a particularly crucial branch-point, leading to major subgroups like the protoberberines and aporphines.[1]

Biosynthesis_Pathway Core Biosynthetic Pathway of THIQ Alkaloids cluster_0 Enzymatic Condensation Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4HPAA->Norcoclaurine Reticuline (S)-Reticuline (Key Intermediate) Norcoclaurine->Reticuline Methylations, Hydroxylation Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines Oxidative Coupling Aporphines Aporphines (e.g., Corytuberine) Reticuline->Aporphines Intramolecular C-C Coupling Morphinans Morphinan Alkaloids (e.g., Morphine) Reticuline->Morphinans Endogenous_Formation Endogenous Formation of Salsolinol Dopamine Dopamine Salsolinol Salsolinol Dopamine->Salsolinol + Acetaldehyde Acetaldehyde (from Ethanol) Acetaldehyde->Salsolinol Non-enzymatic Condensation Neurotoxicity Dopaminergic Neurotoxicity Salsolinol->Neurotoxicity Leads to

Caption: Non-enzymatic formation of the neurotoxin Salsolinol.

The Modern Era: Structural Complexity and Therapeutic Promise

The field of THIQ alkaloids continues to expand dramatically. Researchers have isolated structurally complex THIQs from diverse sources, particularly marine organisms like sponges, which produce potent antitumor agents such as the renieramycins. [1]The bis-benzylisoquinoline alkaloids, where two THIQ units are linked together, represent another class with significant therapeutic potential, including FDA-approved anticancer drugs like trabectedin. [9] The synthesis of these complex molecules has driven innovation in organic chemistry, leading to the development of novel, highly selective reactions. Modern synthetic strategies often diverge from the classical biomimetic approaches, employing powerful new methodologies to construct these intricate architectures with high efficiency. [1][2]Furthermore, biocatalytic approaches using engineered enzymes are now being developed to produce THIQs in a highly efficient and stereoselective manner. [10]

Key Historical Milestones
YearDiscovery / EventKey Researchers / FieldSignificance
c. 1804 Isolation of MorphineFriedrich SertürnerMarks the beginning of alkaloid chemistry. [3]
1885 Isolation of Isoquinoline from coal tarHoogewerf & van DorpFirst isolation of the parent aromatic heterocycle. [4]
1911 Development of the Pictet-Spengler ReactionAmé Pictet & T. SpenglerProvided the first biomimetic and highly effective synthesis of the THIQ core. [6][7]
c. 1950s Use of Isotope TracersVariousElucidated the biosynthetic pathway of THIQs from L-tyrosine in plants.
1973 Discovery of Salsolinol in Parkinson's patientsSandler et al.Established the existence of endogenous THIQs in mammals, linking them to neurobiology. [11][12]
c. 1980s MPTP-induced Parkinsonism DiscoveryLangston et al.Fueled the "endogenous neurotoxin" hypothesis for Parkinson's disease.
2001 FDA Approval of Trabectidin (Yondelis®)PharmaMarFirst-in-class marine-derived bis-THIQ alkaloid approved for cancer treatment. [9]

Conclusion

The history of tetrahydroisoquinoline alkaloids is a compelling narrative of scientific discovery, spanning from the foundational principles of natural product chemistry to the cutting edge of synthetic methodology and neurobiology. From their origins as plant-derived folk medicines to their current status as FDA-approved pharmaceuticals and key players in the pathology of neurodegenerative disease, THIQs have consistently been at the center of chemical and biological inquiry. The journey from the simple synthesis in a flask by Pictet and Spengler to the complex, multi-step total synthesis of marine alkaloids and the subtle, non-enzymatic formation of neurotoxins in the human brain showcases the remarkable depth and continued relevance of this enduring class of molecules. For drug development professionals, the rich history of the THIQ scaffold serves as both an inspiration and a validated starting point for the design of future therapeutics.

References

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: PubMed Central URL: [Link]

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: ACS Publications URL: [Link]

  • Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: RSC Publishing URL: [Link]

  • Title: Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route Source: RSC Publishing URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Publishing URL: [Link]

  • Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: ResearchGate URL: [Link]

  • Title: Synthesis of tetrahydroisoquinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: KEGG PATHWAY Database Source: KEGG URL: [Link]

  • Title: Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside Source: PubMed URL: [Link]

  • Title: Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms Source: PubMed Central URL: [Link]

  • Title: Pharmacological activity of Alkaloids: A Review Source: ResearchGate URL: [Link]

  • Title: Pictet–Spengler reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Production of the Neurotoxin Salsolinol by a Gut-Associated Bacterium and Its Modulation by Alcohol Source: Frontiers URL: [Link]

  • Title: Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids Source: ACS Publications URL: [Link]

  • Title: Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids Source: MDPI URL: [Link]

  • Title: The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease Source: Bentham Science URL: [Link]

  • Title: Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders Source: Bentham Science URL: [Link]

  • Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: PubMed Central URL: [Link]

  • Title: Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials Source: Bentham Science URL: [Link]

  • Title: Enantioselective Gold-Catalyzed Pictet–Spengler Reaction Source: ACS Publications URL: [Link]

  • Title: The Isoquinoline Alkaloids Source: University of Bath Research Portal URL: [Link]

  • Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PubMed Central URL: [Link]

Sources

Topic: Natural Sources of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the natural occurrence of the simple tetrahydroisoquinoline (THIQ) alkaloid, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. A comprehensive review of current scientific literature indicates that while this specific N-methylated compound has not been definitively isolated and reported from a natural source, its direct biosynthetic precursor, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, has been identified. This guide provides a detailed overview of the known natural source of this precursor, outlines the established biosynthetic pathways for THIQ N-methylation, and presents a robust, field-proven protocol for researchers to extract the precursor and screen for the target N-methylated compound in plant matrices. The methodologies provided herein serve as a practical framework for the discovery and characterization of this and other related simple THIQ alkaloids.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif present in a vast and diverse family of alkaloids found throughout the plant kingdom.[1][2] These compounds are biosynthetically derived from aromatic amino acids and have garnered significant attention from the scientific community due to their wide range of potent biological activities.[2][3] The THIQ scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including muscle relaxants (tubocurarine), and has been investigated for applications in neuropharmacology and cancer therapy.[4][5][6]

Simple THIQs, characterized by the basic bicyclic ring system without complex substitutions at the C-1 position, represent the biosynthetic building blocks for more complex isoquinoline alkaloids. Their presence in nature, while sometimes at low concentrations, is of key interest for understanding the intricate enzymatic machinery that leads to molecular diversity. This guide focuses on a specific simple THIQ, this compound, exploring its potential natural origins.

The Biosynthetic Precursor: A Confirmed Natural Source

While the target molecule, this compound, remains elusive as a reported natural product, its immediate unmethylated precursor has a confirmed natural source.

Identified Precursor: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Natural Source: This compound has been successfully isolated from the cactus species Mammillaria longimamma .[7]

The presence of this precursor is highly significant. In plant alkaloid biosynthesis, terminal modifications such as O-methylation and N-methylation are common, often catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzymes.[1][8] The existence of the 6-methoxy-THIQ scaffold in Mammillaria strongly suggests that the enzymatic machinery for its formation is present, and it provides a logical starting point to search for the N-methylated derivative.

Biosynthesis: The Pathway to N-Methylation

The formation of this compound in nature would follow a well-established biosynthetic logic. The pathway can be understood in three key stages, beginning with the formation of the core THIQ skeleton and culminating in the specific methylation patterns.

  • Formation of the Phenylethylamine Precursor: The pathway originates with an aromatic amino acid, typically L-tyrosine. Through a series of enzymatic steps including hydroxylation and decarboxylation, L-tyrosine is converted into dopamine.

  • Pictet-Spengler Condensation: The critical step in forming the THIQ skeleton is the Pictet-Spengler reaction.[2] In this enzymatic condensation, dopamine reacts with an aldehyde (e.g., acetaldehyde) to cyclize and form a tetrahydroisoquinoline ring system.

  • Tailoring Steps (Methylation): Following the formation of the core scaffold, "tailoring" enzymes modify the structure. To arrive at the target molecule, two key methylation events are required:

    • O-Methylation: A catechol-O-methyltransferase (COMT) enzyme would methylate one of the hydroxyl groups on the aromatic ring to create the 6-methoxy group.

    • N-Methylation: A specific N-methyltransferase (NMT) would then catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the nitrogen atom at the 2-position of the THIQ ring. This final step yields this compound.[1][8]

The hypothetical final step is illustrated in the diagram below.

N_Methylation_Pathway cluster_0 Biosynthetic Conversion Precursor 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (from Mammillaria longimamma) Target This compound (Target Molecule) Precursor->Target N-Methyltransferase (NMT) + S-adenosyl-L-methionine (SAM)

Caption: Hypothetical enzymatic N-methylation of the natural precursor.

Technical Guide: A Protocol for Discovery and Isolation

For researchers aiming to confirm the natural existence of this compound, the following integrated workflow is proposed. It is designed to first isolate the known precursor from its source and then to analytically screen for the N-methylated target.

Experimental Workflow Diagram

Extraction_and_Analysis_Workflow Start 1. Plant Material Collection (e.g., Mammillaria longimamma) Prep 2. Drying and Pulverization Start->Prep Extraction 3. Acid-Base Extraction Prep->Extraction Partition 4. Liquid-Liquid Partitioning Extraction->Partition Crude 5. Crude Alkaloid Fraction Partition->Crude Purification 6. Column Chromatography (Silica or Alumina) Crude->Purification Fractions 7. Fraction Collection Purification->Fractions TLC 8. TLC Analysis Fractions->TLC Analysis 9. Structural Characterization (GC-MS, LC-MS, NMR) TLC->Analysis Precursor_ID Isolate A: 6-Methoxy-THIQ (Known Precursor) Analysis->Precursor_ID Confirm Identity Target_Search Screen Fractions for: 6-MeO-2-Me-THIQ (Target Molecule) Analysis->Target_Search Search for m/z

Caption: Workflow for extraction, isolation, and analysis of THIQ alkaloids.

Step-by-Step Methodology

PART A: Alkaloid Extraction and Isolation

This protocol is a standard acid-base extraction method optimized for isolating basic alkaloids like THIQs from a plant matrix.

  • Material Preparation:

    • Obtain fresh plant material (e.g., 500 g of Mammillaria longimamma).

    • Lyophilize (freeze-dry) or oven-dry the material at low heat (< 45°C) to prevent alkaloid degradation.

    • Grind the dried material into a fine powder using a blender or mill.

  • Acidic Extraction:

    • Macerate the powdered plant material in 2 L of methanol containing 1% acetic acid for 48 hours with occasional stirring. The acidic medium protonates the alkaloids, rendering them soluble in the polar solvent.

    • Filter the mixture through cheesecloth and then a Büchner funnel.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract.

  • Acid-Base Partitioning:

    • Adjust the pH of the aqueous extract to ~2.0 with 2M HCl.

    • Perform a defatting wash by partitioning the acidic solution against an equal volume of hexane or dichloromethane three times in a separatory funnel. Discard the organic layer, which contains non-polar compounds like fats and chlorophyll.

    • Basify the remaining aqueous layer to pH ~10-11 using concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in non-polar organic solvents.

    • Immediately extract the basified solution with an equal volume of dichloromethane or a 9:1 chloroform:isopropanol mixture. Repeat this extraction 3-4 times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Crude Alkaloid Fraction .

  • Chromatographic Purification:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A typical system would be a gradient of dichloromethane to methanol (e.g., 100:0 to 90:10 DCM:MeOH).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots with Dragendorff's reagent or under UV light.

    • Combine fractions containing compounds with similar Rf values and evaporate the solvent.

PART B: Analytical Characterization and Screening

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: GC-MS is an excellent tool for separating and identifying simple, volatile alkaloids.

    • Method: Derivatize a small portion of each purified fraction with a silylating agent (e.g., BSTFA) if necessary to improve volatility. Inject onto a GC equipped with a non-polar column (e.g., DB-5ms).

    • Analysis:

      • Identify the peak for the known precursor, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₃NO), by its expected mass spectrum (Molecular Ion M⁺ at m/z 163).

      • Screen the chromatograms of all fractions for a peak corresponding to the target molecule, this compound (C₁₁H₁₅NO). The expected molecular ion (M⁺) would be at m/z 177 . The fragmentation pattern should show a loss of a methyl group (m/z 162) and other characteristic fragments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: LC-MS is ideal for non-volatile or thermally labile compounds and provides high-resolution mass data.

    • Method: Dissolve fractions in a suitable solvent (e.g., methanol) and inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Analysis:

      • Perform an extracted ion chromatogram (EIC) for the exact mass of the protonated precursor [M+H]⁺ (m/z 164.1070).

      • Crucially, perform an EIC for the exact mass of the protonated target molecule [M+H]⁺ (m/z 178.1226 ). The presence of a peak at this exact mass with an appropriate retention time would be strong evidence for its existence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Once a fraction containing a compound with the correct mass is identified, further purification (e.g., via preparative HPLC) is required to obtain a pure sample.

    • ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The key diagnostic signal for the target molecule would be a singlet in the ¹H NMR spectrum around 2.4-2.6 ppm, integrating to three protons, corresponding to the N-methyl group (N-CH₃).

Quantitative Data Summary Table

Should the target compound be identified, the following table structure should be used to report quantitative findings.

CompoundMolecular FormulaExact Mass [M+H]⁺Retention Time (min)Concentration (µg/g dry wt)
6-Methoxy-THIQC₁₀H₁₃NO164.1070tbdtbd
6-MeO-2-Me-THIQC₁₁H₁₅NO178.1226tbdtbd

Conclusion and Future Outlook

This guide establishes that while this compound is not a currently documented natural product, its direct biosynthetic precursor is known to occur in Mammillaria longimamma. The biochemical pathways for N-methylation are well understood in plants, making the existence of the target compound in this or related species plausible.

The provided experimental workflow offers a comprehensive and robust strategy for researchers to systematically investigate the presence of this molecule. The successful identification and isolation of this compound would represent a novel discovery in natural products chemistry and would provide a new molecular entity for evaluation by drug development professionals. Future work should focus on applying this protocol to Mammillaria longimamma and expanding the screening to other species within the Cactaceae and related plant families known to produce THIQ alkaloids.

References

  • Title: Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route Source: Chemical Science URL: [Link]

  • Title: ALKALOID CONTENT OF REED CANARYGRASS (Phalaris arundinaceae L.) AS DETERMINED BY GAS-LIQUID CHROMATOGRAPHY Source: Canadian Journal of Plant Science URL: [Link]

  • Title: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals Source: PubMed URL: [Link]

  • Title: Tetrahydroisoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: ACS Publications URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 Source: PubChem URL: [Link]

  • Title: Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water Source: MDPI URL: [Link]

  • Title: 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers Source: PubMed Central URL: [Link]

  • Title: 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 Source: PubChem URL: [Link]

  • Title: Biologically Active Isoquinoline Alkaloids covering 2014-2018 Source: PubMed Central URL: [Link]

Sources

Spectroscopic and Structural Elucidation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. Given the limited availability of directly published experimental spectra for this specific N-methylated compound, this document establishes a robust analytical framework by leveraging spectral data from its immediate precursor, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. By combining established data with fundamental principles of spectroscopic interpretation, this guide offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, serving as an essential resource for its synthesis, identification, and characterization.

Molecular Structure and Key Features

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are prevalent in numerous natural products and pharmacologically active molecules. The structure comprises a bicyclic system with a benzene ring fused to a saturated nitrogen-containing heterocycle. The key functional groups influencing its spectroscopic properties are the methoxy group on the aromatic ring, the tertiary amine within the heterocyclic ring, and the aliphatic protons of the tetrahydroisoquinoline core.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of protons. The data for the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, is presented as a baseline. The predicted shifts for the N-methylated analog are based on established electronic effects.[1]

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignmentCausality and Expert Insights
~7.00dH-5Aromatic proton ortho to the electron-donating methoxy group, expected to be shielded.
~6.70ddH-7Aromatic proton coupled to both H-5 and H-8.
~6.65dH-8Aromatic proton meta to the methoxy group.
~3.95sC1-H₂Benzylic protons adjacent to the nitrogen. The chemical shift is influenced by both the aromatic ring and the nitrogen atom.
~3.80sOCH₃Singlet for the three equivalent protons of the methoxy group.
~3.10tC3-H₂Methylene protons adjacent to the nitrogen.
~2.80tC4-H₂Methylene protons adjacent to the aromatic ring.
~2.45sN-CH₃Key differentiating signal. A sharp singlet integrating to three protons, characteristic of the N-methyl group. Its appearance confirms successful N-methylation.

Expertise & Experience: The crucial difference between the spectrum of the parent compound and the N-methylated product is the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of a sharp singlet for the N-CH₃ group around 2.45 ppm. Furthermore, the protons on the adjacent carbons (C1 and C3) are expected to experience a slight downfield shift due to the electronic effect of the methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)AssignmentCausality and Expert Insights
~158.0C-6Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~134.5C-8aQuaternary aromatic carbon at the ring junction.
~127.0C-4aQuaternary aromatic carbon at the ring junction.
~126.5C-5Aromatic CH carbon.
~113.5C-7Aromatic CH carbon ortho to the methoxy group, shielded.
~112.0C-8Aromatic CH carbon meta to the methoxy group, shielded.
~55.5OCH₃Carbon of the methoxy group.
~51.0C-1Benzylic carbon adjacent to the nitrogen.
~47.5C-3Carbon adjacent to the nitrogen.
~42.0N-CH₃Key differentiating signal. The carbon of the N-methyl group.
~29.0C-4Aliphatic carbon adjacent to the aromatic ring.

Expertise & Experience: The most significant indicator of N-methylation in the ¹³C NMR spectrum is the appearance of a new signal around 42.0 ppm corresponding to the N-methyl carbon. The chemical shifts of the adjacent carbons, C1 and C3, are also expected to shift slightly downfield compared to the non-methylated precursor.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the deuterium signal. acq2 Shim the magnetic field to achieve homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Figure 2: Standard workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupCausality and Expert Insights
3100-3000C-H stretchAromatic C-HCharacteristic of the aromatic ring protons.
2950-2850C-H stretchAliphatic C-HCorresponding to the CH₂ and CH₃ groups in the molecule.
~2800C-H stretchN-CH₃A characteristic, often weak, band for a tertiary amine with an N-methyl group.
1610, 1500C=C stretchAromatic ringSkeletal vibrations of the benzene ring.
1250C-O stretchAryl etherAsymmetric C-O-C stretching of the methoxy group.
1150C-N stretchTertiary amineStretching vibration of the C-N bond.

Trustworthiness: A key validation of successful N-methylation is the absence of a broad N-H stretching band typically observed between 3300-3500 cm⁻¹ for the parent secondary amine. The presence of a band around 2800 cm⁻¹ further supports the introduction of the N-methyl group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data

m/z (Predicted)FragmentCausality and Expert Insights
177[M]⁺Molecular Ion Peak. Confirms the molecular weight of the compound (C₁₁H₁₅NO).
162[M - CH₃]⁺Loss of a methyl radical, likely from the N-methyl group.
134[M - C₂H₅N]⁺Retro-Diels-Alder (RDA) fragmentation is less likely but possible. More likely corresponds to the benzylic fragment after alpha-cleavage.
121[C₈H₉O]⁺A common fragment for methoxy-substituted aromatic compounds, corresponding to the methoxy-tropylium ion.

Expertise & Experience: The fragmentation of tetrahydroisoquinolines is often dominated by alpha-cleavage adjacent to the nitrogen atom. For this compound, the most favorable alpha-cleavage would result in the loss of a hydrogen radical from the C1 position to form a stable iminium ion. The molecular ion peak at m/z 177 is the most critical piece of information. The difference of 14 Da from the parent compound (MW 163) confirms the addition of a methyl group.

Predicted Fragmentation Pathway

M [M]⁺ m/z = 177 F1 [M - H]⁺ m/z = 176 M->F1 - H• (α-cleavage) F2 [M - CH₃]⁺ m/z = 162 M->F2 - CH₃• F3 [C₈H₁₀NO]⁺ m/z = 134 F1->F3 - C₂H₄ (ethylene)

Figure 3: Predicted key fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI). ESI is preferable for observing the molecular ion.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, isolate the molecular ion ([M+H]⁺ in ESI) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

References

  • BenchChem. (2025). Spectral Data Analysis of 6-methoxy-2-methylquinoline-4-thiol: A Technical Overview. BenchChem.
  • BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. BenchChem.
  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Retrieved from [Link]

Sources

The Pharmacological Kaleidoscope of Tetrahydroisoquinolines: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a remarkable breadth of biological activities.[1][2] This guide offers an in-depth exploration of the pharmacological activities of THIQ derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuropharmacological, and antimicrobial properties, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic promise.

Chapter 1: Anticancer Activities of Tetrahydroisoquinoline Derivatives

THIQ-based compounds have emerged as significant players in oncology research, demonstrating cytotoxicity against a range of human cancer cell lines through diverse mechanisms.[3][4] These include the inhibition of crucial cellular machinery for proliferation and survival, such as DNA replication, microtubule dynamics, and key signaling pathways.[5][6]

Mechanisms of Antineoplastic Action

DNA Intercalation and Repair Inhibition: A prime example of a THIQ derivative with potent antitumor activity is Trabectedin (Yondelis®), a marine-derived natural product.[7] Trabectedin's complex mechanism of action involves binding to the minor groove of DNA, which causes a distortion of the double helix.[1][2] This interaction interferes with transcription factors, DNA binding proteins, and DNA repair pathways, ultimately leading to cell cycle arrest and apoptosis.[1][3] Specifically, it has been shown to poison the transcription-coupled nucleotide excision repair (TC-NER) complex and promote the degradation of RNA polymerase II.[8]

Inhibition of Tubulin Polymerization: The cytoskeleton, particularly the microtubules formed by tubulin polymerization, is a critical target for anticancer drugs. Several THIQ derivatives have been identified as potent tubulin polymerization inhibitors.[9][10] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.[10][11] The cytostatic activity of these derivatives is often correlated with their ability to inhibit tubulin polymerization.[10]

Modulation of Oncogenic Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][12] THIQ derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[5][13] Additionally, some derivatives have demonstrated the ability to inhibit KRas, a frequently mutated oncogene in various cancers, including colorectal cancer.[7][14]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative THIQ derivatives against various human cancer cell lines, showcasing their potent antiproliferative activities.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Trabectedin Soft Tissue SarcomaSub-nanomolarDNA Alkylation/Repair Inhibition[2][7]
GM-3-18 Colon Cancer (HCT116)0.9 - 10.7KRas Inhibition[14]
GM-3-121 Breast Cancer (MCF-7)0.01 (µg/mL)Anti-angiogenesis[14]
Compound 15c Breast Cancer (MCF-7)7Cytotoxicity/Apoptosis Induction[15]
Compound 17 Lung Cancer (A549)0.025Tubulin Polymerization Inhibition[15]
Compound 4a Various (e.g., KBvin)0.016 - 0.020Tubulin Polymerization Inhibition[16]
Compound 15 MCF-7, HepG-2, A54915.16 - 18.74Cytotoxicity/Apoptosis Induction[17]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19][20]

  • Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18][20] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of THIQ derivatives.[21][22]

Protocol:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[23][24]

  • Tumor Implantation: Anesthetize immunodeficient mice (e.g., athymic nude mice). Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[21][23]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]

  • Drug Administration: Prepare the THIQ derivative in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.[24]

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or when signs of morbidity are observed. At the endpoint, tumors can be excised, weighed, and further analyzed (e.g., histology, biomarker analysis). The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Signaling Pathway Visualization

PI3K_Akt_mTOR_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and THIQ Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes THIQ THIQ Derivatives THIQ->PI3K Inhibition THIQ->AKT Inhibition THIQ->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and THIQ Inhibition.

Chapter 2: The Dichotomous Role of THIQs in Neuropharmacology

Tetrahydroisoquinolines exhibit a fascinating dual role in the central nervous system, with some endogenous derivatives implicated as neurotoxins in neurodegenerative diseases like Parkinson's, while other synthetic and natural THIQs demonstrate significant neuroprotective properties.[8][18]

Neurotoxicity and Parkinson's Disease

Certain THIQ alkaloids, such as tetrahydropapaveroline (THP), can be formed endogenously from dopamine.[18][19] These compounds are structurally similar to the known neurotoxin MPTP and are suspected to contribute to the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[18] The neurotoxic effects are thought to be mediated by the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial respiration.[18][19]

Neuroprotection and Therapeutic Potential

Conversely, a number of THIQ derivatives have shown promise as neuroprotective agents.[8][25] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[25] More recently, THIQ derivatives have been identified that can enhance lysosome biogenesis through the activation of Transcription Factor EB (TFEB), promoting the clearance of Aβ aggregates, a hallmark of Alzheimer's disease.[17]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating the efficacy of neuroprotective compounds.[26][27]

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (RA) for several days.[27][28]

  • Cell Plating: Seed the differentiated or undifferentiated cells in 96-well plates and allow them to adhere overnight.

  • Pre-treatment with THIQ Derivatives: Treat the cells with various concentrations of the test THIQ compounds for a specified period (e.g., 2-4 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or hydrogen peroxide (H₂O₂) to induce cell death.[26]

  • Co-incubation: Continue to incubate the cells with the THIQ derivatives and the neurotoxin for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Chapter 1. An increase in cell viability in the presence of the THIQ compound compared to the toxin-only control indicates a neuroprotective effect.

  • Mechanistic Studies (Optional): Further assays can be performed to elucidate the mechanism of neuroprotection, such as measuring ROS levels, caspase activity (for apoptosis), or the expression of key signaling proteins.[15]

Signaling Pathway Visualization

Dopaminergic_Signaling Figure 2: Dopaminergic Neuron and the Dual Role of THIQs Dopamine Dopamine Neurotoxic_THIQ Neurotoxic THIQs (e.g., THP) Dopamine->Neurotoxic_THIQ Metabolism Mitochondria Mitochondria Neurotoxic_THIQ->Mitochondria Inhibits Respiration ROS Reactive Oxygen Species (ROS) Neurotoxic_THIQ->ROS Generates Apoptosis Neuronal Death Mitochondria->Apoptosis Dysfunction leads to ROS->Apoptosis Induces Neuroprotective_THIQ Neuroprotective THIQs (e.g., 1MeTIQ) Neuroprotective_THIQ->ROS Scavenges Survival Neuronal Survival Neuroprotective_THIQ->Survival Promotes

Caption: Dopaminergic Neuron and the Dual Role of THIQs.

Chapter 3: Antimicrobial and Antiviral Activities

The THIQ scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents, addressing the urgent need for new therapies against drug-resistant pathogens.[13][29]

Antibacterial and Antifungal Properties

THIQ derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][29] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase.[30] Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[31]

Antiviral Potential

The antiviral activity of THIQ derivatives has been reported against a range of viruses, including the human immunodeficiency virus (HIV).[13][30] For instance, some THIQs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA, a crucial step in the HIV life cycle.[30]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected THIQ derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
HSN584 MRSA4[32]
HSN739 Vancomycin-Resistant Enterococcus faecium (VRE)8[32]
Compound 140/141 Various BacteriaNot specified, but active[30]
C1-substituted THIQs MRSALow MIC values reported[31]
Renieramycins Various BacteriaModerate activity[33]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][29]

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the THIQ derivative and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[34]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[34]

  • Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted compound) with the bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[34]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][34]

Experimental Workflow Visualization

MIC_Workflow Figure 3: Broth Microdilution MIC Assay Workflow Start Start Serial_Dilution Prepare 2-fold serial dilutions of THIQ derivative in a 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for turbidity (growth) Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination End End MIC_Determination->End

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold represents a versatile and highly fruitful starting point for the development of new therapeutic agents. The diverse pharmacological activities, spanning from oncology to neurodegenerative diseases and infectious diseases, underscore the immense potential of this chemical class. Future research will likely focus on the synthesis of novel THIQ libraries with improved potency and selectivity, the elucidation of novel mechanisms of action, and the advancement of the most promising candidates into preclinical and clinical development. The continued exploration of THIQ derivatives holds the promise of delivering next-generation therapies for some of the most challenging human diseases.

References

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH.[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.[Link]

  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.[Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed.[Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed.[Link]

  • The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.[Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Ingenta Connect.[Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.[Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research.[Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC - NIH.[Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.[Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[Link]

  • Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. PubMed.[Link]

  • MTT Proliferation Assay Protocol. ResearchGate.[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.[Link]

  • Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed.[Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers.[Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate.[Link]

  • Minimal Inhibitory Concentration (MIC). Protocols.io.[Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.[Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.[Link]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. PubMed.[Link]

  • Targeting PI3K/Akt/mTOR signaling in cancer. ResearchGate.[Link]

  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed.[Link]

  • Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. PubMed.[Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.[Link]

  • Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega.[Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications.[Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed.[Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC - NIH.[Link]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed.[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.[Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate.[Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents. ResearchGate.[Link]

  • Neurodifferentiation protocol applied to SH-SY5Y cells. ResearchGate.[Link]

  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. ResearchGate.[Link]

Sources

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Dopamine Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline as a potential dopamine receptor ligand. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information on its chemical synthesis, the known pharmacology of its structural analogs, and the fundamental principles of dopamine receptor signaling. By examining the structure-activity relationships of related tetrahydroisoquinolines, we project a likely pharmacological profile for the title compound, offering a valuable resource for researchers initiating studies in this area. This guide includes detailed experimental protocols for synthesis and in vitro pharmacological evaluation, alongside visualizations of key pathways to facilitate a deeper understanding of its potential as a modulator of the dopaminergic system.

Introduction: The Tetrahydroisoquinoline Scaffold in Dopaminergic Modulation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant biological activities.[1] Within the central nervous system, THIQ derivatives have garnered substantial interest for their ability to interact with various neurotransmitter systems, most notably the dopaminergic system.[2] Dopamine receptors, which are G-protein coupled receptors (GPCRs), are pivotal in regulating motor control, motivation, reward, and cognition.[3] Their dysregulation is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[4][5]

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3] The structural simplicity and synthetic tractability of THIQs make them attractive candidates for developing novel ligands with specific affinities and functional activities at these receptor subtypes.

This guide focuses specifically on This compound . We will explore its synthesis, predict its pharmacological properties based on closely related analogs, and provide the necessary experimental frameworks for its empirical validation as a dopamine receptor ligand.

Chemical Synthesis

The synthesis of this compound is a straightforward, two-step process starting from commercially available precursors. The methodology leverages two classic named reactions in organic chemistry: the Pictet-Spengler reaction followed by the Eschweiler-Clarke methylation.

Step 1: Pictet-Spengler Cyclization to form 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

The core THIQ skeleton is efficiently constructed via the Pictet-Spengler reaction. This involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde.

  • Starting Materials: 3-Methoxyphenethylamine and Formaldehyde.

  • Reaction: The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring to yield the cyclized product.[6]

Caption: Pictet-Spengler synthesis of the THIQ core.

Step 2: Eschweiler-Clarke N-Methylation

The secondary amine of the THIQ is then methylated to yield the final product. The Eschweiler-Clarke reaction is a reductive amination that uses excess formic acid and formaldehyde.[7]

  • Starting Material: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Reagents: Formaldehyde and Formic Acid.

  • Mechanism: The reaction involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[8] This method is advantageous as it avoids the formation of quaternary ammonium salts.[7]

Caption: N-methylation via the Eschweiler-Clarke reaction.

Detailed Synthesis Protocol

Protocol 1: Synthesis of this compound

  • Pictet-Spengler Reaction:

    • To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., water or a mixture of acetic acid and hydrochloric acid), add aqueous formaldehyde (1.1 equivalents).

    • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH or K2CO3) to pH 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Eschweiler-Clarke Methylation:

    • To the purified 6-methoxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent), add formic acid (2-3 equivalents) and aqueous formaldehyde (2-3 equivalents).

    • Heat the mixture at 80-100 °C for 4-8 hours until gas (CO2) evolution ceases.

    • Cool the reaction to room temperature and add aqueous HCl to acidify the mixture.

    • Wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to pH >10.

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Dopamine Receptor Signaling Pathways

Understanding the canonical signaling pathways of dopamine receptors is essential for interpreting the functional data of any putative ligand.

D1-like Receptor Signaling (Gαs/olf-coupled)

Activation of D1-like receptors (D1 and D5) by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gαs/olf subunit. This results in the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), leading to a cascade of events that modulate neuronal excitability and gene expression.

D1_Signaling Agonist D1 Agonist D1R D1 Receptor Agonist->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Response Cellular Response (Increased Excitability) Downstream->Response

Caption: D1-like receptor signaling cascade.

D2-like Receptor Signaling (Gαi/o-coupled)

Conversely, agonist binding to D2-like receptors (D2, D3, D4) activates the inhibitory Gαi/o subunit. This G-protein directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. D2-like receptors can also signal through Gβγ subunits to modulate other effectors, such as ion channels, and can engage in G-protein-independent signaling through β-arrestin.

D2_Signaling Agonist D2 Agonist D2R D2 Receptor Agonist->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Response Cellular Response (Decreased Excitability) PKA->Response

Caption: D2-like receptor signaling cascade.

Pharmacological Profile: A Predictive Analysis

As of the date of this guide, specific in vitro binding and functional data for this compound at dopamine receptor subtypes are not prominently published. However, by analyzing structurally similar compounds, we can construct a predictive pharmacological profile.

Insights from Structural Analogs
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: A fragment of the non-selective D3 antagonist stepholidine, this compound itself shows preferential, albeit modest, affinity for the D3 receptor (Ki = 92 nM) over D2 (Ki = 1593 nM) and D1 receptors (Ki = 6479 nM).[4] This suggests that the 6-methoxy-THIQ core can serve as a building block for D2-like receptor ligands, particularly with a preference for the D3 subtype.

  • N-Methyl-1,2,3,4-tetrahydroisoquinoline (MTIQ): Studies on the unsubstituted N-methylated THIQ have shown that it acts as a dopamine antagonist in behavioral models, blocking apomorphine-induced stereotypy.[6] This indicates that the N-methyl group is compatible with dopamine receptor antagonism.

  • Complex N-Substituted 6-Methoxy-THIQ Derivatives: More complex derivatives, where the N-methyl group is replaced by larger substituents, have been developed as highly potent and selective D3 receptor antagonists.[8][9] This further reinforces the idea that the 6-methoxy-THIQ scaffold is a viable pharmacophore for targeting D2-like receptors.

Predicted Binding Affinity and Functional Activity

Based on the available data from analogs, a predictive profile for this compound can be hypothesized:

Table 1: Predicted Pharmacological Profile

Receptor SubtypePredicted Binding Affinity (Ki)Predicted Functional ActivityRationale
D1-like (D1, D5) Low (Micromolar range)Likely inactive or very weakThe 6-methoxy-THIQ scaffold generally shows low affinity for D1 receptors.[4] Simple N-alkylation is unlikely to confer high affinity or potency at this receptor class.
D2-like (D2, D3, D4) Moderate (High nanomolar to low micromolar)Likely Antagonist or Partial AgonistThe THIQ core is known to bind to D2-like receptors. N-methylation of the parent THIQ confers antagonist properties.[6] The 6-methoxy group may enhance affinity, particularly for the D3 subtype.[4]

This predictive profile must be confirmed through empirical testing using the standardized in vitro assays detailed in the following section.

Experimental Protocols for Pharmacological Characterization

To empirically determine the dopamine receptor ligand properties of this compound, two primary types of in vitro assays are required: a radioligand binding assay to determine affinity and a functional assay to determine efficacy and potency.

Caption: Workflow for in vitro pharmacological characterization.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the binding affinity of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific dopamine receptor subtype.

  • Materials:

    • Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

    • Radioligand (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-N-methylspiperone for D2-like).

    • Test compound: this compound.

    • Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol or butaclamol).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • 96-well plates, filter mats, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific control.

    • Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through a glass fiber filter mat, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter mat and measure the radioactivity of each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay for Agonist/Antagonist Activity

This assay measures the functional effect of the compound on the second messenger cAMP, determining whether it acts as an agonist, antagonist, or inverse agonist.

  • Materials:

    • A stable cell line (e.g., CHO-K1) expressing the dopamine receptor of interest.

    • Assay medium (e.g., HBSS with HEPES).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

    • A known reference agonist (e.g., dopamine or quinpirole).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure (for a Gi-coupled D2-like receptor):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with IBMX for 10-20 minutes.

    • To test for agonist activity: Add serial dilutions of the test compound along with a fixed concentration of forskolin.

    • To test for antagonist activity: Add serial dilutions of the test compound followed by a fixed concentration of a reference agonist (at its EC80).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist mode: Plot the cAMP level against the log concentration of the test compound. Determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist mode: Plot the cAMP level against the log concentration of the test compound. Determine the IC50 (potency) for the inhibition of the agonist response.

Conclusion and Future Directions

This compound represents a synthetically accessible compound with a high potential for interacting with dopamine receptors. Based on the structure-activity relationships of its close analogs, it is predicted to exhibit moderate affinity for D2-like receptors, likely acting as an antagonist or a partial agonist, with a potential preference for the D3 subtype. It is expected to have low affinity for D1-like receptors.

This technical guide provides the foundational knowledge and detailed experimental protocols necessary to move from prediction to empirical validation. The synthesis is robust, and the pharmacological assays are well-established industry standards. Future research should focus on executing these protocols to generate definitive binding affinity (Ki) and functional activity (EC50/IC50) data across all five dopamine receptor subtypes. This will unequivocally establish the pharmacological profile of this compound and determine its potential as a tool compound for further research or as a starting point for the development of novel therapeutics targeting the dopaminergic system.

References

  • Gadhiya, S., Cordone, P., Pal, R. K., Gallicchio, E., Wickstrom, L., Kurtzman, T., Ramsey, S., & Harding, W. W. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS medicinal chemistry letters, 9(10), 990–995. [Link]

  • Harding, W. W., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia contributors. (2023, December 28). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Zell, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]

  • Naoi, M., Dostert, P., Yoshida, M., & Nagatsu, T. (1993). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Advances in neurology, 60, 212–217. [Link]

  • Sharma, A., & Kumar, V. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

  • Harding, W. W., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gobbi, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. [Link]

  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Fingerprint. [Link]

  • Boateng, C. A., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]

  • Harding, W. W., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. [Link]

  • Sahlholm, K., et al. (2022). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. [Link]

  • Knez, D., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. [Link]

  • El Aouad, N., et al. (2020). 1-(2'-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors. Journal of Natural Products. [Link]

  • Andujar, S. A., et al. (2011). Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. Journal of Molecular Modeling. [Link]

  • Knez, D., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. ResearchGate. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Free, R. B., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • Strange, P. G. (2020). An Overview of Dopamine Receptor Pharmacology. News-Medical.Net. [Link]

  • Farce, A., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem. [Link]

Sources

The Pictet-Spengler Reaction: A Technical Guide to Isoquinoline Synthesis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For over a century, the Pictet-Spengler reaction has remained a cornerstone in the synthetic chemist's toolkit for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. These structural motifs are prevalent in a vast array of natural products, particularly alkaloids, and form the core of numerous blockbuster pharmaceuticals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Pictet-Spengler reaction, from its fundamental mechanism to its modern, highly sophisticated applications. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore the nuances that lead to successful and reproducible outcomes.

The Enduring Significance of the Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this elegant reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield the corresponding tetrahydroisoquinoline.[1][2] Its enduring appeal lies in its efficiency, atom economy, and the directness with which it assembles complex heterocyclic systems from readily available starting materials. The reaction mimics biosynthetic pathways, such as those catalyzed by enzymes like strictosidine synthase in alkaloid production.[1]

The products of the Pictet-Spengler reaction are not merely synthetic curiosities; they are at the heart of medicinally important molecules. For instance, the reaction is pivotal in the synthesis of antihypertensives like debrisoquine and quinapril, as well as the vasodilator papaverine.[3] Furthermore, its application extends to the creation of complex polycyclic alkaloids with potent biological activities.[1][4]

Deconstructing the Mechanism: A Tale of Electrophilicity and Aromaticity

The driving force behind the Pictet-Spengler reaction is the generation of a highly electrophilic iminium ion, which is then intercepted by the electron-rich aromatic ring of the β-arylethylamine.[5][6] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a given substrate.

The reaction proceeds through two key steps:

  • Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions. This initially forms a Schiff base, which is then protonated by the acid catalyst to generate a highly reactive iminium ion.[6] The choice of acid catalyst is critical here; it must be strong enough to promote iminium ion formation without causing unwanted side reactions or decomposition of sensitive substrates.[7]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization, a special case of the Mannich reaction, leads to the formation of the new heterocyclic ring.[2][5] Subsequent deprotonation restores the aromaticity of the system, yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[6]

The nucleophilicity of the aromatic ring plays a crucial role in the success of the reaction. Aromatic rings bearing electron-donating groups (EDGs), such as methoxy or hydroxy substituents, are more activated and undergo cyclization under milder conditions.[3] Conversely, electron-deficient aromatic rings may require harsher conditions, such as stronger acids and higher temperatures, to facilitate the reaction.[5]

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Reactants->Schiff_Base + H⁺, - H₂O Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Spirocyclic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized_Intermediate->Product - H⁺

Figure 1: Generalized Mechanism of the Pictet-Spengler Reaction.

Variations on a Theme: Expanding the Synthetic Utility

The classical Pictet-Spengler reaction has been the subject of intense research, leading to the development of several powerful variations that have significantly expanded its scope and utility.

The Asymmetric Pictet-Spengler Reaction: Accessing Chiral Scaffolds

The generation of a new stereocenter at the C-1 position of the isoquinoline ring has made the development of asymmetric variants a major focus. Enantiomerically pure tetrahydroisoquinolines are crucial building blocks for the synthesis of many natural products and pharmaceuticals.

The key to a successful asymmetric Pictet-Spengler reaction lies in the choice of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack of the aromatic ring on the iminium ion. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) and their derivatives, have emerged as the catalysts of choice for this transformation.[8][9] These catalysts function by forming a chiral ion pair with the iminium ion, effectively shielding one face of the electrophile and directing the intramolecular cyclization to the other, thus inducing high levels of enantioselectivity.[8]

The steric and electronic properties of the chiral catalyst are critical. Bulky substituents on the catalyst can create a well-defined chiral pocket around the iminium ion, enhancing stereochemical control. The acidity of the Brønsted acid is also a fine-tunable parameter; a catalyst that is too acidic may lead to background racemic reaction, while one that is not acidic enough will result in slow or no reaction.

The N-Acyliminium Ion Pictet-Spengler Reaction: Taming Reactivity

For less reactive aromatic systems, the traditional Pictet-Spengler reaction can be sluggish and require harsh conditions. The N-acyliminium ion variation provides a powerful solution to this challenge. By acylating the intermediate imine, a highly electrophilic N-acyliminium ion is generated.[5] This species is significantly more reactive than its protonated counterpart, allowing the cyclization to proceed under much milder conditions and with a broader range of substrates, including those with less activated aromatic rings.[5][10]

This powerful variant has found widespread application in complex molecule synthesis, most notably in the industrial-scale production of Tadalafil (Cialis®), a potent phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[5][11]

Practical Guidance: Protocols and Troubleshooting

The successful execution of a Pictet-Spengler reaction hinges on careful attention to experimental detail. The following protocols provide a starting point for researchers, but it is crucial to recognize that optimization is often necessary for new substrates.

General Protocol for a Classical Pictet-Spengler Reaction

This protocol describes a standard procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene, Methanol)

  • Acid Catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Glacial Acetic Acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine and the anhydrous solvent.

  • Add the acid catalyst to the solution. The choice and amount of acid will depend on the reactivity of the substrate. For activated systems, catalytic amounts of a weaker acid like acetic acid may suffice. For less reactive substrates, stoichiometric amounts of a stronger acid like TFA or HCl may be necessary.

  • Add the aldehyde or ketone to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction due to insufficient activation. - Degradation of starting material or product under harsh acidic conditions. - Poor nucleophilicity of the aromatic ring.- Increase the strength or loading of the acid catalyst. - Increase the reaction temperature or time. - If degradation is observed, switch to a milder acid or lower the reaction temperature. - For electron-poor systems, consider the N-acyliminium ion variant.[7][12]
Formation of Side Products - Over-oxidation of the tetrahydroisoquinoline to a dihydroisoquinoline or fully aromatic isoquinoline. - Polymerization of the aldehyde. - N-acylation without cyclization (in the N-acyliminium variant).- Conduct the reaction under an inert atmosphere to minimize oxidation. - Add the aldehyde slowly to the reaction mixture. - Ensure the reaction conditions are optimized for the cyclization step in the N-acyliminium variant.
Low Enantioselectivity (in Asymmetric Variants) - Suboptimal chiral catalyst. - Presence of water in the reaction. - Racemic background reaction due to overly acidic conditions. - Reaction temperature is too high.- Screen a variety of chiral catalysts with different steric and electronic properties. - Use anhydrous solvents and reagents, and consider the use of molecular sieves. - Use the minimum amount of acid necessary to promote the reaction. - Lower the reaction temperature.[8]

Case Study: The N-Acyliminium Pictet-Spengler Reaction in the Synthesis of Tadalafil

The synthesis of Tadalafil provides an excellent real-world example of the power and elegance of the N-acyliminium Pictet-Spengler reaction.[5][11] The key step in many synthetic routes to Tadalafil involves the diastereoselective Pictet-Spengler condensation of D-tryptophan methyl ester with piperonal.[13][14]

Tadalafil_Synthesis_Workflow Start D-Tryptophan Methyl Ester + Piperonal Pictet_Spengler Pictet-Spengler Reaction (e.g., TFA, CH₂Cl₂) Start->Pictet_Spengler Intermediate cis-Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate Acylation Acylation (Chloroacetyl chloride) Intermediate->Acylation Acylated_Intermediate N-Acylated Intermediate Acylation->Acylated_Intermediate Cyclization Cyclization (Methylamine) Acylated_Intermediate->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Figure 2: Simplified Workflow for the Synthesis of Tadalafil via the Pictet-Spengler Reaction.
Detailed Protocol for a Key Tadalafil Intermediate:

The following is a representative protocol for the Pictet-Spengler reaction step in a Tadalafil synthesis.

Materials:

  • D-tryptophan methyl ester hydrochloride (1.0 eq)

  • Piperonal (1.0-1.2 eq)

  • Anhydrous solvent (e.g., isopropanol or a mixture of acetonitrile/isopropanol)[11][15]

  • Acid catalyst (e.g., trifluoroacetic acid, or the reaction can be run with the hydrochloride salt of the amine)[13][14]

Procedure:

  • In a suitable reactor, suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen anhydrous solvent.[15]

  • Heat the mixture to reflux and maintain for the required reaction time (typically several hours), monitoring the reaction progress by HPLC.[11][15]

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product and wash with a cold solvent (e.g., isopropanol) to remove any unreacted starting materials and the undesired trans-diastereomer.

  • Dry the resulting solid, which is the desired cis-tetrahydro-β-carboline intermediate, under vacuum.

This key intermediate is then carried forward through subsequent acylation and cyclization steps to afford Tadalafil. The diastereoselectivity of the Pictet-Spengler reaction is a critical factor in the overall efficiency of the synthesis, and the choice of solvent and reaction conditions is crucial for maximizing the yield of the desired cis-isomer.[13][14]

Conclusion and Future Outlook

The Pictet-Spengler reaction, a classic name reaction in organic chemistry, continues to be a workhorse for the synthesis of isoquinoline and related heterocyclic frameworks. Its robustness, versatility, and amenability to asymmetric catalysis ensure its continued relevance in both academic research and industrial drug development. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more powerful and selective variants of this venerable reaction, further expanding the horizons of what is synthetically possible. The ongoing exploration of novel catalysts, greener reaction conditions, and applications in complex multicomponent reactions will undoubtedly solidify the Pictet-Spengler reaction's place in the synthetic chemist's arsenal for generations to come.[1][16]

References

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Nielsen, T. E., & Schreiber, S. L. (2008). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 73(1), 18-28. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Nielsen, T. E., & Schreiber, S. L. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. Organic Letters, 7(15), 3255-3258. [Link]

  • Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. ACS Publications. [Link]

  • Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis. [Link]

  • Hu, J.-D., Huang, L.-L., & Feng, H.-D. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3925-3942. [Link]

  • Request PDF. Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Sharma, S., Joshi, G., Kalra, S., Singh, S., & Kumar, R. (2018). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 15(5), 634-651. [Link]

  • Seayad, J., & List, B. (2005). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 12436-12447. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Seayad, J., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086-1087. [Link]

  • Google Patents.
  • Yang, C., Liu, J., Liu, W., Li, X., & Wu, S. (2018). Synthesis of Tadalafil in Kilogram Scale. Chinese Journal of Pharmaceuticals, 49(12), 1666. [Link]

  • Google Patents.
  • Scarpi, D., Occhiato, E. G., Guarna, A., & Borzatta, V. (2010). One-Pot Pictet-Spengler Reaction and Esterification for the Preparation of a Key Tadalafil Synthetic Intermediate. Letters in Organic Chemistry, 7(4), 311-313. [Link]

  • Wang, C., Jiang, H., & Sheng, H. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. ACS Sustainable Chemistry & Engineering, 2(7), 1863-1867. [Link]

  • Eureka | Patsnap. Simple preparation process of tadalafil. [Link]

  • Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]

  • Vargová, Z., & Varečka, Ľ. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of Chemical Information and Modeling, 59(8), 3569-3582. [Link]

  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. NIH. [Link]

  • Toullec, P. Y., & Gandon, V. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9572-9577. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Google Patents.

Sources

Biological significance of the tetrahydroisoquinoline scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a paramount example of a "privileged scaffold" in medicinal chemistry.[1][2][3] This assertion stems from its recurring presence in a vast array of natural products and synthetically derived molecules that exhibit a broad spectrum of potent pharmacological activities.[4][5] This technical guide provides a comprehensive exploration of the biological significance of the THIQ scaffold, delving into its natural origins, diverse therapeutic applications, and the molecular mechanisms that underpin its effects. We will further explore common synthetic strategies for accessing this versatile core and provide detailed protocols for the biological evaluation of THIQ-containing compounds, with a special focus on their application in oncology.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The THIQ nucleus, a bicyclic system composed of a fused benzene and a dihydropyridine ring, perfectly embodies this concept.[1][3] Its rigid, yet conformationally adaptable structure allows for the precise spatial orientation of various substituents, enabling interactions with a diverse array of biological macromolecules.

The THIQ scaffold is a cornerstone of numerous natural alkaloids and has been successfully incorporated into a multitude of clinically approved drugs.[4] Its significance is underscored by the wide range of biological activities exhibited by THIQ derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[5][6]

Natural Occurrence and Biosynthesis of Tetrahydroisoquinoline Alkaloids

The THIQ core is widely distributed in nature, forming the structural foundation for a large family of isoquinoline alkaloids.[4] These natural products are found in various plant species and have been a source of traditional medicines for centuries. Prominent examples include the potent analgesic morphine and the antitussive agent codeine, both of which contain a partially reduced isoquinoline system.

The biosynthesis of THIQ alkaloids in plants typically proceeds through the Pictet-Spengler reaction . This remarkable enzymatic condensation involves the reaction of a β-arylethylamine, such as dopamine or tyramine, with an aldehyde or a ketone, followed by cyclization to form the characteristic THIQ ring system. The diversity of naturally occurring THIQ alkaloids arises from the variety of starting materials and the subsequent enzymatic modifications of the core scaffold.

A Spectrum of Pharmacological Activities

The therapeutic potential of the THIQ scaffold is vast, with derivatives demonstrating efficacy across a multitude of disease areas.

  • Anticancer Activity: This is arguably one of the most significant areas of research for THIQ compounds.[1][2][7] Numerous natural and synthetic THIQs have shown potent cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with DNA replication and repair, and modulation of key signaling pathways involved in cancer progression.[7][8] A noteworthy example is the marine-derived natural product Trabectedin (Yondelis®) , which is an FDA-approved drug for the treatment of soft tissue sarcoma and ovarian cancer.[9]

  • Antimicrobial and Antiviral Activity: THIQ derivatives have demonstrated promising activity against various pathogens. They have been shown to inhibit the growth of bacteria, fungi, and parasites, including the causative agents of malaria and leishmaniasis.[4] Furthermore, certain THIQ analogs have exhibited antiviral properties, including activity against the human immunodeficiency virus (HIV).[4]

  • Central Nervous System (CNS) Effects: The rigid structure of the THIQ scaffold allows it to interact with various receptors and transporters in the CNS. This has led to the development of THIQ-based compounds with applications as antidepressants, antipsychotics, and neuroprotective agents.[6]

  • Other Therapeutic Areas: The versatility of the THIQ scaffold extends to other therapeutic areas, with derivatives showing potential as anti-inflammatory, cardiovascular, and antidiabetic agents.[6]

Unraveling the Mechanisms of Action: A Focus on Anticancer THIQs

The anticancer effects of THIQ compounds are often multifaceted, involving the disruption of several critical cellular processes.

Case Study: The Complex Mechanism of Action of Trabectedin

Trabectedin (ET-743) serves as an excellent case study to illustrate the intricate mechanisms by which THIQ-containing drugs can exert their anticancer effects.[9] Its mode of action is unique and not fully understood, but several key processes have been identified.[9][10]

  • DNA Binding and Alkylation: Trabectedin's primary mechanism involves binding to the minor groove of DNA, where it forms a covalent adduct with guanine residues.[11][12][13] This binding distorts the DNA double helix, bending it towards the major groove.[11][12]

  • Interference with Transcription and DNA Repair: The DNA adducts formed by Trabectedin interfere with the processes of transcription and DNA repair.[10][14] It can stall RNA polymerase II, leading to the inhibition of activated transcription.[14] Furthermore, it can poison the transcription-coupled nucleotide excision repair (TC-NER) complex, generating DNA double-strand breaks.[9][11]

  • Modulation of the Tumor Microenvironment: Trabectedin has been shown to selectively induce apoptosis in monocytes and tumor-associated macrophages (TAMs).[15] By depleting these cells, which often promote tumor growth, Trabectedin can alter the tumor microenvironment to be less hospitable for cancer cells.[15] It also inhibits the production of pro-inflammatory cytokines and chemokines.[15]

  • Signal Transduction Pathway Modulation: Trabectedin has been shown to affect several signaling pathways implicated in cancer. For instance, in myxoid liposarcoma, it can displace the oncogenic FUS-CHOP transcription factor from its target promoters, reversing the oncogenic transcriptional program.[9] In other cancers, it has been shown to modulate pathways such as the MAPK/ERK pathway.[16][17]

Below is a diagram illustrating the multifaceted mechanism of action of Trabectedin.

Trabectedin_Mechanism cluster_transcription Transcription Interference cluster_dna_repair DNA Repair Interference cluster_tme Tumor Microenvironment Modulation cluster_signaling Signaling Pathway Modulation Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to TAM_Apoptosis Apoptosis of TAMs Trabectedin->TAM_Apoptosis FUS_CHOP Displacement of FUS-CHOP Trabectedin->FUS_CHOP ERK_Pathway Modulation of MAPK/ERK Pathway Trabectedin->ERK_Pathway DNA_Adduct DNA Adduct Formation (Bending of Helix) DNA->DNA_Adduct RNA_Pol_II RNA Polymerase II Stalling DNA_Adduct->RNA_Pol_II TC_NER TC-NER Poisoning DNA_Adduct->TC_NER Transcription_Inhibition Inhibition of Activated Transcription RNA_Pol_II->Transcription_Inhibition Apoptosis Tumor Cell Apoptosis Transcription_Inhibition->Apoptosis DSB Double-Strand Breaks TC_NER->DSB DSB->Apoptosis Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines & Chemokines TAM_Apoptosis->Cytokine_Inhibition FUS_CHOP->Apoptosis ERK_Pathway->Apoptosis Pictet_Spengler Reactants β-Arylethylamine + Aldehyde/Ketone Intermediate Schiff Base/ Iminium Ion Reactants->Intermediate Condensation Product Tetrahydroisoquinoline Intermediate->Product Acid-catalyzed Cyclization

Caption: Simplified workflow of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding THIQs. [18][19][20]This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). [19][20][21]

Bischler_Napieralski Reactant β-Arylethylamide Intermediate 3,4-Dihydroisoquinoline Reactant->Intermediate Dehydrating Agent (e.g., POCl₃) Product Tetrahydroisoquinoline Intermediate->Product Reduction

Caption: Simplified workflow of the Bischler-Napieralski reaction.

Other synthetic approaches to the THIQ scaffold include intramolecular hydroamination reactions and multicomponent reactions. [22]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of novel THIQ derivatives is a critical step in the drug discovery process. Here, we provide detailed protocols for two key assays used to assess the anticancer potential of these compounds.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [23][24]The amount of formazan produced is directly proportional to the number of living cells. [24] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THIQ test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. 5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. [23]6. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [23]7. Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. [23][24]A reference wavelength of 630 nm can be used to subtract background absorbance. [24]8. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter into the growing microtubules. [25][26] Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction buffer containing GTP and a fluorescent reporter.

  • Compound Preparation: Prepare serial dilutions of the THIQ test compounds in the reaction buffer. Include a negative control (vehicle) and positive controls for both inhibition (e.g., colchicine) and stabilization (e.g., paclitaxel).

  • Assay Setup: In a 96-well plate, add 5 µL of the compound dilutions or controls to each well. [25]4. Initiation of Polymerization: Add 50 µL of the tubulin-containing reaction buffer to each well to initiate polymerization. [25]5. Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every 30-60 seconds for 60-90 minutes. [25]6. Data Analysis: Plot the fluorescence intensity versus time for each treatment group. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control, while stabilization will result in a higher signal.

Data Summary: FDA-Approved Drugs Featuring the Tetrahydroisoquinoline Scaffold

The versatility and therapeutic relevance of the THIQ scaffold are exemplified by the number of drugs containing this core structure that have received FDA approval.

Drug NameTherapeutic AreaMechanism of Action (Simplified)
Trabectedin OncologyDNA alkylating agent, interferes with transcription and DNA repair [11][12]
Noscapine Oncology (investigational), AntitussiveTubulin-binding agent, disrupts microtubule dynamics [7]
Quinapril CardiovascularAngiotensin-converting enzyme (ACE) inhibitor
Apomorphine NeurologyDopamine agonist
Tubocurarine AnestheticNeuromuscular blocking agent

Conclusion and Future Perspectives

The tetrahydroisoquinoline scaffold has firmly established itself as a cornerstone of medicinal chemistry, with a rich history of producing clinically successful drugs. [4]Its inherent structural features and synthetic accessibility make it an enduringly attractive template for the design of novel therapeutic agents. [1]The diverse range of biological activities associated with THIQ derivatives, particularly in the realm of oncology, continues to drive intensive research efforts. [2][3] Future research in this area will likely focus on several key aspects:

  • Targeted Drug Design: A deeper understanding of the structure-activity relationships (SAR) of THIQ compounds will enable the design of more potent and selective inhibitors for specific biological targets.

  • Novel Synthetic Methodologies: The development of new and more efficient synthetic routes to access diverse and complex THIQ libraries will accelerate the drug discovery process.

  • Combination Therapies: Exploring the synergistic effects of THIQ-based drugs with other therapeutic agents holds promise for overcoming drug resistance and improving treatment outcomes, particularly in cancer.

The continued exploration of the vast chemical space surrounding the tetrahydroisoquinoline scaffold is poised to yield the next generation of innovative medicines to address a wide range of unmet medical needs.

References

  • Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. [Link]

  • D'Incalci, M., et al. "Unique features of trabectedin mechanism of action." Cancer Chemotherapy and Pharmacology, 2014. [Link]

  • Janssen Biotech, Inc. "Mechanism of Action SUMMARY • Trabectedin is an alkylating agent that binds the guanine." J&J Medical Connect. [Link]

  • Larsen, A. K., et al. "A Review of Trabectedin (ET-743): A Unique Mechanism of Action." Molecular Cancer Therapeutics, 2016. [Link]

  • Janssen Products, LP. "Mechanism of Action - YONDELIS®." YONDELIS® (trabectedin) HCP Site. [Link]

  • Wikipedia. "Trabectedin." Wikipedia, 2024. [Link]

  • Faheem, et al. "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design." Expert Opinion on Drug Discovery, 2021. [Link]

  • Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. [Link]

  • Wang, Y., et al. "[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]." Zhongguo Zhong Yao Za Zhi, 2014. [Link]

  • Bio-protocol. "In vitro tubulin polymerization assay." Bio-protocol, 2025. [Link]

  • Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. [Link]

  • Mekky, A. E. M., et al. "Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents." Anti-Cancer Agents in Medicinal Chemistry, 2021. [Link]

  • Faheem, et al. "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design." PubMed, 2021. [Link]

  • Hrytsyna, I., et al. "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry, 2023. [Link]

  • Kumar, A., et al. "The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents." Current Topics in Medicinal Chemistry, 2021. [Link]

  • Patsnap. "What is the mechanism of Trabectedin?" Patsnap Synapse, 2024. [Link]

  • Faheem, et al. "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design." ResearchGate, 2021. [Link]

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction." Organic Chemistry Portal. [Link]

  • NROChemistry. "Bischler-Napieralski Reaction: Examples & Mechanism." NROChemistry. [Link]

  • International Journal of Scientific & Technology Research. "Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives." IJSTR, 2019. [Link]

  • Wikipedia. "Bischler–Napieralski reaction." Wikipedia, 2024. [Link]

  • Grokipedia. "Bischler–Napieralski reaction." Grokipedia. [Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Cytoskeleton, Inc.. [Link]

  • Whaley, W. M., & Govindachari, T. R. "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds." Organic Reactions, 1951. [Link]

  • Joullié, M. M., et al. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." Journal of Visualized Experiments, 2013. [Link]

  • ResearchGate. "Trabectedin affects many cellular pathways. a On the upper left panel,..." ResearchGate, 2020. [Link]

  • Genta, S., et al. "Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma." Frontiers in Oncology, 2022. [Link]

  • ResearchGate. "Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents." ResearchGate, 2025. [https://www.researchgate.net/publication/351833758_Recent_development_of_tetrahydro-quinolineisoquinoline_based_compounds_as_anticancer_agents]([Link]_ anticancer_agents)

  • ResearchGate. "(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives." ResearchGate, 2026. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 2013. [Link]

  • ResearchGate. "Pictet–Spengler Tetrahydroisoquinoline Synthese." ResearchGate. [Link]

  • National Institutes of Health. "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." PMC, 2016. [Link]

  • National Institutes of Health. "Trabectedin is a promising antitumor agent potentially inducing melanocytic differentiation for clear cell sarcoma." PMC, 2017. [Link]

  • ACS Publications. "Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids." The Journal of Organic Chemistry, 2019. [Link]

  • National Institutes of Health. "Gene and microRNA modulation upon trabectedin treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line." PMC, 2018. [Link]

  • ACS Publications. "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." Chemical Reviews, 2023. [Link]

Sources

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide on a Privileged Scaffold and its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, providing a comprehensive overview of its theoretical mechanisms of action based on the broader understanding of the THIQ chemical class. We will delve into its potential interactions with key neurological targets, including monoamine oxidases, dopamine receptors, and other G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and proposing experimental pathways to further elucidate the pharmacological profile of this intriguing molecule.

Introduction: The Tetrahydroisoquinoline Core

The THIQ scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] This versatility has led to the development of THIQ-based compounds for a wide range of therapeutic areas, including antimicrobial, anticancer, and neuroprotective applications.[4] The biological activities of THIQ derivatives are highly dependent on the substitution patterns on the aromatic ring and the nitrogen atom. The subject of this guide, this compound, possesses two key substitutions: a methoxy group at the 6-position and a methyl group at the 2-position (the nitrogen atom). These modifications are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Proposed Mechanisms of Action

Based on the pharmacology of structurally related tetrahydroisoquinolines, several primary mechanisms of action can be postulated for this compound.

Monoamine Oxidase (MAO) Inhibition

A prominent and well-documented activity of many tetrahydroisoquinoline derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[] These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[][7]

Notably, N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), a close structural analog lacking the 6-methoxy group, has been shown to be oxidized by both MAO-A and MAO-B.[8] Furthermore, the related compound 6-methoxy-1,2,3,4-tetrahydro-beta-carboline has been identified as a specific inhibitor of MAO-A.[9]

Hypothesized Mechanism: It is highly probable that this compound acts as an inhibitor of monoamine oxidase. The N-methyl group is a common feature in many MAO substrates and inhibitors, and the tetrahydroisoquinoline core is known to interact with the active site of the enzyme. The 6-methoxy group may influence the selectivity and potency of this inhibition towards MAO-A or MAO-B.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a standard method to determine the inhibitory potential of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)

  • Test compound (this compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in phosphate buffer.

  • In a 96-well plate, add the appropriate MAO enzyme (A or B) to each well.

  • Add the diluted test compound or control inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex® Red reagent.

  • Monitor the fluorescence increase over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Causality behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • Specific Substrates and Inhibitors: Kynuramine and benzylamine are well-characterized substrates for MAO-A and MAO-B, respectively. Clorgyline and selegiline serve as positive controls to validate the assay's performance and specificity.

  • Fluorometric Detection: The Amplex® Red assay provides a highly sensitive and continuous method for measuring hydrogen peroxide, a product of the MAO reaction, allowing for accurate determination of enzyme kinetics.

Data Presentation: Putative MAO Inhibition Profile

CompoundTargetIC50 (µM)Inhibition Type
This compoundMAO-ATo be determinedTo be determined
This compoundMAO-BTo be determinedTo be determined
ClorgylineMAO-A~0.01Irreversible
SelegilineMAO-B~0.01Irreversible

Logical Relationship Diagram: MAO Inhibition Pathway

MAO_Inhibition cluster_0 Normal Physiology cluster_1 Pharmacological Intervention Monoamine_Neurotransmitter Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine_Neurotransmitter->MAO Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Test_Compound 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroisoquinoline Test_Compound->MAO Inhibition

Caption: Proposed MAO inhibition by this compound.

Dopamine Receptor Modulation

The structural similarity of tetrahydroisoquinolines to dopamine suggests a potential interaction with dopamine receptors. Indeed, various THIQ derivatives have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors.[10] Specifically, compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif have shown strong affinity and selectivity for the D3 receptor.[10] While the subject compound lacks the 7-hydroxyl group, the 6-methoxy substitution is a key feature in these active ligands.

Hypothesized Mechanism: this compound may act as a ligand at dopamine receptors, potentially with selectivity for the D2 or D3 subtype. The nature of this interaction (agonist, antagonist, or partial agonist) would require experimental determination. Such activity could have implications for treating conditions involving dopaminergic dysregulation, such as schizophrenia or substance use disorders.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol describes a method to assess the binding affinity of a test compound for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or D3 receptors

  • [³H]Spiperone or [³H]Raclopride (radioligands for D2 receptors)

  • [³H]-(+)-PHNO (radioligand for D3 receptors)

  • Test compound (this compound)

  • Haloperidol (non-selective D2/D3 antagonist for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl with physiological salts)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound and haloperidol in binding buffer.

  • In reaction tubes, combine the cell membranes, the radioligand, and either the test compound, haloperidol (for non-specific binding), or buffer (for total binding).

  • Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Causality behind Experimental Choices:

  • Receptor-Expressing Membranes: Using membranes from cells overexpressing a specific receptor subtype ensures a high density of the target for robust signal detection.

  • Radioligands: High-affinity, subtype-selective radioligands are essential for accurately probing the binding site of interest.

  • Competition Binding: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand.

  • Rapid Filtration: This step is crucial to quickly separate bound from free radioligand, preventing dissociation during the washing process.

Data Presentation: Predicted Dopamine Receptor Binding Profile

CompoundReceptorKi (nM)
This compoundD2To be determined
This compoundD3To be determined
HaloperidolD2~1-5
HaloperidolD3~1-5
Interaction with Other G-Protein Coupled Receptors (GPCRs)

The privileged nature of the THIQ scaffold extends to other GPCRs beyond the dopamine receptor family.

  • Orexin Receptors: Derivatives of 6,7-dimethoxy-tetrahydroisoquinoline have been investigated as selective antagonists for the orexin-1 receptor (OX1), which is implicated in reward and addiction pathways.[11][12] The 6-methoxy group is a common feature in these antagonists.

  • Sigma-2 (σ2) Receptors: A derivative, 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, has demonstrated high binding affinity and selectivity for the σ2 receptor.

  • Serotonin Receptors: While direct evidence for this compound is lacking, some substituted tetrahydroisoquinolines have been identified as ligands for various serotonin receptor subtypes, including 5-HT1D, 5-HT6, and 5-HT7 receptors.[]

Hypothesized Mechanism: The this compound scaffold may possess affinity for a range of GPCRs, including orexin, sigma, and serotonin receptors. The specific receptor subtype and the functional consequence of this binding (agonism vs. antagonism) would depend on the overall molecular conformation and interactions within the receptor's binding pocket.

Logical Relationship Diagram: Multi-Target GPCR Interactions

GPCR_Interaction Test_Compound 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroisoquinoline Dopamine_Receptors Dopamine Receptors (D2, D3) Test_Compound->Dopamine_Receptors Binding Orexin_Receptors Orexin Receptors (OX1) Test_Compound->Orexin_Receptors Binding Sigma_Receptors Sigma Receptors (σ2) Test_Compound->Sigma_Receptors Binding Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1D, 5-HT6, 5-HT7) Test_Compound->Serotonin_Receptors Binding Cellular_Response Modulation of Downstream Signaling (e.g., cAMP, Ca2+) Dopamine_Receptors->Cellular_Response Orexin_Receptors->Cellular_Response Sigma_Receptors->Cellular_Response Serotonin_Receptors->Cellular_Response

Caption: Putative multi-target engagement of GPCRs.

Future Directions and Conclusion

The mechanistic landscape of this compound remains largely theoretical, built upon the established pharmacology of its structural congeners. This guide has outlined the most plausible mechanisms of action, focusing on MAO inhibition and modulation of various GPCRs. The provided experimental protocols offer a clear path forward for the empirical validation of these hypotheses.

Future research should prioritize:

  • Comprehensive Receptor Screening: A broad panel of receptor binding and functional assays is necessary to fully characterize the selectivity profile of this compound.

  • In Vivo Studies: Following in vitro characterization, animal models of depression, anxiety, and neurodegenerative diseases will be crucial to assess the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-methoxy and 2-methyl groups will help to delineate the structural requirements for activity at different targets and to optimize potency and selectivity.

References

  • Perelman School of Medicine at the University of Pennsylvania. (2022, April 11). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. [Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. (2021, April 18). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Substituted tetrahydroisoquinoline. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. (2024). International Journal of Molecular Sciences. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. (2021). International Journal of Molecular Sciences. [Link]

  • Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. (1992). Biochemical Pharmacology. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. (1980). Neuroscience Letters. [Link]

  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. (2013). ACS Medicinal Chemistry Letters. [Link]

  • THIQs Revisited. (2023, November 30). Practical Recovery. [Link]

  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2010). Experimental Neurobiology. [Link]

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. (1993). Journal of the Neurological Sciences. [Link]

  • Tetrahydroisoquinoline. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • TAAR1 and Psychostimulant Addiction. (2019). Neuropharmacology. [Link]

  • Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. (2013). Journal of Medicinal Chemistry. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules. [Link]

Sources

Methodological & Application

Synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. This document provides a detailed, two-step synthetic protocol, encompassing the Pictet-Spengler reaction and Eschweiler-Clarke methylation, complete with mechanistic insights, experimental procedures, and characterization data.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, appearing in a wide array of natural products and pharmacologically active compounds.[1] The specific analogue, this compound, is a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the foundational THIQ framework with a methoxy group that can modulate electronic properties and a methyl group on the nitrogen that can influence basicity and pharmacokinetic properties. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important compound, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the core tetrahydroisoquinoline ring system via the Pictet-Spengler reaction . This is followed by the introduction of the N-methyl group through the Eschweiler-Clarke reaction . This strategy is advantageous due to the ready availability of the starting materials, the reliability of the reactions, and the generally good yields.

Step 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines. It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2] In this synthesis, 3-methoxyphenethylamine reacts with formaldehyde to form an intermediate iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the six-membered heterocyclic ring, yielding 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The methoxy group on the aromatic ring acts as an activating group, facilitating the electrophilic substitution.[3]

Step 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines.[4] This reductive amination procedure utilizes an excess of formic acid and formaldehyde. The secondary amine, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine, this compound. A key advantage of this method is that it avoids the over-alkylation to a quaternary ammonium salt.[5]

Experimental Protocols

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Supplier
3-MethoxyphenethylamineC₉H₁₃NO151.21Commercially Available
Formaldehyde (37% in H₂O)CH₂O30.03Commercially Available
Hydrochloric Acid (conc.)HCl36.46Commercially Available
Sodium HydroxideNaOH40.00Commercially Available
DichloromethaneCH₂Cl₂84.93Commercially Available
Anhydrous Magnesium SulfateMgSO₄120.37Commercially Available
Formic Acid (88%)HCOOH46.03Commercially Available
Diethyl Ether(C₂H₅)₂O74.12Commercially Available
Step 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

This procedure follows the principles of the Pictet-Spengler reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyphenethylamine (10.0 g, 66.1 mmol) and water (50 mL).

  • Slowly add concentrated hydrochloric acid (15 mL) to the stirred solution.

  • To this acidic solution, add 37% aqueous formaldehyde (6.0 mL, 73.8 mmol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, make the solution strongly basic (pH > 12) by the slow addition of a 40% aqueous sodium hydroxide solution. During this addition, an oil will separate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 6-Methoxy-1,2,3,4-tetrahydroisoquinoline as an oil. This product is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Yield: Approximately 80-90%.

Safety Precautions:

  • Handle concentrated hydrochloric acid and sodium hydroxide solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and should be handled with care in a fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent; use in a well-ventilated area.

Step 2: Synthesis of this compound

This procedure utilizes the Eschweiler-Clarke reaction for N-methylation.[6]

Procedure:

  • To a round-bottom flask containing the crude 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (10.0 g, 61.3 mmol) from the previous step, add 88% formic acid (15 mL, 330 mmol).

  • Slowly add 37% aqueous formaldehyde (10 mL, 123 mmol) to the mixture.

  • Heat the reaction mixture to 80-90 °C for 18 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add 1 M hydrochloric acid (20 mL).

  • Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-basic impurities.

  • Make the aqueous layer strongly basic (pH > 12) with a 40% aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude this compound can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The optimal eluent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid.

Characterization Data

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Intermediate)

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol [7]
AppearanceColorless to yellow oil
¹H NMR (CDCl₃)δ 6.99 (d, J=8.3 Hz, 1H), 6.66 (dd, J=8.3, 2.6 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 4.02 (s, 2H), 3.78 (s, 3H), 3.16 (t, J=5.9 Hz, 2H), 2.76 (t, J=5.9 Hz, 2H).
¹³C NMR (CDCl₃)δ 158.2, 135.2, 129.8, 126.8, 112.8, 112.1, 55.2, 47.6, 43.1, 29.2.
Mass Spectrum (EI)m/z (%): 163 (M⁺, 40), 162 (100), 148 (35), 134 (20), 118 (15).

This compound (Final Product)

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
AppearancePale yellow oil
¹H NMR (CDCl₃)δ 6.98 (d, J=8.3 Hz, 1H), 6.68 (dd, J=8.3, 2.6 Hz, 1H), 6.62 (d, J=2.5 Hz, 1H), 3.78 (s, 3H), 3.50 (s, 2H), 2.89 (t, J=5.8 Hz, 2H), 2.67 (t, J=5.8 Hz, 2H), 2.45 (s, 3H).
¹³C NMR (CDCl₃)δ 158.1, 134.9, 127.1, 126.9, 112.9, 112.3, 55.2, 56.4, 51.0, 45.9, 28.8.
Mass Spectrum (EI)m/z (%): 177 (M⁺, 60), 176 (100), 162 (45), 148 (20), 134 (15).

Reaction Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Eschweiler-Clarke Methylation start1 3-Methoxyphenethylamine reagents1 Formaldehyde, HCl intermediate 6-Methoxy-1,2,3,4- tetrahydroisoquinoline reagents1->intermediate Reflux workup1 Basic Workup & Extraction intermediate->workup1 reagents2 Formic Acid, Formaldehyde workup1->reagents2 To next step final_product_crude Crude 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroisoquinoline reagents2->final_product_crude Heating workup2 Basic Workup & Extraction final_product_crude->workup2 purification Column Chromatography workup2->purification final_product_pure Pure Final Product purification->final_product_pure Pictet_Spengler_Mechanism amine 3-Methoxyphenethylamine imine Iminium Ion Intermediate amine->imine + HCHO, H⁺ formaldehyde Formaldehyde cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization product 6-Methoxy-1,2,3,4- tetrahydroisoquinoline cyclization->product Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

Eschweiler_Clarke_Mechanism sec_amine 6-Methoxy-1,2,3,4- tetrahydroisoquinoline iminium Iminium Ion Intermediate sec_amine->iminium + HCHO formaldehyde Formaldehyde reduction Reduction by Formic Acid iminium->reduction tert_amine 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroisoquinoline reduction->tert_amine + HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step approach, utilizing the Pictet-Spengler and Eschweiler-Clarke reactions, offers an efficient route to this valuable synthetic intermediate. By following the outlined procedures and safety precautions, researchers can confidently prepare this compound for further use in medicinal chemistry and drug discovery programs. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • PubChem. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Fitsev, I., et al. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]

  • PubChem. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Gunanathan, C. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Zhong, M., et al. (2012). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. ResearchGate. [Link]

  • Costi, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction. [Link]

  • International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. [Link]

  • HETEROCYCLES. (1992). THE PICTET-SPENGLER REACTION. heterocycles.jp. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Candeias, M. M. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • Google Patents. Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org. [Link]

  • ResearchGate. A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. [Link]

  • YouTube. (2019). Eschweiler Clarke reaction or Eschweiler-Clarke methylation or reductive alkylation. [Link]

  • AWS. Supporting Information. [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]

  • Name Reaction. Eschweiler-Clarke reaction. [Link]

  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

Application Notes and Protocols for In-Vivo Investigation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have demonstrated potential as antitumor, anti-inflammatory, neuroprotective, and antidepressant agents.[3][4] The specific compound, this compound (6-MeO-THIQ), is of particular interest for its potential neuropharmacological effects, stemming from the known activities of structurally related molecules. The methoxy and methyl substitutions on the THIQ core can significantly influence its pharmacokinetic properties and target engagement.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute in-vivo studies with 6-MeO-THIQ in rodent models. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.

Part 1: Pre-formulation and Vehicle Selection

The initial step in any in-vivo study is the development of a suitable formulation for administration. The choice of vehicle is critical and depends on the physicochemical properties of 6-MeO-THIQ and the intended route of administration.

Protocol 1: Solubility Assessment and Vehicle Screening

  • Objective: To determine the solubility of 6-MeO-THIQ in common preclinical vehicles.

  • Materials: 6-MeO-THIQ, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Tween® 80 in water, 10% DMSO in corn oil.

  • Procedure:

    • Prepare stock solutions of 6-MeO-THIQ in each vehicle at a high concentration (e.g., 10 mg/mL).

    • Serially dilute the stock solutions to determine the point of precipitation.

    • Visually inspect for clarity and use a spectrophotometer to quantify the concentration in the supernatant after centrifugation.

  • Causality: An appropriate vehicle will ensure complete dissolution of the compound, preventing issues with dosing accuracy and potential for injection site reactions. The selected vehicle should be non-toxic at the administered volume.

VehicleSolubility (mg/mL)Observations
Saline (0.9% NaCl)To be determined
PBS (pH 7.4)To be determined
5% Tween® 80To be determined
10% DMSO in Corn OilTo be determined

Part 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-MeO-THIQ is fundamental to designing meaningful efficacy studies.[5] Pharmacokinetic (PK) studies help in determining key parameters such as bioavailability, half-life, and maximum concentration (Cmax).[6]

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dose Administration:

    • Intravenous (IV): 1 mg/kg via tail vein injection (formulated in saline).

    • Oral (PO): 10 mg/kg via oral gavage (formulated in 5% Tween® 80).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of 6-MeO-THIQ in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., NONMEM®, Phoenix WinNonlin) to calculate PK parameters.[7]

Expected Pharmacokinetic Parameters:

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
Half-life (t½) (h)
Bioavailability (%)N/A

Part 3: Pharmacodynamic and Efficacy Studies

Based on the known neuroprotective and potential antidepressant/anxiolytic properties of the THIQ scaffold, the following behavioral assays are recommended.[3][8]

Workflow for Behavioral Studies

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Dosing Regimen cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Terminal Procedures Acclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Dosing Chronic Dosing of 6-MeO-THIQ or Vehicle Baseline->Dosing Anxiety Elevated Plus Maze / Marble Burying Dosing->Anxiety Depression Forced Swim Test / Tail Suspension Test Dosing->Depression Cognition Novel Object Recognition Dosing->Cognition Euthanasia Euthanasia Anxiety->Euthanasia Depression->Euthanasia Cognition->Euthanasia Tissue Tissue Collection (Brain, Blood) Euthanasia->Tissue

Caption: Workflow for in-vivo behavioral assessment of 6-MeO-THIQ.

Protocol 3: Assessment of Anxiolytic Activity - Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[9]

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer 6-MeO-THIQ or vehicle 30-60 minutes prior to testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Rationale: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Protocol 4: Assessment of Antidepressant Activity - Forced Swim Test (FST)

The FST is a common screening tool for potential antidepressant compounds.[10]

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • On day 1 (pre-test), place the mouse in the water for 15 minutes.

    • On day 2 (test), administer 6-MeO-THIQ or vehicle 30-60 minutes prior to placing the mouse back in the water for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Rationale: Antidepressant compounds are expected to decrease the duration of immobility.

Protocol 5: Assessment of Cognitive Function - Novel Object Recognition (NOR)

The NOR test evaluates learning and memory in rodents.[11]

  • Apparatus: An open field arena.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena for 10 minutes for 2-3 days.

    • Training: Place the animal in the arena with two identical objects for 10 minutes.

    • Testing: After a retention interval (e.g., 24 hours), place the animal back in the arena with one familiar object and one novel object. Record the time spent exploring each object.

  • Rationale: Animals with intact memory will spend significantly more time exploring the novel object. Cognitive enhancers are expected to increase the discrimination index.

Part 4: Safety and Toxicology

Preliminary assessment of the safety profile of 6-MeO-THIQ is crucial.

Protocol 6: Acute Toxicity Study

  • Animal Model: Male and female Swiss Webster mice.

  • Procedure:

    • Administer single, escalating doses of 6-MeO-THIQ to different groups of animals.

    • Observe the animals for signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for up to 14 days.

    • Determine the maximum tolerated dose (MTD) and, if possible, the LD50.

  • Rationale: This provides essential information for dose selection in subsequent efficacy studies and identifies potential target organs for toxicity.

Part 5: Data Interpretation and Reporting

All data should be analyzed using appropriate statistical methods (e.g., t-test, ANOVA). Results should be presented clearly in tables and graphs. It is imperative to report all experimental details to ensure reproducibility.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Xu, L., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Castagné, V., et al. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. In: Methods in Molecular Biology. Humana Press. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Haskew, R. E., et al. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. [Link]

  • He, J. X., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • Monash University. (2021). Enrichment Protocol for Rat Models. [Link]

  • Albasser, M. M., et al. (2010). New behavioral protocols to extend our knowledge of rodent object recognition memory. Learning & Memory. [Link]

  • ResearchGate. (n.d.). Physiologically-based Pharmacokinetic Modelling for the Reduction of Animal Use in the Discovery of Novel Pharmaceuticals. [Link]

  • Kumar, V., & Bhat, Z. A. (2015). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research. [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

  • De la Cruz, J. P., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • ResearchGate. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. [Link]

  • Khadem, S., & Marles, R. J. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Herbreteau, V., et al. (Eds.). (2011). Protocols for field and laboratory rodent studies. CERoPath project. [Link]

  • De Thaye, E., et al. (2017). Pharmacokinetic analysis of modified-release metoprolol formulations: An interspecies comparison. European Journal of Pharmaceutical Sciences. [Link]

  • Hogrefe eContent. (2015). Behavioral Testing of Mice Concerning Anxiety and Depression: What Can We Learn From it?. [Link]

  • YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology. [Link]

  • University of Arizona. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]

Sources

Analytical methods for the characterization of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Introduction

This compound is a substituted tetrahydroisoquinoline (THIQ) derivative. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. As a specific analogue, this compound serves as a crucial building block or a final active pharmaceutical ingredient (API) in drug discovery and development pipelines. Its precise structural confirmation, purity assessment, and quantification are paramount for ensuring data reproducibility, meeting regulatory standards, and understanding its structure-activity relationships.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of this compound. The methodologies are grounded in established analytical principles and are designed to provide orthogonal data points, ensuring a complete and validated analytical profile. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before commencing any analytical work. While specific experimental data for the N-methylated title compound is sparse, properties can be reliably inferred from its parent structure, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.[1]

PropertyValueSource
Chemical Structure
Molecular Formula C₁₁H₁₅NOInferred
Molecular Weight 177.24 g/mol Inferred
Parent Compound IUPAC Name 6-methoxy-1,2,3,4-tetrahydroisoquinolinePubChem[1]
Canonical SMILES CN1CCC2=CC(OC)=CC=C2C1Inferred

Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and for developing quantitative assays. We will detail both High-Performance Liquid Chromatography (HPLC) for non-volatile analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile and thermally labile compounds. A reversed-phase method is ideal for a molecule of this polarity. The following protocol provides a robust starting point for method development.[2][3]

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its versatility and strong retention of moderately polar organic molecules via hydrophobic interactions.

  • Mobile Phase: An acetonitrile/water gradient provides a broad elution window. A phosphate buffer is used to maintain a consistent pH (e.g., pH 3.0), which is critical for ensuring the analyte, a basic amine, remains in its protonated form. This prevents peak tailing and improves peak shape.

  • Detector: UV detection at 254 nm is a common choice for aromatic systems, offering good sensitivity.[4] A Photo Diode Array (PDA) detector is recommended to gather spectral data across a range, which can aid in peak purity assessment and method development.

Experimental Protocol: HPLC
  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.[3]

    • Organic (B): HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with the same solvent.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to achieve an expected concentration of ~10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution as detailed in the table below.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV/PDA at 254 nm.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_MP Prepare & Degas Mobile Phase HPLC HPLC System (Pump, Injector, Column) Prep_MP->HPLC Prep_STD Prepare Standard Solution Prep_STD->HPLC Prep_Sample Prepare Sample Solution Prep_Sample->HPLC Inject Detector UV/PDA Detector (254 nm) HPLC->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal Report Generate Report (Purity, Concentration) CDS->Report

Caption: HPLC analysis workflow from preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data (from GC) and mass spectral data (from MS), which offers a high degree of specificity. The N-methyltetrahydroisoquinoline structure is sufficiently volatile for GC analysis.[5][6]

Causality Behind Experimental Choices
  • Column: A DB-5ms or similar non-polar column (5% phenyl-methylpolysiloxane) is an excellent general-purpose column that separates compounds primarily based on their boiling points and is robust for amine analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method that creates reproducible fragmentation patterns, allowing for library matching and structural elucidation. The resulting mass spectrum serves as a molecular fingerprint.

  • Temperature Program: A gradient temperature program is essential to ensure that the analyte elutes as a sharp peak and that any less volatile impurities are cleared from the column.

Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard and sample in methanol or ethyl acetate.

    • Dilute to a working concentration of 10-100 µg/mL in the same solvent.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Expected Mass Spectrum Fragmentation

The molecular ion (M⁺) should be observed at m/z 177. Key fragments would arise from benzylic cleavage (cleavage of the C1-Cα bond) and cleavage adjacent to the nitrogen atom, which are characteristic fragmentation pathways for tetrahydroisoquinolines. A prominent fragment would be expected from the loss of a hydrogen atom from the C1 position followed by ring opening, or cleavage of the bond beta to the nitrogen.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample Prepare Sample Solution (10-100 µg/mL) GC Gas Chromatograph (Separation) Prep_Sample->GC Inject MS Mass Spectrometer (Detection & Fragmentation) GC->MS Separated Analytes Data_System Data System MS->Data_System Data Acquisition Analysis Analyze Spectra & Chromatogram Data_System->Analysis Report Identify & Quantify Analysis->Report

Caption: GC-MS analysis workflow for volatile compound identification.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR are required for a full characterization. The data below are predicted based on the known spectra of the parent compound 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and related structures.[1][7][8]

Causality Behind Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the 0 ppm reference point for both ¹H and ¹³C spectra.

Experimental Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution into a standard 5 mm NMR tube.

  • Cap the tube and place it in the NMR spectrometer.

Predicted NMR Data
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methoxy Protons~3.80Singlet (s)3H-OCH₃
N-Methyl Protons~2.45Singlet (s)3H-NCH₃
Methylene C4~2.70Triplet (t)2HAr-CH₂-CH₂-N
Methylene C3~2.90Triplet (t)2HAr-CH₂-CH₂-N
Methylene C1~3.60Singlet (s)2HAr-CH₂-N
Aromatic H5~6.65Doublet (d)1HAr-H
Aromatic H7~6.75Doublet of doublets (dd)1HAr-H
Aromatic H8~7.00Doublet (d)1HAr-H
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Methylene C4~29Ar-CH₂-C H₂-N
N-Methyl~46-NCH₃
Methylene C3~51Ar-CH₂-C H₂-N
Methylene C1~56Ar-C H₂-N
Methoxy~55-OCH₃
Aromatic C5, C7, C8112 - 128Ar-CH
Aromatic C4a, C8a128 - 135Quaternary Ar-C
Aromatic C6~158Ar-C-O
NMR Analysis Workflow Diagram

NMR_Workflow Prep Prepare Sample (5-10 mg in 0.7 mL CDCl₃) Acquire Acquire Data in NMR Spectrometer Prep->Acquire Process Process FID (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectrum (Peak Picking, Integration) Process->Analyze Assign Assign Peaks to Molecular Structure Analyze->Assign

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.[9][10][11]

Causality Behind Experimental Choices
  • Method: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is non-destructive. Alternatively, a KBr pellet can be prepared for transmission analysis.

Experimental Protocol: FTIR-ATR
  • Ensure the ATR crystal is clean by taking a background spectrum of air.

  • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3050 - 3000Medium-WeakC-H StretchAromatic
2950 - 2800Medium-StrongC-H StretchAliphatic (CH₂, CH₃)
~2780Weak-MediumC-H StretchN-CH₃ Bohlmann band
1610, 1500Medium-StrongC=C StretchAromatic Ring
1250StrongC-O StretchAryl-alkyl ether
1150MediumC-N StretchTertiary amine
FTIR Analysis Workflow Diagram

FTIR_Workflow Sample Place Sample on ATR Crystal Acquire Acquire Spectrum (16-32 scans) Sample->Acquire Analyze Analyze Peaks (Identify Functional Groups) Acquire->Analyze

Caption: Simple workflow for FTIR functional group analysis.

Summary: An Integrated Analytical Approach

A comprehensive characterization of this compound is achieved not by a single technique, but by the strategic integration of orthogonal methods. Each analysis provides a unique piece of the puzzle, and together they create a self-validating system.

Analytical TechniquePrimary Information Provided
HPLC-UV/PDA Purity assessment, quantification, detection of non-volatile impurities.
GC-MS Identity confirmation (via mass spectrum), detection of volatile impurities.
¹H & ¹³C NMR Unambiguous structural elucidation and confirmation.
FTIR Rapid confirmation of key functional groups.

By employing these methods, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this compound, ensuring the integrity and reliability of their scientific work.

References
  • PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (n.d.). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39356, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from PubChem. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 93, No. 2. [Link]

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochim Acta A Mol Biomol Spectrosc. [Link]

  • A.I. Butlerov Institute of Chemistry. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Retrieved from A.I. Butlerov Institute of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from NIH. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR. [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from Phcogj.com. [Link]

  • MDPI. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Retrieved from MDPI. [Link]

  • PubMed. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Biochem Pharmacol. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved from ResearchGate. [Link]

  • Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Retrieved from Journal of Food and Drug Analysis. [Link]

  • Office of Justice Programs. (2007). GC-MS Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Retrieved from OJP. [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

Application Notes and Protocols for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in the field of neuroscience. While direct research on this specific molecule is emerging, this guide synthesizes data from closely related analogs to propose its mechanism of action and utility as a research tool.

Introduction: The Tetrahydroisoquinoline Scaffold in Neuroscience

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of natural products and clinically used drugs.[1] THIQ-based compounds exhibit a remarkable diversity of biological activities, with significant implications for treating neurodegenerative disorders.[1] The versatility of the THIQ structure allows for substitutions that can fine-tune its pharmacological properties, making its derivatives promising candidates for novel therapeutics.

Compound Profile: this compound

Structure:

Key Features:

  • Tetrahydroisoquinoline Core: Provides the fundamental structure for interaction with various biological targets.

  • 6-Methoxy Group: The electron-donating methoxy group at the 6-position can influence binding affinity and metabolic stability.

  • N-Methyl Group: The methyl group at the nitrogen atom (position 2) can alter the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier. It also influences its interaction with specific receptor subtypes.

Synthesis: The synthesis of this compound can be achieved through the N-methylation of its precursor, 6-methoxy-1,2,3,4-tetrahydroisoquinoline.[2] More complex substituted 2-methyl-tetrahydroisoquinoline derivatives can be synthesized via multicomponent reactions.[1]

Proposed Mechanism of Action

Based on studies of structurally similar compounds, this compound is hypothesized to exert its effects in the central nervous system (CNS) primarily through the modulation of sigma-2 (σ2) receptors . Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated high affinity and selectivity for the σ2 receptor.[3][4] The σ2 receptor, now identified as TMEM97, is implicated in various cellular processes and is a target of interest for neurodegenerative diseases and cancer.[5]

Additionally, the tetrahydroisoquinoline scaffold is known to interact with monoaminergic systems, and some derivatives possess neuroprotective properties.[6]

Signaling Pathway Diagram

Proposed Signaling Pathway Compound 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroisoquinoline Sigma2R Sigma-2 Receptor (TMEM97) Compound->Sigma2R Binds to CellularProcesses Modulation of Cellular Processes (e.g., Calcium Signaling, Lipid Metabolism) Sigma2R->CellularProcesses Influences Neuroprotection Neuroprotective Effects CellularProcesses->Neuroprotection Leads to In Vivo Experimental Workflow A Acclimatization (1 week) B Baseline Behavioral Testing (Rotarod, Open Field) A->B C Rotenone Administration (e.g., 2.5 mg/kg/day, i.p. for 21 days) B->C D Treatment Initiation (Vehicle or Compound) C->D E Behavioral Testing (Weekly) D->E E->E F Tissue Collection (Brain) E->F G Histological and Biochemical Analysis F->G

Sources

Application Notes & Protocols: The 6-Methoxy-tetrahydroisoquinoline Scaffold as a Chemical Probe for Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Core in Dopamine Receptor Research

The dopamine receptor system, comprising five distinct G-protein coupled receptors (GPCRs) categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, is a cornerstone of neuroscience research and a primary target for therapeutics addressing neuropsychiatric disorders like Parkinson's disease and schizophrenia.[1][2] The development of selective chemical probes is paramount to dissecting the complex signaling pathways and physiological roles of individual dopamine receptor subtypes.[3][4]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. Within this class, molecules featuring a 6-methoxy substitution have emerged as promising templates for potent and selective ligands for D2-like receptors.[1][5][6] While specific research on 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline as a widely-used probe is not extensively documented in peer-reviewed literature, the broader family of 6-methoxy-THIQ derivatives has been successfully optimized to yield high-affinity ligands, particularly for the dopamine D3 receptor.[1][5][6]

This guide provides researchers with the foundational principles and detailed experimental protocols required to characterize and utilize a compound from the 6-methoxy-THIQ class as a chemical probe for dopamine receptors. We will draw upon established methodologies and data from well-characterized analogs, such as the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, to illustrate the pathway from initial compound synthesis to robust pharmacological validation.[1][6]

Guiding Principles: What Defines a Valid Chemical Probe?

Before embarking on experimental work, it is crucial to understand the criteria that elevate a simple ligand to the status of a reliable chemical probe. A probe is a tool used to interrogate a biological system, and its utility is directly tied to its defined and well-characterized properties.[3][4]

  • Potency: The compound must exhibit high affinity (typically low nanomolar or sub-nanomolar Kᵢ or Kₑ) for its intended target. This ensures that it can be used at low concentrations, minimizing off-target effects.

  • Selectivity: This is arguably the most critical parameter. A useful probe must display significantly higher affinity for its primary target over other related receptors (e.g., D3 vs. D2 and D1) and a broad panel of other potential targets. A selectivity ratio of >100-fold is often considered a benchmark for a high-quality probe.[7]

  • Defined Mechanism of Action: The compound must have a clearly defined and validated effect at the receptor—be it an agonist, partial agonist, antagonist, or inverse agonist. This is determined through functional assays.

  • Cellular Permeability: For use in cell-based assays and in vivo studies, the probe must be able to cross the cell membrane to reach its target.[3]

  • Chemical Stability & Purity: The compound must be stable under experimental conditions and be of high purity to ensure that the observed effects are not due to contaminants or degradation products.

Physicochemical Properties and Synthesis Overview

The 6-methoxy-THIQ core is typically synthesized via established organic chemistry routes, most notably the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (such as 2-(3-methoxyphenyl)ethylamine) with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[8] Subsequent modifications, such as N-methylation to produce this compound, can be achieved through standard procedures like reductive amination. The hydrochloride salt form is often used to improve solubility and handling.[8][9]

Pharmacological Profile of 6-Methoxy-THIQ Analogs

While data for this compound is limited, extensive structure-activity relationship (SAR) studies have been performed on closely related analogs. These studies demonstrate that the 6-methoxy-THIQ scaffold can be tailored to achieve high affinity and selectivity, particularly for the D3 receptor over the highly homologous D2 receptor.[1][6]

Table 1: Representative Binding Affinities (Kᵢ, nM) of 6-Methoxy-THIQ Analogs at Human Dopamine Receptors

Compound (Structure based on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol core)Dopamine D1 (hD₁R)Dopamine D2 (hD₂R)Dopamine D3 (hD₃R)D₂R/D₃R Selectivity RatioReference
Analog Example 1>10,000250550[1][5][6]
Analog Example 2>10,000150275[1][5][6]
Analog Example 3>5,0008001080[1][5][6]

Note: Data presented are illustrative examples derived from published studies on analogs to demonstrate the scaffold's potential. Actual values for a novel compound must be determined experimentally.

The data highlight a clear trend: this scaffold generally possesses weak affinity for the D1 receptor but can be modified to achieve potent and selective binding to the D3 receptor.[1][6]

Experimental Protocols for Probe Validation

The following protocols provide a self-validating workflow to characterize any novel 6-methoxy-THIQ derivative as a potential dopamine receptor probe.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Causality & Rationale: The principle is based on the law of mass action. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10] This is the gold-standard method for quantifying receptor affinity.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Separation & Counting cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., CHO or HEK293 cells expressing hD₂R or hD₃R) AssayPlate 96-Well Plate Setup: - Total Binding (Buffer) - Non-Specific (Excess unlabeled ligand) - Test Compound (Serial Dilutions) Membranes->AssayPlate Radioligand Radioligand Stock (e.g., [³H]Spiperone) Radioligand->AssayPlate TestCompound Test Compound Stock (6-MeO-THIQ derivative) TestCompound->AssayPlate Incubation Incubate Plate (e.g., 60 min at 30°C) AssayPlate->Incubation Harvest Rapid Filtration (Glass Fiber Filters) Incubation->Harvest Wash Wash Filters (Ice-cold buffer) Harvest->Wash Count Scintillation Counting (Measure radioactivity) Wash->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Fit Non-linear Regression (Sigmoidal dose-response) Plot->Fit Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Fit->Calculate

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest (e.g., D₂L, D₃).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[10]

  • Assay Setup (96-well plate format):

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Radioligand: Choose a well-characterized radioligand, such as [³H]Spiperone or [³H]N-methylspiperone for D₂/D₃ receptors. Dilute in assay buffer to a final concentration near its Kₑ value (e.g., 0.1-0.5 nM).[11][12]

    • Test Compound: Prepare a serial dilution series of the 6-methoxy-THIQ derivative, typically from 10 µM down to 0.1 nM.

    • Plate Layout:

      • Total Binding Wells: 50 µL radioligand + 150 µL membranes + 50 µL assay buffer.

      • Non-Specific Binding (NSB) Wells: 50 µL radioligand + 150 µL membranes + 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

      • Competition Wells: 50 µL radioligand + 150 µL membranes + 50 µL of each test compound dilution.

  • Incubation & Filtration:

    • Incubate the plate with gentle agitation for 60 minutes at 30°C to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This step is critical to separate bound from free radioligand.[10]

  • Data Analysis:

    • Dry the filters and add scintillation cocktail. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM in the competition wells to "% Inhibition" relative to the specific binding control.

    • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: cAMP Functional Assay (for D₂-like Receptors)

This assay determines whether the test compound acts as an agonist (inhibits cAMP), antagonist (blocks agonist-induced inhibition), or inverse agonist (increases cAMP) at D₂-like receptors.

Causality & Rationale: D₂-like receptors (D₂, D₃, D₄) are canonically coupled to the Gαᵢ/ₒ family of G-proteins.[2][13] Activation of Gαᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] To measure this decrease, the basal level of cAMP is first elevated using a stimulator like forskolin. An agonist will then cause a measurable drop in this stimulated cAMP level. An antagonist will have no effect on its own but will block the effect of a known agonist.

Signaling Pathway: D₂-like Receptor (Gαᵢ-Coupled)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist D₂-like Agonist (e.g., 6-MeO-THIQ) D2R D₂ Receptor Agonist->D2R Binds G_protein Gαᵢ/βγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream

Caption: Gαᵢ signaling pathway for D2-like dopamine receptors.

Step-by-Step Methodology (using HTRF or Luciferase-based detection):

  • Cell Culture and Plating:

    • Use cells stably expressing the D₂ or D₃ receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight. The optimal cell density must be determined to ensure the cAMP signal falls within the linear range of the detection kit.[15]

  • Agonist Mode Assay:

    • Wash the cells with assay buffer.

    • Prepare a solution containing forskolin (e.g., 1-5 µM final concentration) and a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation) in the assay buffer.

    • Add the forskolin/IBMX solution to the wells along with serial dilutions of the 6-methoxy-THIQ test compound.

    • Incubate for 30-60 minutes at room temperature or 37°C, as recommended by the assay kit manufacturer.

  • Antagonist Mode Assay:

    • Follow the same procedure as above, but in addition to the test compound, add a known D₂/D₃ receptor agonist (e.g., quinpirole) at a concentration that gives ~80% of its maximal effect (its EC₈₀).

    • The antagonist's ability to reverse the agonist-induced inhibition of cAMP will be measured.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF, GloSensor™). These kits typically rely on competitive immunoassays or engineered biosensors.[16][17][18]

    • Read the plate using a suitable plate reader (e.g., HTRF-compatible reader for fluorescence resonance energy transfer).

  • Data Analysis:

    • Agonist Mode: Plot the signal (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for cAMP inhibition.

    • Antagonist Mode: Plot the signal against the log concentration of the test compound. Fit the data to determine the IC₅₀ for the blockade of the reference agonist's effect. This can be used to calculate the antagonist's equilibrium dissociation constant (Kₑ).

Conclusion and Best Practices

The 6-methoxy-tetrahydroisoquinoline scaffold is a validated starting point for developing potent and selective dopamine receptor ligands.[1][6] To validate a novel derivative like This compound as a chemical probe, a systematic and rigorous characterization is essential.

References

  • Janan, M., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Omega. Available at: [Link][1][5][6]

  • PubMed. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]

  • Mishra, A., et al. (2023). Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. Available at: [Link][2]

  • Bunnage, M.E., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link][7]

  • National Institutes of Health. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. ResearchGate. Available at: [Link][8]

  • Antkiewicz-Michaluk, L., et al. (2014). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. PubMed Central. Available at: [Link]

  • PubMed. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Available at: [Link]

  • National Institutes of Health. (2013). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. NIH. Available at: [Link][3]

  • Newman-Tancredi, A., et al. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link][16]

  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Available at: [Link][9]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link][11]

  • American Chemical Society. (2013). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. ACS Medicinal Chemistry Letters. Available at: [Link][4]

  • National Institutes of Health. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). GPCR-Based Dopamine Sensors—A Detailed Guide to Inform Sensor Choice for In Vivo Imaging. ResearchGate. Available at: [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Frontiers. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link][10]

  • American Chemical Society. (n.d.). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications. Available at: [Link]

  • ScienceDirect. (2021). New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. ScienceDirect. Available at: [Link]

  • National Institutes of Health. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Available at: [Link][17]

  • Technologynetworks.com. (n.d.). World's First Metal-based Probes for Detection of Dopamine Receptors - Developed by HKBU Researchers. Technologynetworks.com. Available at: [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]

  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available at: [Link][12]

  • Semantic Scholar. (2022). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. Semantic Scholar. Available at: [Link]

  • American Chemical Society. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. PMC - NIH. Available at: [Link]

  • ChemRxiv. (n.d.). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Available at: [Link]

  • PubMed. (n.d.). A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2004). Full article: Dopamine Receptor Signaling. Taylor & Francis Online. Available at: [Link][14]

  • Frontiers. (n.d.). Dopamine Signaling in reward-related behaviors. Frontiers. Available at: [Link][13]

  • Open Exploration Publishing. (n.d.). Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders. Open Exploration Publishing. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link][18]

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H). Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents.

Sources

Application Notes & Protocols: A Step-Wise Experimental Design for Evaluating the Efficacy of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities.[1][2][3] These activities include antitumor, antibacterial, antiviral, and significant central nervous system (CNS) effects.[2][4] The specific derivatization of the THIQ core, such as the addition of a 6-methoxy and a 2-methyl group, can fine-tune its interaction with biological targets, potentially enhancing potency and selectivity for receptors, enzymes, or ion channels.

Given the diverse potential of THIQ derivatives, a systematic and robust experimental cascade is essential to elucidate the efficacy and mechanism of action of novel 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) compounds. This guide provides a comprehensive, step-wise framework for researchers, scientists, and drug development professionals. The protocols herein are designed to progress logically from broad, initial screening to specific, mechanistic, and whole-organism efficacy studies, ensuring that resources are directed toward the most promising candidates.

Our approach is divided into three critical phases:

  • Phase I: In Vitro Target Identification and Validation. This initial phase aims to rapidly identify the primary biological targets, determine the nature of the interaction (e.g., agonist vs. antagonist), and establish a preliminary safety profile.

  • Phase II: Mechanistic Elucidation in Cellular Models. Once a primary target is confirmed, this phase delves into how the compound engages its target within a cellular environment and modulates downstream signaling pathways.

  • Phase III: In Vivo Pharmacokinetics and Efficacy. The final phase assesses the compound's behavior and therapeutic effect in a living organism, providing crucial data on its potential as a drug candidate.

This structured approach ensures that each experimental step builds upon the last, creating a self-validating system that aligns with the principles of rigorous preclinical drug development.[5][6]

Phase I: In Vitro Target Identification and Validation

Rationale: The goal of Phase I is to efficiently screen 6-MeO-THIQ derivatives to identify their primary molecular targets and basic pharmacological properties. This phase prioritizes high-throughput, cost-effective assays to generate foundational data and inform a "Go/No-Go" decision before committing to more complex and resource-intensive studies.

Protocol 1.1: Broad Panel Receptor Binding Assay

Causality: The THIQ scaffold is known to interact with a variety of G-protein coupled receptors (GPCRs), particularly monoamine receptors.[7][8] A broad radioligand binding assay is the gold standard for unbiased, initial screening to determine the binding affinity (Ki) of the derivatives against a panel of relevant targets.[9]

Methodology:

  • Target Selection: Utilize a commercial screening service (e.g., Eurofins Discovery, Creative Biogene) to screen the 6-MeO-THIQ derivatives at a fixed concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS targets, including dopamine, serotonin, adrenergic, and muscarinic receptors.[9][10]

  • Assay Principle: The assay measures the displacement of a specific, high-affinity radioligand from the target receptor by the test compound.

  • Execution:

    • Prepare membranes from cells expressing the receptor of interest.

    • Incubate the membranes with the radioligand and varying concentrations of the 6-MeO-THIQ derivative.

    • After reaching equilibrium, separate the bound and free radioligand via filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) for any compound showing significant (>50%) displacement in the initial screen. The Ki value represents the concentration of the compound required to occupy 50% of the receptors.

Protocol 1.2: Functional Characterization (cAMP Assay)

Causality: A binding assay confirms affinity but does not reveal whether the compound activates (agonist) or blocks (antagonist) the receptor. Functional assays are necessary to determine the compound's efficacy.[10][11] Since many potential THIQ targets are GPCRs that signal through adenylyl cyclase, a cyclic AMP (cAMP) assay is a versatile and informative choice.[12][13]

Methodology:

  • Cell Line: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the primary target receptor identified in Protocol 1.1.

  • Assay Principle: This assay measures the modulation of intracellular cAMP levels following receptor activation or inhibition. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[12][14]

  • Execution (Agonist Mode):

    • Plate the cells and incubate them with increasing concentrations of the 6-MeO-THIQ derivative.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Execution (Antagonist Mode):

    • Pre-incubate the cells with increasing concentrations of the 6-MeO-THIQ derivative.

    • Challenge the cells with a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal response).

    • Lyse the cells and measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: Plot dose-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 (potency) for antagonists.

Protocol 1.3: Baseline Cytotoxicity Assessment (MTT/MTS Assay)

Causality: Early assessment of cytotoxicity is critical to ensure that the observed functional effects are not due to cell death. The MTT or MTS assay is a standard, colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.

Methodology:

  • Cell Line: Use a relevant cell line, such as the one used for functional assays or a cancer cell line like HepG2, known for its metabolic activity.

  • Assay Principle: Viable cells with active mitochondria reduce a tetrazolium salt (MTT/MTS) to a colored formazan product.

  • Execution:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a wide range of concentrations of the 6-MeO-THIQ derivative for 24-48 hours.

    • Add the MTT/MTS reagent and incubate for 1-4 hours.

    • Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50%), the concentration of the compound that reduces cell viability by 50%.

Phase I Data Summary & Go/No-Go Criteria

The results from Phase I should be consolidated to build a preliminary profile for each derivative.

Compound IDPrimary TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
6-MeO-THIQ-01Dopamine D215Antagonist45> 50> 1111
6-MeO-THIQ-02Serotonin 5-HT2A120Agonist3502571
6-MeO-THIQ-03Adrenergic α285Antagonist2101571

Go/No-Go Decision: A promising compound should exhibit high affinity (low nM Ki), potent functional activity (low nM EC50/IC50), and low cytotoxicity (high µM CC50), resulting in a high Selectivity Index (>100). Compounds meeting these criteria proceed to Phase II.

Phase II: Mechanistic Elucidation in Cellular Models

Rationale: Having identified a lead compound and its primary target, Phase II aims to confirm that the compound engages this target in a complex cellular environment and to investigate the downstream consequences of this interaction.

Workflow for Phase II Evaluation

G cluster_0 Phase II: Mechanistic Elucidation start Lead Compound from Phase I cetsa Protocol 2.1: Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) start->cetsa western Protocol 2.2: Downstream Signaling Analysis (Western Blot / qPCR) cetsa->western decision Mechanistic Hypothesis Supported? western->decision proceed Proceed to In Vivo (Phase III) decision->proceed Yes

Caption: Phase II workflow from target engagement to pathway analysis.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Causality: It is crucial to verify that a compound binds to its intended target within the complex milieu of a living cell, not just in an isolated membrane preparation. CETSA is a powerful biophysical technique that directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[15][16][17][18]

Methodology:

  • Assay Principle: Unbound proteins denature and aggregate when heated. A ligand-bound protein is stabilized and will remain in solution at higher temperatures.[15][17]

  • Execution:

    • Treat intact cells with the 6-MeO-THIQ derivative or a vehicle control.

    • Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[19]

    • Quantify the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A positive result is a rightward shift in the melting curve for the compound-treated group compared to the vehicle group, indicating thermal stabilization and target engagement.[16]

Protocol 2.2: Downstream Signaling Pathway Analysis

Causality: Confirming target engagement should be followed by demonstrating the intended functional consequence on the relevant signaling pathway. For many CNS receptors, this involves changes in protein phosphorylation cascades.[20][21] For example, if the primary target is the Dopamine D2 receptor (a Gi-coupled GPCR), a key downstream event is the inhibition of the Akt signaling pathway.[12][21]

Methodology (Example: Dopamine D2 Receptor Antagonism):

  • Cell Culture and Treatment: Use a cell line endogenously expressing the D2 receptor (e.g., SH-SY5Y neuroblastoma cells). Treat cells with the 6-MeO-THIQ derivative, a known D2 agonist (e.g., quinpirole), or a combination.

  • Protein Extraction: After treatment, lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blot:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins, such as phospho-Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands using chemiluminescence.

  • Data Analysis: Quantify band intensity using densitometry. A successful D2 antagonist should block the quinpirole-induced decrease in p-Akt levels, restoring them to baseline.

Visualizing a Potential Signaling Pathway

G cluster_0 Hypothetical Dopamine D2 Pathway ligand 6-MeO-THIQ Derivative (Antagonist) receptor D2 Receptor ligand->receptor Blocks agonist Dopamine (Agonist) agonist->receptor Activates gi Gαi/o receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates akt Akt pka->akt Inhibits p_akt p-Akt (Active) akt->p_akt Phosphorylation response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) p_akt->response Modulates

Caption: Antagonism of the Dopamine D2 receptor signaling cascade.

Phase III: In Vivo Pharmacokinetics and Efficacy

Rationale: The final and most critical phase of preclinical evaluation is to determine if the promising in vitro activity translates to a whole-animal system.[11] This involves assessing the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics (PK), and measuring its therapeutic effect in a relevant disease model (pharmacodynamics, PD).[22][23]

Protocol 3.1: Pharmacokinetic (PK) Profiling

Causality: A compound is ineffective if it cannot reach its target in the body at a sufficient concentration for a sufficient duration. PK studies are essential to understand a drug's bioavailability, half-life, and brain penetration (for CNS targets), which informs dosing for efficacy studies.[24][25]

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Administer the 6-MeO-THIQ derivative via two routes in separate cohorts: intravenous (IV) to determine clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing. For CNS drugs, collect brain tissue at the same time points.

  • Bioanalysis: Process the blood to plasma and extract the compound from plasma and brain homogenate. Quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.

Table of Key Pharmacokinetic Parameters
ParameterDescriptionIdeal Profile (for a CNS drug)
Tmax Time to reach maximum concentration (Cmax)< 2 hours (Oral)
Cmax Maximum observed concentrationDose-proportional
t1/2 Elimination half-life4-12 hours (for once or twice daily dosing)
AUC Area under the curve (total drug exposure)High and dose-proportional
F% Bioavailability (fraction of oral dose reaching circulation)> 30%
Brain/Plasma Ratio Ratio of drug concentration in brain vs. plasma> 1.0
Protocol 3.2: In Vivo Efficacy in a Disease Model

Causality: This is the ultimate test of the therapeutic hypothesis. The choice of animal model is critical and must be relevant to the compound's mechanism of action and the intended clinical indication.[26][27][28] For a D2 antagonist, a relevant model could be one assessing antipsychotic-like activity or effects on locomotion.

Methodology (Example: Amphetamine-Induced Hyperlocomotion Model):

  • Animal Model: Use male C57BL/6 mice.

  • Experimental Design:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Amphetamine (e.g., 2.5 mg/kg)

    • Group 3: Positive Control (e.g., Haloperidol) + Amphetamine

    • Group 4-6: Low, Medium, High Dose of 6-MeO-THIQ derivative + Amphetamine

  • Procedure:

    • Pre-treat animals with the test compound, positive control, or vehicle at a time determined by the PK study (e.g., 30 min before challenge).

    • Administer amphetamine (or saline) to induce hyperlocomotion, a proxy for dopamine hyperactivity.

    • Place mice individually into open-field activity chambers.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle + amphetamine group using ANOVA followed by post-hoc tests. A successful compound will significantly and dose-dependently reduce amphetamine-induced hyperlocomotion.

Conclusion and Future Directions

This comprehensive experimental framework provides a logical and rigorous pathway for evaluating the efficacy of novel this compound derivatives. By systematically progressing from broad in vitro screening to targeted in vivo efficacy studies, researchers can build a robust data package that clearly defines a compound's mechanism of action, therapeutic potential, and drug-like properties.

Positive results from this cascade would warrant further investigation, including more advanced safety pharmacology, toxicology studies, and evaluation in more complex behavioral or disease-specific models. This structured approach not only maximizes the probability of identifying a viable clinical candidate but also ensures that the underlying science is sound, reproducible, and built on a foundation of validated data.

References

  • Glovaci, I., et al. (2019). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry. (URL: [Link])

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. (URL: [Link])

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. (URL: [Link])

  • Ozen, I., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. (URL: [Link])

  • Papadopoulos, S., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Scientific Reports. (URL: [Link])

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Al-Sha'er, M. A., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Briefings in Bioinformatics. (URL: [Link])

  • ScienceOpen. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (URL: [Link])

  • Selvita. In Vivo Neuroscience Models. (URL: [Link])

  • Semantic Scholar. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (URL: [Link])

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). (URL: [Link])

  • Scantox. In Vivo Animal Models. (URL: [Link])

  • Wikipedia. Dopamine receptor. (URL: [Link])

  • Wacker, D., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Medicinal Research Reviews. (URL: [Link])

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. (URL: [Link])

  • Wang, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. (URL: [Link])

  • Creative Bioarray. Neuronal in vivo Assays. (URL: [Link])

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (URL: [Link])

  • Reinking, J. L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. (URL: [Link])

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Receptor Signaling. Journal of Neurochemistry. (URL: [Link])

  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. (URL: [Link])

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. (URL: [Link])

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. (URL: [Link])

  • AccessPharmacy. Experimental Study Designs. (URL: [Link])

  • Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity. (URL: [Link])

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). (URL: [Link])

  • YouTube. (2020). Experimental Design for Drug Combinations. (URL: [Link])

  • Califf, R. M., et al. (2017). Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. Clinical Trials. (URL: [Link])

  • Antidote. (2024). Experimental Studies - How Are They Used in Clinical Trials?. (URL: [Link])

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (URL: [Link])

Sources

HPLC and LC-MS methods for purification and analysis of tetrahydroisoquinolines.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification and Analysis of Tetrahydroisoquinolines using HPLC and LC-MS

This technical guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purification and analysis of tetrahydroisoquinolines (THIQs). Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering robust, self-validating protocols and citing authoritative sources to ensure scientific integrity.

Introduction to Tetrahydroisoquinolines

The tetrahydroisoquinoline skeleton is a core structural motif in a vast array of natural products and synthetic compounds with significant pharmacological properties. Due to their diverse biological activities, the precise and accurate analysis and purification of THIQs are paramount in drug discovery, pharmacology, and medicinal chemistry. This guide provides detailed protocols for both the purification of THIQs from complex mixtures and their subsequent analysis for identification, characterization, and quantification.

Part 1: Purification of Tetrahydroisoquinolines by Preparative HPLC

Preparative HPLC is a powerful technique for isolating specific compounds from a mixture in sufficient quantities for further analysis or use.[1] The choice of stationary and mobile phases is critical for achieving optimal separation.

Core Principles of Preparative HPLC for THIQs

The fundamental principle of preparative HPLC is to scale up an analytical separation to isolate larger quantities of the target compound.[2] For THIQs, which are often basic and can vary in polarity, reversed-phase chromatography is a common and effective approach.[3][4]

Diagram: General Workflow for Preparative HPLC Purification of THIQs

A Crude THIQ Sample B Analytical Method Development (HPLC) A->B C Scale-up to Preparative HPLC B->C D Fraction Collection (Peak-based) C->D E Purity Analysis of Fractions (Analytical HPLC) D->E F Solvent Evaporation E->F Pool pure fractions G Pure THIQ Compound F->G

Caption: Workflow for THIQ purification.

Experimental Protocol: Preparative HPLC Purification of a Model THIQ

Objective: To purify a target tetrahydroisoquinoline from a crude reaction mixture.

Materials:

  • Crude THIQ sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Preparative C18 HPLC column (e.g., 250 mm x 21.2 mm, 10 µm particle size)[5]

  • Analytical C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

Protocol:

  • Analytical Method Development:

    • Dissolve a small amount of the crude sample in the initial mobile phase.

    • Develop an analytical HPLC method on a C18 column to achieve good separation of the target THIQ from impurities.

    • A common starting point is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). For MS compatibility, formic acid should be used instead of TFA.[3]

    • Optimize the gradient to ensure the target peak is well-resolved.

  • Scale-Up to Preparative HPLC:

    • Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical method. A general rule is to scale the flow rate by the ratio of the column cross-sectional areas.

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Dissolve the crude sample in a minimal amount of a suitable solvent (preferably the initial mobile phase).

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the separation using a UV detector at a suitable wavelength.

    • Collect fractions corresponding to the peak of the target THIQ. Automated fraction collectors triggered by UV signal or mass spectrometry are highly efficient.[7]

  • Purity Analysis and Compound Isolation:

    • Analyze the collected fractions using the analytical HPLC method to assess their purity.

    • Pool the fractions containing the pure compound.

    • Remove the solvent by rotary evaporation or lyophilization to obtain the purified THIQ.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min21.2 mL/min (example scale-up)
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL (depending on sample concentration)

Part 2: Chiral Separation of Tetrahydroisoquinolines

Many THIQs possess chiral centers, and their enantiomers can exhibit different pharmacological activities.[8][9] Chiral HPLC is essential for separating these enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for the enantioseparation of THIQs.[8][9]

Experimental Protocol: Chiral HPLC Separation of a Racemic THIQ

Objective: To separate the enantiomers of a racemic tetrahydroisoquinoline.

Materials:

  • Racemic THIQ sample

  • HPLC-grade hexane or methanol

  • HPLC-grade isopropanol (IPA) or ethanol

  • Chiral stationary phase column (e.g., Chiralcel® OD, Chiralpak® AD)[8]

Protocol:

  • Column and Mobile Phase Selection:

    • Select a suitable chiral column based on the structure of the THIQ. Polysaccharide-based columns are a good starting point.[8]

    • For normal-phase separation, a mobile phase consisting of hexane and an alcohol (e.g., IPA) is common. For reversed-phase, aqueous buffers with organic modifiers are used.

  • Method Development:

    • Dissolve the racemic sample in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Optimize the mobile phase composition (e.g., the percentage of alcohol in the hexane) to achieve baseline separation of the enantiomers.

    • Adjust the flow rate to optimize resolution and analysis time.

ParameterChiral HPLC (Normal Phase)
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Circular Dichroism (CD)
Column Temp. 25 °C

Part 3: Analysis of Tetrahydroisoquinolines by LC-MS

LC-MS is a highly sensitive and selective technique for the identification and quantification of THIQs, especially in complex biological matrices.[10][11] Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation.[12]

Core Principles of LC-MS for THIQ Analysis

The coupling of liquid chromatography with mass spectrometry provides two dimensions of separation and detection. The HPLC separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each component, enabling its identification and quantification.

Diagram: LC-MS Analysis Workflow

A Sample (e.g., Biological Matrix) B Sample Preparation (e.g., SPE, LLE) A->B C HPLC Separation B->C D Electrospray Ionization (ESI) C->D E Mass Analysis (e.g., Q-TOF, Triple Quad) D->E F Data Acquisition and Analysis E->F

Caption: LC-MS analysis workflow for THIQs.

Sample Preparation for Biological Matrices

Proper sample preparation is crucial for removing interferences and concentrating the analytes of interest from biological samples like blood, urine, or tissue.[13] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[13][14]

Experimental Protocol: LC-MS/MS Analysis of a THIQ in a Biological Sample

Objective: To identify and quantify a target tetrahydroisoquinoline in a plasma sample.

Materials:

  • Plasma sample containing the THIQ

  • Internal standard (e.g., a deuterated analog of the THIQ)[11]

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)[15]

Protocol:

  • Sample Preparation (SPE):

    • Spike the plasma sample with the internal standard.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the THIQ and internal standard with a stronger solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 UPLC/HPLC column.

    • Perform a gradient elution with mobile phases suitable for MS (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[3]

    • Ionize the eluting compounds using an ESI source in positive ion mode.[16]

    • Perform MS/MS analysis using multiple reaction monitoring (MRM) for quantification. Select a precursor ion (the protonated molecule [M+H]⁺) and one or two characteristic product ions for the target THIQ and the internal standard.[11]

ParameterLC-MS/MS
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Mass Analyzer Triple Quadrupole
Scan Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometric Fragmentation of THIQs

Understanding the fragmentation patterns of THIQs is crucial for their structural elucidation.[16][17] Common fragmentation pathways for benzyltetrahydroisoquinolines involve cleavage of the benzylic C-C bond and retro-Diels-Alder (RDA) reactions.[18] The specific fragmentation is influenced by the substituents on the THIQ core.[19]

Conclusion

The methodologies presented in this guide provide a robust framework for the successful purification and analysis of tetrahydroisoquinolines. By understanding the underlying principles of HPLC and LC-MS and by carefully optimizing experimental parameters, researchers can achieve high-purity isolation and sensitive, accurate analysis of this important class of compounds. The provided protocols serve as a starting point for method development and can be adapted to the specific properties of the THIQ of interest and the sample matrix.

References

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Giorgetti, A., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. Journal of Pharmaceutical and Biomedical Analysis, 243, 116039. Available from: [Link]

  • Dostert, P., et al. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 103-112. Available from: [Link]

  • Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 848. Available from: [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. Available from: [Link]

  • ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). Retrieved from [Link]

  • Péter, A., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 24(20), 15069. Available from: [Link]

  • ResearchGate. (n.d.). Electrooxidative dehydrogenation of 1,2,3,4-tetrahydroisoquinolines.... Retrieved from [Link]

  • Wang, Y., et al. (2023). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 28(21), 7306. Available from: [Link]

  • Riggin, R. M., & Kissinger, P. T. (1977). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. Analytical Chemistry, 49(13), 2109-2111. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(4), 4055-4066. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

  • Cheng, C., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1339-1346. Available from: [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-86. Available from: [Link]

  • Skalicka-Woźniak, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7496. Available from: [Link]

  • Riggin, R. M., & Kissinger, P. T. (1977). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Analytical Chemistry, 49(4), 530-533. Available from: [Link]

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • Simanek, V. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultatis Medicae, 124, 73-102. Available from: [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Retrieved from [Link]

  • Springer. (n.d.). Isolation by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

Sources

Application Notes & Protocols: Radiolabeling 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the radiolabeling of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-M-THIQ) for use as a Positron Emission Tomography (PET) imaging agent. The following sections detail the scientific rationale, precursor synthesis, step-by-step radiolabeling protocols with Carbon-11, purification methodologies, and stringent quality control procedures. This guide is designed to equip researchers with the necessary information to produce [¹¹C]6-MeO-M-THIQ of high purity and specific activity suitable for preclinical and clinical imaging studies.

Introduction and Scientific Rationale

This compound is a structural analog of various biologically active tetrahydroisoquinolines. Derivatives of this scaffold have shown promise as ligands for a range of biological targets, including receptors and enzymes in the central nervous system and in peripheral tissues.[1][2] The ability to radiolabel this molecule with a positron-emitting isotope like Carbon-11 (¹¹C) allows for the non-invasive, in vivo visualization and quantification of its distribution and target engagement using PET.

Carbon-11 is an ideal radionuclide for many PET applications due to its short half-life of 20.4 minutes, which allows for multiple scans in the same subject on the same day, and the fact that its incorporation does not alter the biological activity of the parent molecule.[3][4] The most common and robust method for ¹¹C-labeling is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][5] This guide will focus on the synthesis of [¹¹C]6-MeO-M-THIQ via N-methylation of its corresponding desmethyl precursor.

The potential applications for a [¹¹C]6-MeO-M-THIQ tracer are broad and could include imaging of neuroreceptor systems or enzymatic activity implicated in neurological disorders or oncology. For instance, various tetrahydroisoquinoline derivatives have been investigated as selective estrogen receptor modulators for breast cancer imaging and as potential agents for glioma tumor imaging.[1][2]

Materials and Equipment

Reagents and Chemicals
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • High-Performance Liquid Chromatography (HPLC) solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol, USP

  • Saline, USP

Equipment
  • Automated radiosynthesis module

  • Cyclotron for ¹¹C production

  • High-Performance Liquid Chromatography (HPLC) system with UV and radiation detectors[6]

  • Gas Chromatography (GC) system for residual solvent analysis

  • Dose calibrator

  • pH meter or pH strips

  • Sterile filtration assembly (0.22 µm filter)

  • Lead-shielded hot cell

Synthesis of the Radiolabeling Precursor

The precursor for the radiosynthesis, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, can be synthesized from commercially available starting materials. A common synthetic route involves the Bischler-Napieralski reaction followed by reduction. The synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline has been described in the literature.[7]

Radiolabeling Protocol: Synthesis of [¹¹C]6-MeO-M-THIQ

The following protocol outlines the N-methylation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline using [¹¹C]CH₃I. The short half-life of Carbon-11 necessitates a rapid and efficient synthesis.[3][5]

Step-by-Step Radiosynthesis
  • Precursor Preparation: Dissolve 1-2 mg of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline in 300-500 µL of anhydrous DMF in a sealed reaction vessel.

  • Basification: Add a suitable base, such as a small amount of sodium hydride, to deprotonate the secondary amine. The choice of base and reaction conditions should be optimized to ensure efficient methylation.

  • Introduction of [¹¹C]Methyl Iodide: Transfer the cyclotron-produced [¹¹C]CO₂ to the synthesis module for conversion to [¹¹C]CH₃I. Bubble the gaseous [¹¹C]CH₃I through the precursor solution.

  • Reaction: Heat the reaction vessel to 80-100°C for 3-5 minutes to facilitate the methylation reaction.

  • Quenching: After the reaction period, quench the reaction by adding HPLC mobile phase.

Workflow Diagram

Radiosynthesis_Workflow cluster_cyclotron Cyclotron & Synthon Production cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation N14 ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ N14->CO2 CH3I [¹¹C]CH₃I CO2->CH3I Reaction Reaction Vessel (Heating) CH3I->Reaction Trapping Precursor Precursor (6-MeO-THIQ) in DMF Precursor->Reaction Crude Crude Product Reaction->Crude Quenching HPLC Semi-Prep HPLC Crude->HPLC SPE SPE Formulation HPLC->SPE Collection Final Final Product ([¹¹C]6-MeO-M-THIQ) SPE->Final

Caption: Automated radiosynthesis workflow for [¹¹C]6-MeO-M-THIQ.

Purification and Formulation

Purification of the crude reaction mixture is critical to remove unreacted precursor, byproducts, and reagents.[8] High-performance liquid chromatography (HPLC) is the gold standard for purifying PET tracers.[6]

HPLC Purification
  • Injection: Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

  • Elution: Use an isocratic or gradient mobile phase (e.g., 30-50% acetonitrile in water with 0.1% TFA) to separate the [¹¹C]6-MeO-M-THIQ from impurities.

  • Detection: Monitor the column effluent with both a UV detector (to identify the non-radioactive components) and a radiation detector.

  • Collection: Collect the radioactive peak corresponding to the desired product.

Formulation

The collected HPLC fraction is typically in a solvent mixture that is not suitable for injection. Therefore, a reformulation step is necessary.

  • Trapping: Pass the collected HPLC fraction through a C18 SPE cartridge to trap the lipophilic radiotracer.

  • Washing: Wash the cartridge with sterile water to remove the HPLC solvents.

  • Elution: Elute the purified [¹¹C]6-MeO-M-THIQ from the cartridge with a small volume of ethanol.

  • Final Dilution: Dilute the ethanol solution with sterile saline to achieve an injectable formulation with an ethanol concentration of less than 10%.

  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.[9][10]

QC Parameters and Methods
ParameterMethodAcceptance Criteria
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to the product should be the major component.
Specific Activity Calculated from radioactivity and mass> 37 GBq/µmol (1 Ci/µmol) at the time of injection.
pH pH meter or pH strip4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% ¹¹C
Sterility Sterility testingNo microbial growth.
Endotoxin Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Quality Control Workflow

QC_Workflow FinalProduct Final Product Vial HPLC_QC Analytical HPLC (Identity, Radiochemical & Chemical Purity) FinalProduct->HPLC_QC GC_QC Gas Chromatography (Residual Solvents) FinalProduct->GC_QC pH_QC pH Measurement FinalProduct->pH_QC Radionuclide_QC Gamma Spectroscopy (Radionuclidic Purity) FinalProduct->Radionuclide_QC Endotoxin_QC LAL Test (Endotoxins) FinalProduct->Endotoxin_QC Sterility_QC Sterility Test FinalProduct->Sterility_QC HPLC_QC->GC_QC Release Release for In Vivo Studies GC_QC->pH_QC pH_QC->Radionuclide_QC Radionuclide_QC->Endotoxin_QC Endotoxin_QC->Sterility_QC

Caption: Comprehensive quality control workflow for [¹¹C]6-MeO-M-THIQ.

In Vivo PET Imaging Considerations

For preclinical PET imaging studies, [¹¹C]6-MeO-M-THIQ would be administered intravenously to the animal model. Dynamic imaging over 60-90 minutes would allow for the assessment of the radiotracer's pharmacokinetics and biodistribution. Regions of interest would be drawn on the reconstructed PET images to generate time-activity curves. Depending on the biological target, blocking studies with a non-radioactive competitor could be performed to demonstrate the specificity of the tracer's uptake. Analysis of blood samples during the scan is often necessary to obtain an arterial input function for kinetic modeling of the PET data.[11]

Conclusion

The successful radiosynthesis and quality control of [¹¹C]6-MeO-M-THIQ provides a valuable tool for researchers in drug development and molecular imaging. The protocols outlined in this application note offer a robust framework for the production of this novel PET tracer. Further studies are warranted to fully characterize its in vivo behavior and potential as a specific imaging agent for its intended biological target.

References

  • Bermejo, A., et al. (2008). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. PubMed. [Link]

  • Zheng, Q. H., et al. (2008). Synthesis and Preliminary Biological Evaluation of New carbon-11 Labeled Tetrahydroisoquinoline Derivatives as SERM Radioligands for PET Imaging of ER Expression in Breast Cancer. PubMed. [Link]

  • Wang, M., et al. (2007). Synthesis of carbon-11 labeled biaryl 1,2,3,4-tetrahydroisoquinoline derivatives and conformationally flexible analogues as new potential PET glioma tumor imaging agents. PubMed. [Link]

  • van Dam Lab. PET probe concentrator. UCLA. [Link]

  • Dahl, K., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. [Link]

  • Open MedScience. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Open MedScience. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. [Link]

  • Suwattananuruk, A., et al. (2024). Radiosynthesis and preclinical evaluation of a 68Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. PMC. [Link]

  • NCBI. (2012). O-[11C]methyl derivative of 6,7-dimethoxy-2-(4-methoxy-biphenyl-4-yl-methyl)-1,2,3,4-tetrahydro-isoquinoline. NCBI. [Link]

  • Dahl, K., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers. [Link]

  • Tong, X., et al. (2017). Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. PMC. [Link]

  • Zeglis, B. M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. [Link]

  • Ly, J. (2015). Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. eScholarship. [Link]

  • NCBI. (2010). 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline. NCBI. [Link]

  • NCBI. (2010). 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}1,2,3,4-tetrahydro-isoquinoline. NCBI. [Link]

  • PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. [Link]

  • ResearchGate. (2024). Radiosynthesis and preclinical evaluation of a Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. ResearchGate. [Link]

  • Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. SpringerLink. [Link]

  • ORBi. (2024). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. ORBi. [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Wang, Y., et al. (2021). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PubMed Central. [Link]

  • Dupuis, D. S., et al. (2005). Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. PubMed. [Link]

  • Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Preshlock, S., et al. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. [Link]

  • ResearchGate. (2020). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. ResearchGate. [Link]

  • ORBi. (2015). development of fluorine-18 labeled metabolically activated tracers for imaging of drug. ORBi. [Link]

  • ResearchGate. (2005). Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET) imaging of tyrosine kinase receptors: Synthesis of18F-Iressa and related molecular probes. ResearchGate. [https://www.researchgate.net/publication/7786851_Fluorine-18_labeling_of_67-disubstituted_anilinoquinazoline_derivatives_for_positron_emission_tomography_PET_imaging_of_tyrosine_kinase_receptors_Synthesis_of_18F-Iressa_and_related_molecular_probes]([Link]_ tomography_PET_imaging_of_tyrosine_kinase_receptors_Synthesis_of_18F-Iressa_and_related_molecular_probes)

Sources

Troubleshooting & Optimization

Common side reactions in the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common side reactions and challenges encountered during this cornerstone reaction. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: My reaction yield is low, and I'm isolating a significant amount of an oxidized, aromatic isoquinoline byproduct. What is happening?

Answer: This is a classic side reaction: the over-oxidation of the desired 1,2,3,4-tetrahydroisoquinoline (THIQ) product. The initial THIQ is susceptible to oxidation, first to a 3,4-dihydroisoquinoline (DHIQ) and subsequently to the fully aromatic isoquinoline.

Causality & Mechanism: The THIQ product contains a benzylic amine structure. Under acidic conditions, especially with prolonged heating or exposure to air (oxygen), the molecule can undergo stepwise dehydrogenation. The driving force is the formation of a highly stable, conjugated aromatic system. This process can be exacerbated by certain acid catalysts or impurities that can act as oxidizing agents. The formation of the DHIQ intermediate is often the rate-limiting step.[1][2]

Troubleshooting & Prevention:

Preventative MeasureRationale & Implementation
Inert Atmosphere Oxygen is a primary culprit. Purge your reaction vessel and solvents with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
Milder Reaction Conditions Harsh conditions (high temperatures, strong superacids) can promote oxidation.[2] If your substrate is sufficiently activated, consider using milder acids (e.g., TFA, TsOH) at lower temperatures.
Reduced Reaction Time Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to oxidative conditions.
Antioxidant Additives In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can quench residual oxidizing species.
Immediate Purification Do not let the crude product sit for extended periods. The stability of the THIQ is often lower in the crude mixture. Proceed to chromatography or crystallization as soon as possible.
Visualizing the Over-Oxidation Pathway

The following diagram illustrates the desired reaction competing with the oxidation side pathway.

G cluster_main Desired Pictet-Spengler Pathway cluster_side Side Reaction: Over-Oxidation SM β-Arylethylamine + Aldehyde Imine Iminium Ion Intermediate SM->Imine Condensation (+H⁺, -H₂O) THIQ Tetrahydroisoquinoline (THIQ) (Desired Product) Imine->THIQ Electrophilic Aromatic Substitution THIQ_side THIQ Product DHIQ Dihydroisoquinoline (DHIQ) IQ Isoquinoline (Aromatic Byproduct) DHIQ->IQ Oxidation [-2H] THIQ_side->DHIQ Oxidation [-2H] (Air, Heat)

Caption: Desired vs. side reaction pathways.

Issue 2: My starting material is a tryptamine derivative. Instead of the expected tetrahydro-β-carboline, I'm getting a complex, higher molecular weight byproduct, especially in polar solvents.

Answer: You are likely observing the formation of octahydro-bipyrroloindoles . This unusual side reaction is highly dependent on the solvent system. It has been reported that while apolar solvents favor the formation of the desired tetrahydro-β-carboline, polar media can promote this alternative pathway.[3]

Causality & Mechanism: While the exact mechanism is subject to study, it likely involves the reaction of the intermediate iminium ion with a second molecule of the starting tryptamine or a related intermediate, rather than the expected intramolecular cyclization. A polar solvent can stabilize the charged iminium ion intermediate for a longer duration, increasing the probability of an intermolecular reaction occurring before the intramolecular cyclization can take place. The second tryptamine molecule acts as a nucleophile, leading to a dimeric-type structure that subsequently cyclizes.

Troubleshooting & Prevention:

  • Solvent Choice is Critical: The primary lever for controlling this side reaction is the solvent. Switch from polar solvents (like methanol or water) to apolar solvents such as dichloromethane (DCM), toluene, or dioxane.[3]

  • Concentration Control: Running the reaction at a higher concentration can sometimes favor the intramolecular Pictet-Spengler cyclization over the intermolecular side reaction. Conversely, high dilution can favor intramolecular reactions, but if the cyclization barrier is high, the intermolecular pathway might still compete. Experiment with concentration to find the optimal balance.

  • Temperature Adjustment: Lowering the reaction temperature can slow down both the desired and undesired reactions. This can sometimes provide a kinetic window where the desired intramolecular cyclization is favored over the higher-activation-energy intermolecular pathway.

Visualizing the Solvent-Dependent Pathways

G cluster_apolar Apolar Solvent (e.g., Toluene) cluster_polar Polar Solvent (e.g., Methanol) SM Tryptamine Derivative + Aldehyde Imine Iminium Ion Intermediate SM->Imine Condensation THBC Tetrahydro-β-carboline (Desired Product) Imine_Apolar->THBC Intramolecular Cyclization Dimer Octahydro-bipyrroloindole (Side Product) Imine_Polar->Dimer Intermolecular Reaction + Cyclization

Caption: Solvent choice dictates the reaction outcome.

Issue 3: My reaction is giving a mixture of cis and trans diastereomers. How can I control the stereochemistry?

Answer: The formation of diastereomers is a common and critical challenge when using an aldehyde other than formaldehyde, which creates a new chiral center at the C-1 position.[4] The ratio of these isomers is highly sensitive to the reaction conditions, reflecting a competition between kinetic and thermodynamic control.

Causality & Mechanism:

  • Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control. The transition state leading to the cis-isomer is often lower in energy, leading to its formation as the major product.[5][6]

  • Thermodynamic Control: At higher temperatures or with prolonged exposure to strong acid, the reaction becomes reversible. The initially formed iminium ion can revert, allowing for epimerization at the C-1 position. The system will equilibrate to the most thermodynamically stable diastereomer, which is often the trans-isomer where the bulky C-1 substituent is pseudo-equatorial.[5]

Troubleshooting & Stereocontrol:

ParameterFor cis Isomer (Kinetic Control)For trans Isomer (Thermodynamic Control)
Temperature Low temperature (-78 °C to 0 °C)Elevated temperature (reflux)
Acid Milder acids (TFA), sometimes added slowly at low temp.Stronger acids (HCl, H₂SO₄)
Reaction Time Short; monitor and quench upon completion.Long; allow time for equilibration.
Solvent Aprotic solvents (DCM, Toluene) are common.Protic or aprotic solvents can be used.
Protocol: Standard Pictet-Spengler for Kinetic Control
  • Setup: To a flame-dried flask under Argon, add the β-arylethylamine (1.0 eq) and a dry, apolar solvent (e.g., DCM).

  • Cooling: Cool the solution to the desired low temperature (e.g., -20 °C).

  • Aldehyde Addition: Add the aldehyde (1.05 - 1.2 eq) dropwise. Stir for 15-30 minutes to allow for imine formation.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 1.1 - 2.0 eq) dropwise, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Quench: Once the starting amine is consumed, quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

  • Workup: Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] Purify immediately by column chromatography.

General FAQs

Q1: What is the difference between the Pictet-Spengler and the competing Bischler-Napieralski reaction? A1: This is a crucial distinction based on the starting material and reaction type. The Pictet-Spengler reaction is an iminium ion cyclization, while the Bischler-Napieralski is a nitrilium ion cyclization.[8]

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Amine Substrate β-Arylethylamine (primary or secondary)β-Arylethylamide
Carbonyl Source Aldehyde or KetoneInternal to the amide
Key Reagents Protic or Lewis Acid (e.g., TFA, HCl)Dehydrating Agent (e.g., POCl₃, P₂O₅)[9]
Initial Product Tetra hydroisoquinoline (fully reduced)Di hydroisoquinoline (contains C=N bond)[8][9]

A Bischler-Napieralski-type side reaction could theoretically occur during a Pictet-Spengler synthesis if the starting amine is acylated (e.g., by an impurity or solvent like acetic acid) and then subjected to harsh, dehydrating conditions.

Visualizing Competing Pathways

G cluster_ps Pictet-Spengler cluster_bn Bischler-Napieralski Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium THIQ Tetrahydroisoquinoline Iminium->THIQ Cyclization Amide β-Arylethylamide Nitrilium Nitrilium Ion Amide->Nitrilium Dehydration (e.g., POCl₃) DHIQ Dihydroisoquinoline Nitrilium->DHIQ Cyclization

Caption: Key differences in starting materials and intermediates.

Q2: What side reactions are related to the aldehyde starting material? A2: Aldehydes can be problematic reagents. The most common side reactions are polymerization and self-condensation (like an aldol reaction). This is particularly true for reactive aldehydes like formaldehyde.[10] Using an excess of the aldehyde can also lead to N-alkylation of the product if the product's secondary amine is sufficiently nucleophilic.

Prevention:

  • Use a stable, anhydrous source of the aldehyde (e.g., paraformaldehyde or 1,3,5-trioxane for formaldehyde).

  • Use a slight excess (1.05-1.2 eq) of the aldehyde, but avoid a large excess.

  • Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

Q3: Can the Pictet-Spengler reaction proceed without an acid catalyst? A3: Generally, an acid catalyst is required to protonate the intermediate imine, forming the highly electrophilic iminium ion that is necessary for the cyclization.[4][11] However, for β-arylethylamines with very electron-rich aromatic rings (e.g., indoles or phenols with multiple activating groups), the reaction can sometimes proceed under neutral or even physiological pH conditions, albeit much more slowly.[10] For less reactive systems, like a simple phenyl group, strong acids or even superacids are often necessary.[2] A modern variation involves acylating the imine to form an N-acyliminium ion, which is a powerful electrophile and allows the reaction to proceed under very mild conditions.[4]

References

  • A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. (2025). Benchchem. 8

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. ChemRxiv. 12

  • The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate.

  • Dalpozzo, R., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5538.

  • Troubleshooting avoiding byproduct formation in tetrahydroquinoline synthesis. (2025). Benchchem. 13

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414.

  • Pictet–Spengler reaction. (n.d.). Wikipedia.

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2016). Digital Commons@DePaul.

  • Pulka-Ziach, K., & Misicka, A. (2011). Influence of reaction conditions on products of the Pictet–Spengler condensation. Tetrahedron, 67(11), 1955-1959.

  • Bischler–Napieralski reaction. (n.d.). Wikipedia.

  • Russo, J. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. YouTube.

  • Bailey, P. D., et al. (1993). Diastereo- and enantio-selectivity in the Pictet–Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439.

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. (2023). ChemRxiv.

  • Pictet-Spengler Reaction. (n.d.). NROChemistry.

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.

  • The Pictet-Spengler Reaction. (n.d.). Organic Chemistry.

  • Pictet-Spengler Reaction. (2022). YouTube.

  • Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. (2025). Benchchem. 14

  • McCutcheon, D. C., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9335-9396.

  • McCutcheon, D. C., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC.

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed.

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). ResearchGate.

  • Quigley, C. (2020). The Pictet Spengler Reaction Mechanism. YouTube.

  • Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ) Derivatives. (2025). Benchchem. 15

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.

Sources

Improving yield and purity of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve the yield and purity of your synthesis. The information herein is curated from established literature and practical laboratory experience to address common challenges encountered during this multi-step synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves two key stages: the formation of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline core, followed by N-methylation. The two most common methods for constructing the tetrahydroisoquinoline scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

Synthetic_Overview cluster_0 Core Synthesis cluster_1 N-Methylation Starting_Material 3-Methoxyphenethylamine Pictet_Spengler Pictet-Spengler Reaction Starting_Material->Pictet_Spengler Bischler_Napieralski Bischler-Napieralski Reaction Starting_Material->Bischler_Napieralski Core_Product 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Pictet_Spengler->Core_Product Bischler_Napieralski->Core_Product N_Methylation N-Methylation Core_Product->N_Methylation Final_Product This compound N_Methylation->Final_Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

A. Low Yield in Tetrahydroisoquinoline Core Synthesis

Question 1: My Pictet-Spengler reaction is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Pictet-Spengler reaction are often due to incomplete imine formation, unfavorable reaction conditions, or decomposition of the starting material. Here are several factors to consider for optimization:

  • Acidity: The reaction is acid-catalyzed.[1][2] If the pH is too low, the starting amine will be fully protonated and unavailable for nucleophilic attack on the carbonyl. Conversely, if the pH is too high, the iminium ion intermediate will not form efficiently. A trial of different acid catalysts (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) and careful control of pH is recommended.[2] For substrates with electron-donating groups like the methoxy group, milder conditions are often sufficient.[2][3]

  • Carbonyl Source: Formaldehyde is a common carbonyl source for this synthesis.[4] Using a fresh, high-purity source of formaldehyde or its equivalent (e.g., paraformaldehyde or methylal) is crucial, as polymerization or degradation of the aldehyde can significantly reduce yield.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates. Protic or aprotic solvents can be used, and a slight excess of the carbonyl compound can help drive the reaction to completion.[2]

Question 2: I am attempting the Bischler-Napieralski reaction, but the yield of the dihydroisoquinoline intermediate is poor. What should I check?

Answer: The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced.[5][6][7] Poor yields often stem from issues with the cyclization step.

  • Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphoryl chloride (POCl₃) is commonly used, but phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) may be more effective for less reactive substrates.[5][7] Ensure the dehydrating agent is fresh and anhydrous.

  • Reaction Temperature: This reaction typically requires heating.[7] Insufficient temperature will result in a slow or incomplete reaction, while excessive heat can lead to charring and side product formation. Refluxing in a suitable solvent like toluene or xylene is common.[7]

  • Purity of the Starting Amide: Any impurities in the starting β-phenylethylamide can interfere with the reaction. Ensure the amide is pure and dry before proceeding with the cyclization.

  • Subsequent Reduction: The dihydroisoquinoline intermediate must be reduced to the final tetrahydroisoquinoline. Incomplete reduction will, of course, lower the yield of the desired product. Ensure your reducing agent (e.g., NaBH₄) is active and used in sufficient excess.

B. Purity Issues and Side Reactions

Question 3: My final product is contaminated with an N-methyl impurity, even before the N-methylation step. How is this possible?

Answer: The formation of an N-methyl impurity (e.g., 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) during the core synthesis can occur, particularly when certain reagents are used.[8] For instance, if formaldehyde is used as the carbonyl source in the Pictet-Spengler reaction, it can also act as a methylating agent under certain conditions, leading to the formation of the N-methylated byproduct. To minimize this, consider using a different carbonyl source or carefully controlling the reaction stoichiometry and conditions.

Question 4: After the N-methylation step, I observe multiple spots on my TLC plate. What are the likely impurities?

Answer: The N-methylation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline can lead to several impurities if not properly controlled.

  • Unreacted Starting Material: Incomplete methylation will leave unreacted 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Over-methylation (Quaternary Ammonium Salt): If a strong methylating agent is used in excess, or if the reaction is allowed to proceed for too long, the tertiary amine product can be further methylated to form a quaternary ammonium salt. This is often highly polar and may remain at the baseline of the TLC plate.

  • Side reactions from the Methylating Agent: The choice of methylating agent is crucial. For example, using methyl chloroformate followed by reduction can be a clean method.[9][10]

Question 5: How can I effectively purify my final product?

Answer: Purification of this compound typically involves a combination of techniques:

  • Extraction: After basifying the reaction mixture with an aqueous base (e.g., KOH or NaOH), the product can be extracted into an organic solvent like chloroform or dichloromethane.[11]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities.[4][11] A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used for elution.

  • Crystallization/Salt Formation: The purified free base can be converted to a hydrochloride or hydrobromide salt to facilitate crystallization and improve handling and stability.[12][13]

C. Analytical Characterization

Question 6: What analytical techniques are recommended for assessing the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of this compound.[14][15]

Analytical TechniquePurposeTypical Parameters
HPLC Purity assessment and quantification.[14]Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection: UV at a suitable wavelength.
GC-MS Identification and quantification of volatile impurities.[15][16]Column: Capillary column (e.g., DB-5ms). Ionization: Electron Impact (EI). Mass Range: Scan for the expected molecular ion and fragmentation patterns.
NMR Spectroscopy Structural elucidation and confirmation.[14]¹H NMR: To confirm the presence and integration of all protons. ¹³C NMR: To confirm the number and types of carbon atoms.
Mass Spectrometry Confirmation of molecular weight.Technique: Electrospray Ionization (ESI) is common for this type of molecule.

III. Detailed Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from established procedures and is a general guideline.[1][12][17]

Pictet_Spengler_Workflow A 1. Dissolve 3-Methoxyphenethylamine in an appropriate solvent. B 2. Add aqueous formaldehyde and an acid catalyst (e.g., HCl). A->B C 3. Heat the reaction mixture under reflux and monitor by TLC. B->C D 4. Cool the reaction and neutralize with a base (e.g., NaOH). C->D E 5. Extract the product with an organic solvent (e.g., CH₂Cl₂). D->E F 6. Dry the organic layer, concentrate, and purify by column chromatography. E->F

Caption: Step-by-step workflow for the Pictet-Spengler reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenethylamine in a suitable solvent (e.g., water or ethanol).

  • Reagent Addition: Add an aqueous solution of formaldehyde (1.1 equivalents) followed by the dropwise addition of concentrated hydrochloric acid until the desired pH is reached.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: N-Methylation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol provides a general procedure for the N-methylation step.

  • Reaction Setup: Dissolve 6-methoxy-1,2,3,4-tetrahydroisoquinoline in dichloromethane.

  • Base Addition: Add solid sodium bicarbonate (approximately 4 equivalents) to the solution and stir.[9]

  • Methylating Agent: Slowly add methyl chloroformate (approximately 2 equivalents) dropwise to the stirring mixture.[9]

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC to ensure the consumption of the starting material.

  • Workup: Add a saturated aqueous solution of sodium bicarbonate and stir for a few hours. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Reduction (if using chloroformate): The resulting carbamate can be reduced to the N-methyl amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Purification: After an appropriate workup for the reduction step, the final product can be purified by column chromatography.

IV. References

  • Analytical Techniques for the Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol: Application Notes and Protocols. Benchchem.

  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. ResearchGate.

  • A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Benchchem.

  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com.

  • 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis. ChemicalBook.

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health.

  • A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed.

  • Bischler–Napieralski reaction. Wikipedia.

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.

  • Pictet-Spengler Reaction. J&K Scientific LLC.

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.

  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents.

  • The Pictet-Spengler Reaction Updates Its Habits. PMC.

  • Optimisation of Tetrahydroisoquinoline-Based Chimeric Microtubule Disruptors. PMC - NIH.

  • Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate.

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC - PubMed Central.

  • Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed.

  • Multicomponent Synthesis of Tetrahydroisoquinolines. Synfacts.

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate.

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. figshare.

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central.

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications (RSC Publishing).

  • Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry.

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.

  • 42923-77-3|6-Methoxy-1,2,3,4-tetrahydroisoquinoline|BLD Pharm. BLD Pharm.

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.

Sources

Troubleshooting low efficacy in dopamine agonist activity assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting G protein-coupled receptor (GPCR) functional assays. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and logical, step-by-step solutions to common challenges encountered when assessing dopamine agonist activity. Our focus is on building self-validating experimental systems to ensure your data is robust and reliable.

Section 1: Foundational Knowledge & Core Concepts

Before troubleshooting, it's critical to understand the fundamental signaling mechanisms of dopamine receptors. This context dictates your expected assay readout and the design of appropriate controls.

Dopamine receptors are a class of GPCRs prominent in the central nervous system and are categorized into two main families based on their signaling pathways.[1][2]

  • D1-like Receptors (D1, D5): These receptors primarily couple to the stimulatory G protein, Gαs (or Gαolf).[3] Agonist binding activates adenylyl cyclase (AC), leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[2][4]

  • D2-like Receptors (D2, D3, D4): These receptors couple to the inhibitory G protein, Gαi/o.[3] Agonist binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[4]

This fundamental difference is why a single assay readout (cAMP level) can be used for both receptor families, but the expected outcome (signal increase vs. decrease) is opposite.

Dopamine_Signaling cluster_D1 D1-like Pathway (Gs-coupled) cluster_D2 D2-like Pathway (Gi-coupled) D1_Agonist D1 Agonist D1R D1/D5 Receptor D1_Agonist->D1R Binds Gs Gαs G-Protein D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_inc ↑ cAMP AC_D1->cAMP_inc ATP to cAMP PKA Protein Kinase A cAMP_inc->PKA Activates Response_D1 Cellular Response PKA->Response_D1 D2_Agonist D2 Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Binds Gi Gαi G-Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_dec ↓ cAMP AC_D2->cAMP_dec ATP to cAMP Response_D2 Cellular Response cAMP_dec->Response_D2 Forskolin Forskolin (Assay Tool) Forskolin->AC_D2 Stimulates

Caption: Dopamine D1-like and D2-like receptor signaling pathways.

Section 2: Frequently Asked Questions (FAQs) - Troubleshooting Guide

Q1: My positive control agonist (e.g., Dopamine) is showing a very weak or no response. What's the first thing I should check?

This is a critical system failure and points to a fundamental problem with the assay components. A logical troubleshooting sequence is essential.

Answer:

Start by interrogating the core components of your assay system: the cells and the core reagents.

  • Cell Health and Viability: Unhealthy cells will not signal properly.

    • Causality: Cellular stress, high passage number, or contamination compromises the integrity of the plasma membrane and intracellular signaling machinery.

    • Action: Always perform a quick viability check (e.g., Trypan Blue exclusion) before plating. Aim for >95% viability. If viability is low, thaw a fresh, low-passage vial of cells.

  • Receptor Expression: The target receptor must be present and functional. Negative results can occur if the recombinant expression in the cell line is not optimal.[5]

    • Causality: If the receptor isn't expressed or properly folded and inserted into the membrane, the agonist has nothing to bind to. Expression levels can drift with high cell passage.

    • Action:

      • Confirm Expression: If using a commercial cell line, ensure you are following the supplier's culture conditions (e.g., selection antibiotic concentration).

      • Validate with a Different Method: If possible, validate receptor expression using an orthogonal method like Western Blot, qPCR, or flow cytometry with a validated antibody.[6][7] Be aware that antibody validation is crucial, as many commercially available antibodies show poor specificity.[6][7]

      • Use a Known Positive Control Cell Line: If available, run the assay in parallel with a cell line known to give a robust response for your target.

  • Assay Reagent Integrity:

    • Causality: Degradation of key reagents like the agonist itself, or detection components (e.g., antibodies, substrates in a kit) will lead to signal loss.

    • Action:

      • Prepare fresh dilutions of your positive control agonist from a trusted stock solution.

      • Check the expiration dates on all assay kits and reagents.

      • If troubleshooting a Gi-coupled (D2-like) assay, verify the activity of your adenylyl cyclase stimulator (e.g., Forskolin).[8][9] Run a "Forskolin only" control well; a robust signal here confirms that the downstream signaling and detection system is working.

Q2: My D2-like (Gi-coupled) agonist shows no inhibition of cAMP. How do I troubleshoot this?

Answer:

This is a common issue specific to Gi-coupled assays. The goal is to measure a decrease in cAMP, so you must first stimulate a high basal level of cAMP to have a signal to inhibit.

  • Inadequate Adenylyl Cyclase (AC) Stimulation:

    • Causality: The inhibitory effect of a Gi-coupled receptor can only be observed if adenylyl cyclase is actively producing cAMP.[8][9] Without this initial stimulation, the basal cAMP level is too low to detect a further decrease.

    • Action:

      • Use Forskolin: Treat the cells with Forskolin (or another AC activator) to generate a measurable cAMP signal.[9] This is a required step for most Gi functional assays.

      • Optimize Forskolin Concentration: Perform a dose-response curve for Forskolin to find the concentration that gives a robust signal without being cytotoxic. A common starting point is the EC80 concentration.[10]

  • Phosphodiesterase (PDE) Activity:

    • Causality: PDEs are enzymes that rapidly degrade cAMP.[9] If PDE activity is high, the cAMP produced (even with Forskolin stimulation) will be broken down before it can be detected, masking both the stimulated signal and its inhibition.

    • Action:

      • Include a PDE Inhibitor: Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer.[8][9] This prevents cAMP degradation and stabilizes the signal.

      • Optimize IBMX Concentration: While often used at a standard concentration (e.g., 0.5 mM), this can be optimized if the signal window is poor.[8]

Q3: My dose-response curve is flat or has a very low maximum effect (Emax), but I see some activity at the highest concentrations. What should I optimize?

Answer:

This suggests your assay conditions are suboptimal, preventing the system from reaching equilibrium or producing a robust signal. The two most critical parameters to optimize are incubation time and cell density.[8][11]

  • Agonist Incubation Time:

    • Causality: Signal generation is a kinetic process. If the incubation time is too short, the agonist may not have reached binding equilibrium with the receptor, or the downstream signaling cascade may not have had enough time to generate a maximum response.[9] This is especially true for slow-associating agonists.[8]

    • Action: Perform a time-course experiment. Using a fixed, near-maximal (e.g., EC80) concentration of your agonist, measure the signal at various time points (e.g., 15, 30, 45, 60, 90 minutes). Plot signal vs. time to determine the point of maximum signal generation.

  • Cell Density Per Well:

    • Causality: The number of cells per well is a critical parameter. Too few cells will not produce enough second messenger for a detectable signal.[11] Conversely, too many cells can deplete media nutrients, cause receptor desensitization, and lead to a decrease in the assay window.[11]

    • Action: Perform a cell titration experiment. Plate a range of cell densities (e.g., 2,000 to 20,000 cells/well) and test the dose-response of a full agonist at each density. Select the density that provides the best signal-to-background ratio (assay window).

Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization (Critical) cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Thaw/Culture Cells (Low Passage) B Check Viability (>95%) A->B C Plate Cells B->C D Cell Density Titration? C->D E Agonist Incubation Time Course? D->E F Forskolin/IBMX Concentration? (Gi) E->F G Prepare Reagents (Agonist Dilutions, Buffers) F->G H Add Agonist to Cells G->H I Incubate (Optimized Time) H->I J Lyse Cells & Add Detection Reagents I->J K Read Plate (e.g., TR-FRET, Luminescence) J->K L Plot Dose-Response Curve K->L M Calculate EC50/Emax L->M

Sources

Optimizing reaction conditions for the N-methylation of tetrahydroisoquinolines.

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-methylation of tetrahydroisoquinolines (THIQs). This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation.

Introduction to N-Methylation of Tetrahydroisoquinolines

The N-methyl tetrahydroisoquinoline motif is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. The introduction of a methyl group at the nitrogen atom can significantly modulate a molecule's biological activity, solubility, and metabolic stability. While seemingly straightforward, the N-methylation of THIQs is often plagued by challenges such as low yields, incomplete reactions, and the formation of undesired byproducts. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the N-methylation of THIQs.

Q1: What are the most common methods for the N-methylation of tetrahydroisoquinolines?

A1: The two most prevalent and practical methods are the Eschweiler-Clarke reaction and direct alkylation with a methylating agent like methyl iodide. The Eschweiler-Clarke reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent in a reductive amination process.[1][2][3] Direct alkylation involves the reaction of the secondary amine of the THIQ with a methylating agent in the presence of a base.

Q2: Which method is better, Eschweiler-Clarke or methyl iodide?

A2: The choice of method depends on the specific substrate and the desired outcome.

  • Eschweiler-Clarke is often favored for its cost-effectiveness and the inherent prevention of over-methylation to the quaternary ammonium salt.[3] The reaction mechanism involves the formation of an iminium ion that is subsequently reduced, and a tertiary amine cannot form another iminium ion under these conditions.[4]

  • Methyl iodide is a potent methylating agent that can lead to high yields, but it requires careful control of stoichiometry and reaction conditions to avoid the formation of the N-methyltetrahydroisoquinolinium iodide (a quaternary ammonium salt).[5]

Q3: How do substituents on the tetrahydroisoquinoline ring affect the N-methylation reaction?

A3: Substituents can have a significant electronic and steric impact.

  • Electron-donating groups (EDGs) on the aromatic ring can increase the nucleophilicity of the nitrogen atom, potentially accelerating the rate of methylation.

  • Electron-withdrawing groups (EWGs) can decrease the nitrogen's nucleophilicity, making the reaction more sluggish and requiring more forcing conditions.

  • Steric hindrance around the nitrogen atom, particularly from substituents at the C1 or C8 positions, can impede the approach of the methylating agent, necessitating longer reaction times or higher temperatures.[6]

Q4: What are the primary challenges I should anticipate?

A4: The most common issues are:

  • Low Yield/Incomplete Reaction: This can be due to insufficient reactivity of the substrate, improper reaction conditions (temperature, time), or reagent degradation.

  • Formation of Quaternary Ammonium Salts: A frequent side product when using reactive methylating agents like methyl iodide.

  • Formation of Other Byproducts: Depending on the substrate, side reactions like cyclization can occur, especially under the acidic conditions of the Eschweiler-Clarke reaction.[7]

  • Difficult Purification: Separating the desired N-methylated product from the starting material, over-methylated product, and other impurities can be challenging due to similar polarities.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during the N-methylation of tetrahydroisoquinolines.

Problem 1: Low Yield or Incomplete Reaction

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Insufficient Reagent Activity - Methylating Agent: Use fresh, high-purity methyl iodide or formaldehyde. Methyl iodide can degrade over time, and paraformaldehyde can be a more reliable source of formaldehyde than aqueous solutions. - Reducing Agent (Eschweiler-Clarke): Ensure the formic acid is of high concentration (e.g., >95%).
Sub-optimal Reaction Temperature - Too Low: The activation energy for the reaction may not be reached. Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS. For Eschweiler-Clarke reactions, temperatures are typically in the range of 80-100°C.[2] - Too High: This can lead to reagent decomposition or the formation of degradation byproducts.
Insufficient Reaction Time - Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS). If the reaction has stalled, consider extending the reaction time.
Poor Solubility - The THIQ starting material may not be fully dissolved in the chosen solvent. Select a solvent in which all reactants are soluble at the reaction temperature. For methyl iodide reactions, common solvents include acetone, acetonitrile, or DMF.[5]
Steric Hindrance - For sterically hindered THIQs, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a more potent methylating system.

Workflow for Diagnosing Low Yield

low_yield start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions check_solubility Assess Substrate Solubility check_conditions->check_solubility monitor_reaction Monitor Reaction Progress Analytically check_solubility->monitor_reaction increase_temp Increase Temperature Incrementally monitor_reaction->increase_temp Stalled extend_time Extend Reaction Time monitor_reaction->extend_time Slow change_solvent Change Solvent System monitor_reaction->change_solvent Insoluble outcome_success Reaction Complete monitor_reaction->outcome_success Complete increase_temp->monitor_reaction outcome_fail Consult Further Literature increase_temp->outcome_fail No Improvement extend_time->monitor_reaction extend_time->outcome_fail No Improvement change_solvent->monitor_reaction change_solvent->outcome_fail No Improvement

Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Quaternary Ammonium Salt (Over-methylation)

This is a primary concern when using alkyl halides like methyl iodide.

Mitigation Strategies

Strategy Detailed Explanation
Control Stoichiometry - Use a precise molar equivalent of methyl iodide (typically 1.0 to 1.2 equivalents) relative to the THIQ. An excess of the methylating agent will significantly favor the formation of the quaternary salt.
Slow Addition of Methylating Agent - Add the methyl iodide dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, disfavoring the second methylation step.
Lower Reaction Temperature - The formation of the quaternary salt often has a higher activation energy than the initial N-methylation. Running the reaction at a lower temperature (e.g., room temperature or even 0°C) can improve selectivity for the tertiary amine.
Choice of Base and Solvent - A milder base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH). The choice of solvent can also influence reactivity; polar aprotic solvents like acetonitrile or acetone are common.
Use the Eschweiler-Clarke Reaction - As previously mentioned, the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts, making it an excellent alternative if over-methylation is a persistent issue.[3]
Problem 3: Difficult Purification of the N-Methylated Product

The desired N-methyl THIQ often has a similar polarity to the starting material and the quaternary salt, making chromatographic separation challenging.

Purification Protocols

1. Acid-Base Extraction Work-up:

This is a highly effective method to separate the basic N-methylated product from non-basic impurities and the starting material.

  • Step 1: Acidic Wash: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting material and the N-methylated product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[8][9]

  • Step 2: Basification: Separate the aqueous layer and carefully add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the pH is basic (pH > 10). This will deprotonate the ammonium salts, making them soluble in an organic solvent again.

  • Step 3: Back-Extraction: Extract the now basic aqueous layer with an organic solvent. The purified N-methylated THIQ and any unreacted starting material will now be in the organic layer.

  • Step 4: Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

2. Column Chromatography:

If acid-base extraction does not provide sufficient purity, column chromatography is the next step.

  • Stationary Phase: Silica gel is most common. For particularly basic compounds that may streak on silica, consider using basic alumina or pre-treating the silica gel with triethylamine.

  • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can significantly improve the peak shape of basic compounds.[10]

Visualization of Purification Strategy

purification start Crude Reaction Mixture acid_wash Acidic Wash (e.g., 1M HCl) start->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 organic_layer1 Organic Layer (Non-basic impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Protonated Amines) separate_layers1->aqueous_layer1 basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous_layer1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 organic_layer2 Organic Layer (Purified Amines) separate_layers2->organic_layer2 aqueous_layer2 Aqueous Layer (Salts) separate_layers2->aqueous_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate column_chromatography Column Chromatography (if needed) dry_concentrate->column_chromatography final_product Pure N-Methyl THIQ dry_concentrate->final_product Sufficiently Pure column_chromatography->final_product

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the successful and reproducible use of this valuable research compound in your experiments.

Understanding the Molecule: Physicochemical Properties

This compound is a tertiary amine with a heterocyclic structure. Its solubility in aqueous media is fundamentally influenced by its chemical nature. The presence of the N-methyl and methoxy groups contributes to its lipophilicity, while the tertiary amine provides a basic center that can be protonated.

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
Appearance Pale yellow to yellow semi-solidIndicates the compound is likely not a freely soluble salt at neutral pH.
pKa (Predicted) 9.0 - 10.0As a weak base, its solubility is highly dependent on pH. It will be significantly more soluble in acidic conditions where the tertiary amine is protonated.
LogP (Predicted) ~2.7Indicates a moderate level of lipophilicity, suggesting poor intrinsic aqueous solubility.
Solubility Slightly soluble in chloroform and methanol.[1]Limited solubility in polar protic and non-polar organic solvents suggests challenges in aqueous systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when preparing aqueous solutions of this compound.

FAQ 1: Why is my this compound not dissolving in my neutral buffer (e.g., PBS pH 7.4)?

Answer: this compound is a weakly basic compound.[2] Its limited solubility in neutral aqueous buffers is due to the predominance of the un-ionized, more lipophilic form. To achieve significant aqueous solubility, the tertiary amine needs to be protonated, which is favored in acidic conditions.[3]

Troubleshooting Steps:

  • pH Adjustment: The most direct approach is to lower the pH of your buffer. For a compound with an estimated pKa of 9.0-10.0, dissolving it in a buffer with a pH at least 2 units below its pKa (i.e., pH < 7.0-8.0) will ensure it is predominantly in its more soluble, protonated salt form.

  • Salt Form: If you are starting with the free base, consider converting it to a salt, such as the hydrochloride or hydrobromide salt, which will have significantly higher aqueous solubility.[4]

FAQ 2: I've lowered the pH, but I'm still seeing precipitation over time. What's happening?

Answer: Precipitation upon standing, even after initial dissolution in an acidic buffer, can be due to a few factors:

  • Buffer Capacity: If the buffer's capacity is insufficient, the addition of the basic compound can raise the local pH, causing it to crash out of solution.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the protonated compound, this can lead to precipitation.

  • Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

FAQ 3: Can I use organic co-solvents to improve solubility? If so, which ones and at what concentration?

Answer: Yes, co-solvents can be very effective in increasing the solubility of hydrophobic compounds.[2][5] They work by reducing the polarity of the aqueous medium. For this compound, common and effective co-solvents include:

  • Ethanol: A widely used co-solvent that can be used in concentrations of 5-20% (v/v) in the final buffer.[4]

  • Propylene Glycol (PG): Another common choice, often used in similar concentrations to ethanol.

  • Polyethylene Glycol 400 (PEG 400): Effective for many poorly soluble drugs, typically used at 5-30% (v/v).

  • Dimethyl Sulfoxide (DMSO): A very strong solvent, but should be used with caution in biological assays due to potential toxicity. Final concentrations should typically be kept below 0.5% (v/v).

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., ethanol).

  • Vortex or sonicate until fully dissolved.

  • Slowly add the aqueous buffer to the co-solvent concentrate with continuous mixing. Critical Step: Adding the aqueous phase too quickly can cause the compound to precipitate.

  • Adjust the final volume with the aqueous buffer to achieve the desired final concentration of both the compound and the co-solvent.

Data Table: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration for Cell-based Assays (v/v)
Ethanol10%< 1%
Propylene Glycol10%< 1%
PEG 40020%< 2%
DMSO1-5% (for stock)< 0.5%
FAQ 4: Are there other solubilizing agents I can use, such as surfactants or cyclodextrins?

Answer: Yes, surfactants and cyclodextrins are excellent alternatives or adjuncts for enhancing solubility.

  • Surfactants: These molecules form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][6]

    • Examples: Polysorbate 80 (Tween® 80) and sodium lauryl sulfate (SLS) are commonly used.[4][6]

    • Typical Concentrations: 0.1% to 2% (w/v).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They form inclusion complexes with poorly soluble molecules.[8]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

    • Mechanism: The hydrophobic part of the this compound molecule is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.

Experimental Workflow: Solubilization with Cyclodextrins

Caption: Step-by-step workflow for cyclodextrin-mediated solubilization.

Stability Considerations

The chemical stability of this compound in aqueous solutions is a critical factor for experimental success.

  • pH Stability: While acidic conditions are necessary for dissolution, extremely low pH values or prolonged storage in acidic buffers could potentially lead to degradation. It is advisable to prepare fresh solutions and store them at 2-8°C for short periods. For long-term storage, consider storing the compound as a solid at -20°C.

  • Oxidative Stability: Amine-containing compounds can be susceptible to oxidation.[9][10] It is recommended to use degassed buffers and protect solutions from light, especially if they are to be stored for extended periods.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles of aqueous stock solutions should be avoided as this can lead to precipitation. Aliquoting the stock solution into single-use vials is recommended.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Protonation of the tertiary amine to form a more soluble salt.Simple, effective for basic compounds.Risk of pH-related degradation, potential for precipitation if buffer capacity is exceeded.
Co-solvents Reduction of solvent polarity.High solubilizing capacity for many compounds.Potential for toxicity in biological systems, risk of precipitation upon dilution.
Surfactants Micellar encapsulation of the hydrophobic compound.Effective at low concentrations.Can interfere with some biological assays, potential for foaming.
Cyclodextrins Formation of inclusion complexes.Low toxicity, can improve stability.Can have a saturable effect, may not be effective for all compounds.

By understanding the physicochemical properties of this compound and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can confidently overcome solubility challenges and achieve reliable and reproducible experimental outcomes.

References

  • SEN Pharma. Excipients for Enhancing Drug Solubility. SEN Pharma. Published August 8, 2024.
  • Protheragen. Solubilizer Excipients. Protheragen.
  • Wikipedia. Cosolvent. In: Wikipedia. ; 2023.
  • Pharmapproach. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Pharmapproach. Published June 25, 2025.
  • Petigara, J., Wu, Z., Chen, S., & E., C. Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry. 2025;25(8).
  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement.
  • Patsnap. Tetrahydroisoquinoline patented technology retrieval search results. Eureka.
  • Google Patents. EP2045243A1 - Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof.
  • Scribd.
  • SINTEF. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. SINTEF.
  • Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. 2022;61(40):15737-15753.
  • Google Patents.
  • Eide-Haugmo, I., Al-Malah, K., Cents, T., Einbu, A., & Svendsen, H. F. Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. 2011;50(17):10186-10195.
  • National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. U.S.
  • Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • European Patent Office. SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - European Patent Office - EP 1751111 B1. Googleapis.com. Published February 23, 2005.
  • National Center for Biotechnology Information. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. U.S.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • National Center for Biotechnology Information. Experimental and theoretical investigations into the stability of cyclic aminals. U.S.
  • Thermo Fisher Scientific. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific. Published March 14, 2022.
  • MDPI. Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. MDPI. Published July 22, 2024.
  • National Center for Biotechnology Information. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. U.S.
  • chemguide. Solubility and pH of amines.
  • University of the Pacific. Principles of Drug Action 1, Spring 2005, Amines.
  • Alfa Chemistry.
  • ChemBK. 6-Methoxy-1,2,3,4-Tetrahydro-Isoquinoline. ChemBK. Published January 2, 2024.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. U.S.
  • YouTube. Ph and Solubility of Drugs. Published July 6, 2017.
  • National Center for Biotechnology Information. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. U.S.
  • Molecular Discovery. MoKa - pKa modelling.
  • ScienceDirect. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ScienceDirect. Published August 7, 2025.
  • PCI Magazine. The Keys to Co-Solvent Selection, Part I. PCI Magazine. Published September 6, 2024.
  • Sigma-Aldrich. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR.
  • National Center for Biotechnology Information. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. U.S.
  • National Institute of Standards and Technology. N-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • PubChemLite. 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.
  • ChemicalBook. 1-methyl-1,2,3,4-tetrahydroisoquinoline | 4965-09-7. ChemicalBook. Published July 14, 2025.
  • MedChemExpress.
  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • National Center for Biotechnology Information. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. U.S.
  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • FooDB. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. Published September 21, 2011.
  • Chair of Analytical Chemistry. pKa values bases.
  • YouTube. ADMET Predictor Tutorial 5: Predicting pKa. Published November 11, 2024.

Sources

Technical Support Center: Tetrahydroisoquinoline (THIQ) Compound Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the oxidation of your valuable THIQ samples during storage and handling.

Section 1: Understanding THIQ Oxidation – The "Why"

This section addresses the fundamental chemical principles behind the instability of THIQ compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my tetrahydroisoquinoline compounds so prone to degradation?

A1: The tetrahydroisoquinoline scaffold contains a secondary or tertiary amine within a partially saturated heterocyclic ring system. This structure is susceptible to oxidation, particularly at the C1 position, which is adjacent to the nitrogen atom (an α-position).[1][2] Atmospheric oxygen can react with the THIQ molecule, often through a free-radical-mediated process known as autoxidation, leading to the formation of various degradation products.[3] This process can be accelerated by factors such as light, heat, and the presence of metal ion impurities.

Q2: What is the primary chemical pathway for THIQ oxidation in storage?

A2: The most common oxidative pathway involves the initial formation of an iminium ion intermediate.[1][4] This occurs through the loss of a hydride ion from the C1 position. This highly reactive iminium ion can then be attacked by nucleophiles or undergo further oxidation and rearrangement. A frequent outcome is rearomatization to the corresponding isoquinoline or the formation of 3,4-dihydroisoquinolones (lactams) if oxygen is incorporated.[4][5][6] This process is often autocatalytic, meaning the initial degradation products can accelerate the oxidation of remaining molecules.[3]

Q3: Can light exposure really damage my THIQ sample?

A3: Absolutely. Visible light can provide the energy needed to initiate and promote the aerobic oxidation of THIQs, even without the need for an external photocatalyst.[6] Light can trigger the formation of reactive oxygen species or directly excite the THIQ molecule, making it more susceptible to reaction with oxygen. Therefore, protecting samples from light is a critical and simple preventative measure.

Q4: Does the salt form of my THIQ (e.g., hydrochloride) have different stability than the free base?

A4: Yes, and this is a key consideration for storage. The free base form of a THIQ has a lone pair of electrons on the nitrogen atom that is available to participate in oxidation reactions. By forming an acid addition salt, such as a hydrochloride (HCl) salt, this lone pair is protonated. This makes the nitrogen atom electron-deficient and significantly less susceptible to oxidation. In general, salts of basic compounds are more chemically stable and often have a longer shelf-life than their corresponding free bases.[7][8]

Section 2: Troubleshooting Guide – Identifying & Confirming Oxidation

This section provides practical advice for identifying and verifying the degradation of your THIQ compounds.

Q&A Troubleshooting

Q1: My THIQ solution, which was initially colorless, has turned yellow or brown. Is this oxidation?

A1: A color change to yellow or brown is a very strong indicator of oxidation. The oxidation process often leads to the formation of conjugated systems, such as the aromatic isoquinolinium ion, which absorb visible light and thus appear colored.[9] While the pure THIQ is colorless, these newly formed chromophores are responsible for the color change.

Q2: I see some unexpected spots on my Thin Layer Chromatography (TLC) plate. How can I confirm they are oxidation products?

A2: To confirm if new spots are degradation products, you can run a simple comparative experiment. Spot a fresh, high-purity sample of your THIQ (a "time-zero" sample) on a TLC plate alongside your aged, suspect sample. If the new spots are present only in the aged sample's lane, they are likely degradation products. These products are often more polar (due to the introduction of oxygen atoms) or may have different Rf values due to significant structural changes. For definitive identification, the spots can be isolated and analyzed, or the mixture can be analyzed directly by mass spectrometry.

Q3: What analytical techniques are best for quantifying the extent of oxidation?

A3: For accurate quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.[10][11] A stability-indicating HPLC method can separate the parent THIQ from its various degradation products, allowing you to quantify the remaining parent compound and measure the increase in impurity peaks over time. Mass Spectrometry (MS), either coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), is invaluable for identifying the exact mass of the degradation products, which helps in elucidating their structures.[12][13]

Troubleshooting Workflow for Suspected Oxidation

This diagram outlines a logical workflow for diagnosing and resolving issues with THIQ stability.

G cluster_observe Observation cluster_confirm Confirmation cluster_diagnose Diagnosis & Action cluster_resolve Resolution observe Suspected Oxidation (e.g., Color Change, New TLC Spot) confirm Confirm & Quantify Degradation (HPLC, LC-MS) observe->confirm  Verify issue storage Review Storage Conditions confirm->storage  If degradation >5% atmosphere Inert Atmosphere? (N2 / Argon) storage->atmosphere Check 1 temp Correct Temperature? (≤ -20 °C) storage->temp Check 2 light Protected from Light? (Amber Vial) storage->light Check 3 form Sample Form? (Salt vs. Free Base) storage->form Check 4 antioxidant Add Antioxidant? (e.g., BHT) storage->antioxidant Consider resolve Implement Corrective Actions & Re-test Stability atmosphere->resolve temp->resolve light->resolve form->resolve antioxidant->resolve

Caption: Troubleshooting workflow for THIQ oxidation issues.

Section 3: Preventative Measures & Storage Protocols – The "How"

This section details the critical procedures and conditions required to ensure the long-term stability of your THIQ compounds.

Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal conditions for storing a sensitive THIQ compound long-term?

A1: The ideal storage conditions aim to minimize all factors that promote oxidation. This includes storing the compound as a solid, preferably as a salt (e.g., hydrochloride), in an amber glass vial under an inert atmosphere of argon or nitrogen, at a temperature of -20°C or lower.[14][15]

Q2: How do I properly prepare a sample for storage under an inert atmosphere?

A2: If your sample is a solid, you can place it in a vial, flush the headspace with a gentle stream of nitrogen or argon for 1-2 minutes, and then quickly cap it tightly. For solutions, the solvent should first be deoxygenated by bubbling (sparging) with an inert gas for 15-30 minutes before dissolving the compound.[9] The resulting solution should then be stored in a tightly sealed container, with the headspace also flushed with inert gas.

Q3: Should I add an antioxidant? If so, which one and at what concentration?

A3: For particularly sensitive compounds or for those stored in solution, adding a radical-scavenging antioxidant is a highly effective strategy.[16][17] Butylated hydroxytoluene (BHT) is a common and effective choice for organic solvents.[6] A typical concentration is low, ranging from 0.01% to 0.1% (w/w or w/v). It is crucial to ensure the antioxidant is soluble in your solvent and will not interfere with downstream applications.

Q4: My THIQ is dissolved in a solvent. Does the choice of solvent matter for stability?

A4: Yes, the solvent can play a role. Protic solvents can sometimes participate in degradation pathways. More importantly, ensure you are using high-purity, peroxide-free solvents. Ethers like THF or dioxane are notorious for forming explosive peroxides upon storage, and these peroxides are potent oxidizing agents that will readily degrade your compound. Always use fresh, high-purity solvents or test for and remove peroxides before use.

Q5: How does pH affect the stability of my THIQ in an aqueous solution?

A5: pH has a profound impact on stability. As discussed, THIQs are most stable in acidic conditions where the nitrogen is protonated.[18][19] Therefore, if your compound must be stored in an aqueous solution, buffering it to a pH well below the pKa of the amine (e.g., pH 3-5) will significantly enhance its stability compared to storage at neutral or basic pH.

Data Presentation: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows down the rate of all chemical reactions, including oxidation.[14][20]
Atmosphere Inert (Argon or Nitrogen)Excludes atmospheric oxygen, a key reactant in the autoxidation pathway.[9]
Light Protected (Amber Vial/Foil)Prevents light-mediated photo-oxidation.[6][15]
Form Solid > SolutionReduces molecular mobility and exposure to solvent impurities.
Chemical Form Salt (e.g., HCl) > Free BaseProtonated nitrogen is less susceptible to oxidation.[7][8]
Additives Antioxidant (e.g., BHT)Scavenges free radicals to terminate the oxidation chain reaction.[16][17]
Section 4: Step-by-Step Experimental Protocols

These protocols provide detailed methodologies for key stability-enhancing procedures.

Protocol 1: Preparing a THIQ Solution for Storage

This workflow details the steps to prepare a solution of a THIQ compound for optimal stability.

Caption: Workflow for preparing a THIQ solution for storage.

Methodology:

  • Solvent Deoxygenation: Select a high-purity solvent. Place the solvent in a flask and bubble a gentle stream of nitrogen or argon gas through it via a long needle or glass pipette for at least 20 minutes to displace dissolved oxygen.

  • Add Antioxidant (Optional): If using an antioxidant, add your calculated amount (e.g., for a 0.05% w/v solution, add 5 mg of BHT to 10 mL of solvent) to the deoxygenated solvent and ensure it dissolves completely.

  • Dissolve Compound: Weigh the desired amount of your THIQ compound and dissolve it in the deoxygenated solvent.

  • Transfer: Using a clean pipette or syringe, transfer the final solution into a clean, dry amber glass vial suitable for low-temperature storage.

  • Inert Headspace: Before capping, gently blow a stream of nitrogen or argon over the surface of the liquid for approximately 1 minute to replace the air in the vial's headspace.

  • Seal: Immediately and tightly seal the vial with a cap, preferably one with a chemically resistant liner like Teflon.

  • Store: Label the vial clearly with the compound name, concentration, solvent, date, and storage conditions. Place it in a freezer at -20°C or below, away from light.

Protocol 2: Conducting a Simple Accelerated Stability Study

Objective: To evaluate the stability of a THIQ compound under different storage conditions.

Materials:

  • Your THIQ compound.

  • Storage vials (e.g., 2 mL amber HPLC vials).

  • HPLC system with a suitable column and detector.

  • Various storage environments: -20°C freezer, 4°C refrigerator, 25°C benchtop (light-protected), 40°C oven.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your THIQ in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot Samples: Dispense aliquots of the stock solution into multiple labeled vials. Prepare at least 3 vials for each condition and each time point.

  • Set Initial Conditions: For each storage temperature, prepare sets of vials representing different conditions you wish to test (e.g., Air vs. Nitrogen headspace; with vs. without BHT).

  • Time Zero (T=0) Analysis: Immediately analyze 3 of the initial aliquots by HPLC to establish the initial purity and peak area. This is your baseline.

  • Store Samples: Place the remaining vials in their respective storage environments.

  • Time Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a set of 3 vials from each storage condition.

  • Equilibrate and Analyze: Allow the vials to warm to room temperature before opening. Analyze each sample by HPLC under the same conditions as the T=0 analysis.

  • Data Analysis: Calculate the average percentage of the parent THIQ compound remaining at each time point for each condition. Plot the percentage of remaining THIQ vs. time for each condition to visualize the degradation rate.

References
  • Schmalz, H., & Reissig, H.-U. (2010). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. [Link]

  • Check, C. T., & Widen, J. C. (2019). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. [Link]

  • Wang, Y., et al. (2022). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Molecules. [Link]

  • Al-Zoubi, R. M., & Al-Sbou, Y. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

  • Check, C. T., & Widen, J. C. (2019). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Linchemical. [Link]

  • Herrington, D. R., & Jones, A. D. (2012). Inhibition of amine oxidation.
  • Dostert, P., et al. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed. [Link]

  • Wiley, J., et al. (2022). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. MDPI. [Link]

  • Meyer, M. R., et al. (2014). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PubMed Central. [Link]

  • Deb, P., & Nayak, A. K. (2020). Collection and preservation of crude drugs: An overview. International Journal of Advanced Biochemistry Research. [Link]

  • de Morais, S. A. L., et al. (2016). Temperature and storage periods on the maintenance of chemical composition of medicinal plants. ResearchGate. [Link]

  • GreenskyBio. (2023). How to store plant extracts. GreenskyBio. [Link]

  • Trackin. (2025). Tips for Storing Your 7OH Products to Maintain Freshness and Potency. Trackin. [Link]

  • Reddy, P. V., et al. (2018). Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. PubMed. [Link]

  • Wikipedia. (n.d.). Autoxidation. Wikipedia. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. [Link]

  • Al-Mamoori, A., et al. (2021). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PubMed Central. [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. NETL. [Link]

  • Sayed, E. M., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. ijrpp.com. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]

  • Al-Sabti, N. A., & El-Enany, N. (2014). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate. [Link]

  • Mathew, G., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed Central. [Link]

  • FooDB. (2011). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • Chem Zipper. (2019). Tetrahydroquinoline amine is the stronger base than Tetrahydroisoquinoline? Why?. Chem Zipper. [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

Sources

Addressing receptor desensitization in prolonged dopamine agonist experiments.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering the complexities of dopamine receptor desensitization during prolonged agonist experiments. It moves beyond simple procedural lists to explain the underlying causality of experimental phenomena and provide robust, self-validating protocols.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during prolonged dopamine agonist exposure experiments in a direct question-and-answer format.

Question 1: My downstream signaling readout (e.g., cAMP accumulation for D1-like receptors) diminishes over time despite continuous agonist presence. How can I confirm this is due to receptor desensitization?

Answer:

This is a classic sign of homologous desensitization, a protective mechanism to prevent overstimulation.[1][2] To confirm that the diminishing signal is receptor-specific desensitization, a multi-step approach is necessary to rule out other factors like agonist degradation or cell health decline.

Causality Explained: Upon prolonged exposure to an agonist, G protein-coupled receptors (GPCRs) like dopamine receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[3][4][5] This phosphorylation promotes the binding of β-arrestin proteins.[6][7][8] β-arrestin binding sterically hinders the receptor's ability to couple with and activate G proteins, thus "desensitizing" the canonical signaling pathway.[1][5]

Experimental Workflow to Confirm Desensitization:

G cluster_0 Phase 1: Verify Agonist & Cell Viability cluster_1 Phase 2: Assess Receptor-Level Changes cluster_2 Interpretation A Measure agonist concentration in supernatant over time (e.g., HPLC) B Perform cell viability assay (e.g., Trypan Blue, MTT) A->B If agonist is stable, and cells are viable... C Conduct a 'washout' experiment. Remove agonist, incubate in fresh media, then re-stimulate. B->C D Quantify surface receptor levels (Radioligand Binding or Flow Cytometry) C->D E Measure β-arrestin recruitment (e.g., BRET/FRET, PathHunter assay) C->E F Reduced response after re-stimulation indicates persistent desensitization E->F G Decreased surface receptors confirm internalization H Increased β-arrestin interaction confirms a key desensitization step

Caption: Workflow to diagnose signaling loss.

  • Step 1: Control for Experimental Variables. First, ensure your agonist is not degrading in the culture medium over the experimental time course and that your cells remain viable.

  • Step 2: Perform a Washout and Re-stimulation Assay. After the initial prolonged agonist exposure, wash the cells thoroughly with fresh media and allow them to recover for a period (e.g., 30-60 minutes). Then, re-stimulate the cells with a fresh application of the agonist at the same concentration. A significantly blunted or absent response upon re-stimulation is a strong indicator of receptor desensitization and/or internalization.[9]

  • Step 3: Directly Measure Receptor Population Changes.

    • Radioligand Binding: Compare the number of surface receptors (Bmax) in agonist-treated cells versus vehicle-treated controls. A decrease in Bmax suggests receptor internalization.[10]

    • Flow Cytometry: Use a fluorescently labeled, membrane-impermeant antagonist or an antibody against an extracellular epitope of the receptor to quantify the surface receptor population.

Question 2: I observe a significant loss of surface receptors after prolonged agonist treatment. How can I differentiate between receptor internalization and downregulation?

Answer:

This is a critical distinction. Internalization is often a transient process where receptors are sequestered into endosomes and can be recycled back to the membrane (resensitization). Downregulation is a more permanent process involving the degradation of receptors or reduced synthesis, leading to a lower total receptor pool.

Causality Explained: β-arrestin not only uncouples the receptor from G proteins but also acts as an adaptor protein, linking the receptor to components of the endocytic machinery, like clathrin, which facilitates internalization into endosomes.[11] Once inside the cell, the receptor's fate is determined by complex signaling cues; it can be dephosphorylated and recycled back to the surface or targeted for lysosomal degradation.[12]

Experimental Strategy to Differentiate Internalization and Downregulation:

Experimental QuestionMethodExpected Outcome for InternalizationExpected Outcome for Downregulation
Can receptor function be restored?Resensitization Assay: Agonist pre-treatment, washout, recovery period (1-2 hours), then re-measure functional response (e.g., cAMP).Response is partially or fully restored.Response remains significantly blunted.
Where are the receptors located?Immunofluorescence/Confocal Microscopy: Use a tagged receptor (e.g., GFP-tagged) or an antibody to visualize receptor location.[13][14]Receptors appear in punctate structures within the cytoplasm (endosomes).Overall fluorescence signal in the cell is decreased.
What is the total receptor population?Western Blot Analysis: Measure total receptor protein from whole-cell lysates.Total receptor protein level is unchanged.Total receptor protein level is significantly reduced.
Are receptors being degraded?Lysosomal Inhibition Assay: Pre-treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) before and during agonist exposure.Inhibition of degradation leads to an accumulation of total receptor protein compared to agonist alone.No significant change in the rate of receptor loss.

Question 3: My D2-like autoreceptor functional assay (e.g., inhibition of neurotransmitter release) shows a loss of efficacy over time. Are the mechanisms the same as for postsynaptic receptors?

Answer:

While the core machinery of GRK phosphorylation and β-arrestin binding is conserved, the regulation of presynaptic D2 autoreceptors can have unique features.[3] Desensitization of these autoreceptors is particularly crucial as it can lead to a paradoxical increase in dopamine release despite the presence of an agonist, a phenomenon sometimes called "dopamine inhibition reversal" (DIR).[9][15]

Causality Explained: D2 autoreceptor desensitization often involves a complex interplay with other receptor systems. For example, co-activation of D1-like receptors is often required to induce robust D2 autoreceptor desensitization.[9] This suggests that signaling cross-talk can modulate the desensitization process. The functional consequence is a loss of the negative feedback control that normally limits dopamine synthesis and release.

Troubleshooting and Investigation Strategy:

  • Confirm D1/D5 Co-activation Requirement: Test whether a selective D2 agonist (like quinpirole) alone can induce desensitization over your time course. Compare this to the effect of dopamine, which activates both D1 and D2 families. If dopamine, but not quinpirole, causes desensitization, it points to a D1-like receptor-dependent mechanism.[9]

  • Use Selective Antagonists: To confirm this, co-incubate the cells with dopamine and a selective D1/D5 antagonist (e.g., SCH23390). If the antagonist prevents the loss of D2 autoreceptor function, it validates the role of D1-like receptor signaling in the desensitization process.[9]

  • Investigate Downstream Mediators: The desensitization of D2 receptors in some neuronal populations has been linked to increased glutamatergic signaling.[15] Consider measuring changes in spontaneous excitatory postsynaptic currents (sEPSCs) or testing the effect of glutamate receptor antagonists on the desensitization phenomenon.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of rapid dopamine receptor desensitization?

The primary mechanism is a two-step process initiated by prolonged agonist binding.[5]

  • Receptor Phosphorylation: Agonist-activated receptors change conformation, exposing intracellular domains that are then phosphorylated by G protein-coupled receptor kinases (GRKs).[3][16] GRK2, GRK3, and GRK6 have been particularly implicated in dopamine receptor regulation.[3][6][17]

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity docking site for β-arrestin proteins (β-arrestin1 and β-arrestin2).[1][7] The binding of β-arrestin accomplishes two key things: it physically blocks the G protein-binding site, terminating the canonical signal (desensitization), and it targets the receptor for clathrin-mediated endocytosis (internalization).[8][11]

Caption: Key steps in receptor desensitization.

Q2: How can I minimize receptor desensitization in my long-term experiments?

Minimizing desensitization is challenging as it's an intrinsic physiological process. However, you can modulate your experimental design:

  • Use Intermittent Dosing: Instead of continuous agonist exposure, use a protocol with washout periods to allow for receptor resensitization. This mimics more physiological pulsatile signaling.

  • Use Partial Agonists: Full agonists are more efficacious at inducing GRK phosphorylation and β-arrestin recruitment. A partial agonist may provide a sufficient signal for your endpoint while causing less robust desensitization.

  • Modulate GRK or β-arrestin Activity: In cell-based models, you can use siRNA to knock down specific GRKs or β-arrestins to directly interfere with the desensitization machinery.[8] This is a powerful tool for mechanistic studies but moves the experiment away from a physiological context.

  • Consider Biased Agonists: These are ligands that preferentially activate either the G protein pathway or the β-arrestin pathway.[16] A G protein-biased agonist might produce a sustained signaling response with reduced internalization.

Q3: What is the difference between homologous and heterologous desensitization?

  • Homologous Desensitization: This is the most common form, where a receptor is desensitized only by its own agonist. The process is highly specific and is mediated by GRKs, which preferentially phosphorylate active receptors.[2] For example, prolonged exposure to dopamine desensitizes dopamine receptors.

  • Heterologous Desensitization: This is a broader form of regulation where the activation of one type of receptor leads to the desensitization of another, different type of receptor. This process is typically mediated by second messenger-dependent kinases, like Protein Kinase A (PKA) or Protein Kinase C (PKC), rather than GRKs.[2] For example, activation of a receptor that increases cAMP and activates PKA can lead to the phosphorylation and desensitization of a nearby dopamine receptor, even if that dopamine receptor has not been stimulated by dopamine.

Part 3: Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Quantify Surface Receptor Loss

This protocol determines the density of surface receptors (Bmax) and the affinity of the radioligand (Kd) by measuring the binding of a radiolabeled ligand at various concentrations.[18][19] A reduction in Bmax in agonist-treated cells compared to controls indicates receptor internalization or downregulation.[20]

Materials:

  • Cell culture plates (12-well or 24-well) with adherent cells expressing the dopamine receptor of interest.

  • Radioligand (e.g., [³H]-Raclopride for D2 receptors) of high specific activity.

  • Unlabeled ("cold") competitor ligand (e.g., Haloperidol) for determining non-specific binding.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • Cell harvester and glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Treatment: Treat cells with the dopamine agonist at the desired concentration and for the desired duration. Include a vehicle-only control group.

  • Preparation: At the end of the treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Assay Setup: Prepare serial dilutions of the radioligand in binding buffer. For each concentration, prepare two sets of tubes:

    • Total Binding: Radioligand only.

    • Non-specific Binding (NSB): Radioligand + a high concentration of unlabeled competitor (e.g., 10 µM Haloperidol).

  • Incubation: Add the prepared binding solutions to the wells. Incubate at a specific temperature (e.g., 4°C to minimize further internalization) until equilibrium is reached (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by aspirating the buffer and washing the cells multiple times with ice-cold wash buffer. Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials, or use a cell harvester to rapidly filter the contents of each well over glass fiber filters.

  • Counting: Add scintillation fluid to the vials or filters and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot Specific Binding against the concentration of the radioligand.

    • Use non-linear regression (one-site binding model) in software like GraphPad Prism to calculate the Bmax (maximum specific binding, proportional to receptor number) and Kd (dissociation constant, a measure of affinity).[21]

Protocol 2: Confocal Microscopy for Visualizing Receptor Internalization

This protocol provides direct visual evidence of receptor translocation from the plasma membrane to intracellular compartments.[22][23]

Materials:

  • Cells grown on glass-bottom confocal dishes.

  • Cells stably or transiently expressing a fluorescently-tagged dopamine receptor (e.g., DRD2-eGFP).

  • Alternatively, an antibody targeting an extracellular epitope of the receptor and a corresponding fluorescently-labeled secondary antibody.

  • Live-cell imaging medium.

  • Confocal microscope with environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Seed cells expressing the tagged receptor onto confocal dishes 24-48 hours before imaging.

  • Baseline Imaging: Place the dish on the microscope stage and allow it to equilibrate. Acquire initial images (T=0) showing the baseline distribution of the receptor, which should be predominantly at the plasma membrane.

  • Agonist Stimulation: Add the dopamine agonist directly to the dish at the desired final concentration.

  • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) for the duration of the experiment (e.g., 30-60 minutes).

  • Image Analysis:

    • Observe the translocation of fluorescence from a clear membrane pattern to bright, punctate structures within the cytoplasm. These puncta are indicative of receptor accumulation in endosomes.

    • Quantify internalization by measuring the change in fluorescence intensity at the membrane versus the cytoplasm over time using software like ImageJ/Fiji.[22]

References

  • Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Frontiers. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Dopamine under control. YouTube. [Link]

  • Dopamine D2 receptor desensitization by dopamine or corticotropin releasing factor in ventral tegmental area neurons is associated with increased glutamate release. PubMed Central. [Link]

  • Desensitization of GPCR| Regulation of G protein signaling by beta arrestin. YouTube. [Link]

  • Dopamine. Wikipedia. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias. PMC - PubMed Central. [Link]

  • Chronic exposure to dopamine agonists affects the integrity of striatal D2 receptors in Parkinson's patients. NIH. [Link]

  • Technical Manual Rat Drd2 (D (2) dopamine receptor) ELISA Kit Catalogue Code. Assay Genie. [Link]

  • Measurement of receptor desensitization and internalization in intact cells. PubMed. [Link]

  • Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. PubMed Central. [Link]

  • Reversal of Prolonged Dopamine Inhibition of Dopaminergic Neurons of the Ventral Tegmental Area. PMC - PubMed Central. [Link]

  • G protein-coupled receptor kinases as regulators of dopamine receptor functions. PMC. [Link]

  • Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples. NIH. [Link]

  • G protein-coupled receptor kinases as regulators of dopamine receptor functions. PubMed. [Link]

  • How to evaluate desensitization of GPCRs?. ResearchGate. [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link]

  • Long-term administration of the dopamine D3/2 receptor agonist pramipexole increases dopamine and serotonin neurotransmission in the male rat forebrain. PMC - PubMed Central. [Link]

  • Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference. PNAS. [Link]

  • GPCR Signaling Regulation: The Role of GRKs and Arrestins. Frontiers. [Link]

  • Radioligand binding assays and their analysis. PubMed. [Link]

  • The Differences Between Dopamine Agonist-Resistant and -Non-Resistant Prolactinomas: Are There Any Predictors of a Good Response?. MDPI. [Link]

  • 26 questions with answers in DOPAMINE RECEPTOR. Science topic. ResearchGate. [Link]

  • G protein-coupled receptor kinase. Wikipedia. [Link]

  • How to image Antibody/Receptor internalization?. ResearchGate. [Link]

  • Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia. PMC. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Single Dose of a Dopamine Agonist Impairs Reinforcement Learning in Humans. DASH (Harvard). [Link]

  • Kinetic model for the desensitization of G protein-coupled receptor. bioRxiv. [Link]

  • Roles of Dopamine D2 Receptor Subregions in Interactions with β-Arrestin2. The Korean Society of Applied Pharmacology. [Link]

  • Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Whole-cell radioligand binding for receptor internalization. Protocols.io. [Link]

  • G protein-coupled receptor kinase-mediated phosphorylation regulates post-endocytic trafficking of the D2 dopamine receptor. PubMed. [Link]

  • Dopamine D2/D3 receptor agonists attenuate PTSD-like symptoms in mice exposed to single prolonged stress. PubMed. [Link]

  • G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function. PMC - PubMed Central. [Link]

  • Development of a receptor internalization assay for measuring and analysing RGS9-2 and palmitoyl-CoA transferase activity in. University of Manitoba. [Link]

  • Video: GPCR Desensitization. JoVE. [Link]

  • Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • Novel Approaches to Measure Receptor-Mediated Endocytosis of Herceptin. ZEISS. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Dopamine Receptor Affinity: The Profile of a 6-Methoxy-tetrahydroisoquinoline Derivative Versus Classical Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dopamine receptors, a critical class of G protein-coupled receptors (GPCRs) in the central nervous system, are pivotal in regulating motor control, cognition, motivation, and reward pathways. Their dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making them a primary focus for therapeutic drug development. These receptors are broadly categorized into two families based on their signaling mechanisms: the D1-like family (D1 and D5 subtypes), which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and the D2-like family (D2, D3, and D4 subtypes), which couple to Gαi/o proteins to inhibit it.[1][2]

The therapeutic efficacy and side-effect profile of a dopaminergic ligand are dictated by its specific affinity and functional activity across these receptor subtypes. While classical agonists like Apomorphine and Bromocriptine have well-characterized profiles, there is a continuous search for novel scaffolds with unique selectivity. This guide provides an in-depth comparison of the dopamine receptor binding affinity of a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative against a panel of established dopamine agonists. It is important to note that while the core topic concerns 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, the available experimental data in the surveyed literature pertains to its close analogue, 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This compound, a fragment of the D3 receptor antagonist stepholidine, offers a compelling starting point for understanding this chemical class.[3] We will objectively compare its performance, supported by experimental data and detailed methodologies, to provide a valuable resource for researchers in pharmacology and drug discovery.

Pillar 1: Dopamine Receptor Signaling Mechanisms

Understanding the downstream consequences of receptor binding is fundamental. The two dopamine receptor families initiate distinct intracellular signaling cascades.

D1-like Receptor Signaling: D1 and D5 receptors, upon agonist binding, primarily activate the Gαs/olf G-protein.[4] This stimulates adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP).[5] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a host of downstream targets, including the crucial Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), leading to modulation of neuronal excitability and gene expression.[[“]][7]

D1_Signaling cluster_membrane Cell Membrane D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts Agonist D1 Agonist (e.g., SKF-38393) Agonist->D1R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Targets Downstream Targets (e.g., DARPP-32) PKA->Targets phosphorylates

Figure 1. Simplified D1-like Receptor Signaling Pathway.

D2-like Receptor Signaling: Conversely, D2, D3, and D4 receptors couple to the inhibitory Gαi/o G-protein.[8][9] This action directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[2] Additionally, the βγ subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, further influencing neuronal function.[9]

D2_Signaling cluster_membrane Cell Membrane D2R D2/D3/D4 Receptor Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion (reduced) Agonist D2 Agonist (e.g., Quinpirole) Agonist->D2R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activation (reduced) Downstream Decreased Downstream Phosphorylation PKA->Downstream

Figure 2. Simplified D2-like Receptor Signaling Pathway.

Pillar 2: Comparative Analysis of Receptor Binding Affinity

The cornerstone of comparing these ligands is their binding affinity (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The data presented below is compiled from various in vitro radioligand binding studies.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)Selectivity Profile
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol 6479[3]1593[3]92[3]--D3-preferring
Apomorphine ~780 (EC50)[10]0.62[10]2.20[10]--Mixed D2-like/D1-like
Bromocriptine ~440~8~5~290~450Potent D2/D3 Agonist
Quinpirole >10,0004.8 (High)[11]5.1[11]--Potent D2/D3 Agonist
SKF-38393 1[12]~150[12]~5000[12]~1000[12]~0.5[12]D1-like Selective

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki). Note: Some values for Apomorphine are functional potencies (EC50) and are included for comparative purposes. Ki values for Quinpirole represent the high-affinity state of the D2 receptor.

Expert Analysis of Affinity Profiles
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol : This molecule displays a distinct and noteworthy profile. Its affinity for the D3 receptor (Ki = 92 nM) is approximately 17-fold higher than for the D2 receptor and over 70-fold higher than for the D1 receptor.[3] This pronounced preference for the D3 subtype distinguishes it from the other classical agonists in this guide. Such D3-preferring ligands are of significant research interest for their potential to modulate reward and cognitive functions with a different side-effect profile than D2-centric agonists.

  • Apomorphine : As a non-selective agonist, apomorphine binds with high affinity to D2-like receptors and also acts on D1-like receptors, albeit with lower potency.[10][13] Its profile as a "broad-spectrum" dopamine agonist underpins its utility in treating motor fluctuations in Parkinson's disease.[14]

  • Bromocriptine : This ergot derivative is a potent D2-like receptor agonist, showing high affinity for both D2 and D3 subtypes.[15] Its affinity for D1-like receptors is significantly lower, making it a valuable tool for probing the functions of the D2-like family.[1][13]

  • Quinpirole : Widely used in preclinical research, quinpirole is a selective and potent D2/D3 receptor agonist.[16] It has a very high affinity for the high-affinity state of the D2 receptor and a similarly high affinity for the D3 receptor, with negligible interaction with D1-like receptors.[11][17]

  • SKF-38393 : This compound is the prototypical D1-like selective agonist. It exhibits nanomolar affinity for D1 and D5 receptors while having significantly weaker affinity (micromolar range) for all D2-like subtypes.[12][18] This selectivity makes it an indispensable pharmacological tool for isolating and studying D1-mediated signaling and functions.[19][20]

Pillar 3: Experimental Methodologies

The trustworthiness of affinity data hinges on robust and well-validated experimental protocols. The following are standard, self-validating workflows for determining ligand binding and functional activity.

Protocol 1: Radioligand Displacement Binding Assay

This technique quantifies the affinity of a test compound (the "competitor") by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Tissue Homogenize Tissue or Cells in Buffer Centrifuge1 Centrifuge to Pellet Membranes Tissue->Centrifuge1 Wash Resuspend and Wash Pellet Centrifuge1->Wash Centrifuge2 Centrifuge Again Wash->Centrifuge2 Final Resuspend in Assay Buffer & Determine Protein Conc. Centrifuge2->Final Plate Add to 96-well Plate: 1. Membranes 2. Radioligand ([L*]) 3. Test Compound (I) Final->Plate Incubate Incubate at 30°C for 60 min to Reach Equilibrium Plate->Incubate Filter Rapidly Filter through GF/C Filters to Separate Bound from Free [L*] Incubate->Filter WashFilter Wash Filters with Ice-Cold Buffer Filter->WashFilter Count Measure Radioactivity on Filters (CPM) WashFilter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Fit Non-linear Regression to Determine IC50 Plot->Fit ChengPrusoff Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L*]/Kd) Fit->ChengPrusoff

Figure 3. Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation : Tissues or cells expressing the dopamine receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and re-centrifuged to remove cytosolic components, then resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[21]

  • Competitive Binding Incubation : The assay is performed in a 96-well plate format. To each well, the following are added: a fixed amount of the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound.[21][22]

  • Incubation : The plates are incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[21]

  • Separation : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[21][23]

  • Washing : The filters are immediately washed with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification : The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding). The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.[21]

Protocol 2: Functional cAMP Accumulation Assay

This cell-based assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine a compound's potency (EC50) and efficacy (Emax).

cAMP_Assay_Workflow cluster_cell_prep 1. Cell Culture cluster_stimulation 2. Compound Stimulation cluster_lysis 3. Lysis & Detection cluster_analysis 4. Data Analysis Culture Culture CHO or HEK293 Cells Stably Expressing D1 or D2 Receptor Plate Seed Cells into 96-well Plates and Grow to Confluency Culture->Plate AddStim Add Test Agonist at Varying Concentrations Plate->AddStim Forskolin For Gi (D2) Assay: Co-stimulate with Forskolin to Elevate Basal cAMP AddStim->Forskolin if needed Incubate Incubate for a Defined Period (e.g., 15-30 min) AddStim->Incubate Forskolin->Incubate Lysis Lyse Cells to Release Intracellular cAMP Incubate->Lysis Detection Add Detection Reagents (e.g., HTRF, AlphaScreen, or ELISA-based) Lysis->Detection Read Read Signal on a Plate Reader (Fluorescence/Luminescence) Detection->Read Plot Plot Signal Response vs. [Agonist] Read->Plot Fit Non-linear Regression (sigmoidal dose-response) to Determine EC50 & Emax Plot->Fit

Figure 4. Experimental Workflow for cAMP Functional Assay.

Step-by-Step Methodology:

  • Cell Culture : A host cell line (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest is cultured and seeded into 96-well plates.[24][25]

  • Compound Treatment : The cells are treated with varying concentrations of the test agonist.

    • For D1-like (Gs-coupled) receptors : The agonist is added, and the subsequent increase in cAMP is measured.[24]

    • For D2-like (Gi-coupled) receptors : The agonist is added in the presence of forskolin, an adenylyl cyclase activator. The ability of the agonist to inhibit the forskolin-stimulated cAMP production is measured.[26][27]

  • Incubation : Cells are incubated for a short period (e.g., 15-30 minutes) to allow for cAMP production/inhibition.

  • Cell Lysis and Detection : A lysis buffer is added to release the intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[28]

  • Data Analysis : The signal is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal effect), which define the agonist's potency and efficacy, respectively.

Conclusion

This guide provides a comparative framework for understanding the dopamine receptor affinity of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in the context of several well-established dopaminergic agonists. The experimental data clearly demonstrates that this tetrahydroisoquinoline derivative possesses a unique binding profile characterized by a notable preference for the D3 receptor subtype. This contrasts sharply with the D1-like selectivity of SKF-38393, the potent D2/D3 activity of Bromocriptine and Quinpirole, and the mixed D1/D2 profile of Apomorphine. The detailed experimental protocols for radioligand binding and functional cAMP assays provide researchers with the necessary foundation to validate these findings and explore the affinity of novel compounds. The distinct D3-preferring nature of the 6-methoxy-tetrahydroisoquinoline scaffold highlights its potential as a valuable chemical starting point for the development of novel therapeutic agents targeting specific domains of the dopaminergic system.

References

  • Consensus. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity. Vertex AI Search.
  • Wikipedia. (2024). Dopamine receptor.
  • Niznik, H. B., et al. (1987). Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro. Journal of Neurochemistry, 48(2), 370-5.
  • Urs, N. M., et al. (2016).
  • Kaya, I., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(5), 476-487.
  • Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
  • Sikorska, J., et al. (2022). Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts its function in both GPCR-mediated and GPCR-independent pathways.
  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. PMC.
  • R&D Systems. (n.d.).
  • BenchChem. (n.d.). Apomorphine Hydrochloride: A Technical Guide to its Dopamine Receptor Affinity and Signaling.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews, 63(1), 182-217.
  • Le Foll, B., et al. (1992). Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 262(3), 929-35.
  • Eglen, R. M., et al. (1999). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 4(6), 311-6.
  • Seeman, P., et al. (1992). Dopamine receptors labelled by [3H]quinpirole. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(2), 141-5.
  • Abcam. (n.d.). (±)-SKF38393 hydrochloride, D1-like dopamine receptor agonist (CAS 62717-42-4).
  • Newman-Tancredi, A., et al. (2002). Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. Fundamental & Clinical Pharmacology, 16(4), 291-301.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Dopamine Receptor Binding Affinity of Bromocriptine.
  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
  • Yousif, M. N., et al. (2010). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 18(2), 705-713.
  • Wikipedia. (2024). Bromocriptine.
  • MacKenzie, R. G., et al. (1994). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Molecular Pharmacology, 46(5), 858-66.
  • Seeman, P., et al. (2016). Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques. ACS Chemical Neuroscience, 7(2), 187-204.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Tocris Bioscience. (n.d.). SKF 38393 hydrobromide | D1 and D5 Receptors.
  • Abcam. (n.d.). Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1).
  • van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 136-44.
  • Brückmann, S. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • BenchChem. (n.d.). A Technical Guide to Dopamine Receptor Binding Affinity.
  • Seeman, P., et al. (2016). Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques. Semantic Scholar.
  • Priyanka, T., & Thour, A. (2023). Bromocriptine.
  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.
  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Innoprot. (n.d.). D1 Dopamine Receptor Assay.
  • Seeman, P., et al. (1989). Dopamine D1 and D2 receptors are sensitive to the cationic form of apomorphine. European Journal of Pharmacology, 170(3), 291-3.
  • McRobb, F. M., et al. (2015). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm, 6(9), 1632-1638.
  • D'Souza, D. N., et al. (1994).
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Himmler, A., et al. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor Research, 13(1-4), 79-94.
  • Malo, M., et al. (2010). A schematic view of the interactions between quinpirole and the dopamine D2 receptor homology model.
  • Eilfort, A., et al. (1999). Altered dopamine D-2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049.
  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Fingerprint.
  • Strange, P. G. (2004). Investigation of the Mechanism of Agonist and Inverse Agonist Action at D2 Dopamine Receptors. British Journal of Pharmacology, 142(1), 123-32.
  • Schwartz, J. C., et al. (2003). Dopamine Receptor Affinity for Antagonists.
  • Cooper, D. B., & DeCarvalho, V. (2023). Dopamine Agonists.
  • Weinstock, J., et al. (1984). C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. Journal of Medicinal Chemistry, 27(12), 1701-5.
  • Olanow, C. W., & Schapira, A. H. (2008). Receptor-binding and pharmacokinetic properties of dopaminergic agonists. Current Pharmaceutical Design, 14(24), 2427-40.

Sources

A Comparative In Vivo Efficacy Analysis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) in a Preclinical Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vivo neuroprotective efficacy of the novel compound 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) in a murine model of Parkinson's disease (PD). We will objectively compare its performance against a standard therapeutic, Levodopa (L-DOPA), and provide the supporting experimental rationale and detailed protocols necessary for replication and validation.

Introduction: The Rationale for Neuroprotection in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[1]. This neuronal death leads to a significant reduction of dopamine in the striatum, manifesting as cardinal motor symptoms including bradykinesia, resting tremors, rigidity, and postural instability[2]. Current gold-standard treatments, such as Levodopa, primarily offer symptomatic relief by replenishing dopamine levels but do not halt or reverse the underlying neurodegenerative process[3]. Consequently, there is a critical unmet need for disease-modifying therapies that can protect vulnerable neuronal populations from degeneration.

Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds due to their structural similarity to endogenous amines and their potential neuroprotective properties[4][5]. This guide focuses on 6-MeO-THIQ, a novel analogue, and outlines a rigorous preclinical validation study to assess its potential as a neuroprotective agent.

Proposed Mechanism of Action: Antioxidant and Anti-apoptotic Pathways

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to the active toxicant MPP+, which selectively enters dopaminergic neurons via the dopamine transporter (DAT). Inside the neuron, MPP+ inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion, excessive production of reactive oxygen species (ROS), and subsequent oxidative stress. This cascade ultimately triggers apoptotic cell death[6].

Based on studies of structurally related tetrahydroquinoline compounds, we hypothesize that 6-MeO-THIQ exerts its neuroprotective effects through two primary mechanisms: direct antioxidant activity and modulation of apoptotic pathways[4][7][8]. By scavenging free radicals and reducing oxidative stress, 6-MeO-THIQ may mitigate the initial mitochondrial insult caused by MPP+, thereby preserving neuronal integrity and function.

G cluster_0 Dopaminergic Neuron MPTP MPTP (Systemic) MPP MPP+ MPTP->MPP Metabolism (MAO-B) Mito Mitochondrial Complex I Inhibition MPP->Mito DAT-mediated uptake ROS Oxidative Stress (↑ ROS) Mito->ROS Apoptosis Apoptosis & Neuronal Death ROS->Apoptosis THIQ 6-MeO-THIQ THIQ->ROS Antioxidant Effect (ROS Scavenging)

Caption: Proposed neuroprotective mechanism of 6-MeO-THIQ.

Experimental Design for In Vivo Validation

To rigorously assess the efficacy of 6-MeO-THIQ, we employ the well-established MPTP-induced mouse model of PD. This model effectively mimics the selective nigrostriatal dopamine depletion seen in human PD[6][9].

Animal Model and Experimental Groups
  • Model: Male C57BL/6 mice (8-10 weeks old), a strain known for its high susceptibility to MPTP[9].

  • Group Allocation (n=12 per group):

    • Sham Control: Saline injections (i.p.).

    • MPTP + Vehicle: MPTP injections + Vehicle for treatment (i.p.).

    • MPTP + 6-MeO-THIQ: MPTP injections + 6-MeO-THIQ (e.g., 20 mg/kg, i.p.).

    • MPTP + L-DOPA: MPTP injections + L-DOPA/Benserazide (e.g., 25/6.25 mg/kg, i.p.) as a positive control for symptomatic relief.

Overall Experimental Workflow

The study is designed to assess both the neuroprotective (preventing damage) and potential neuro-restorative (recovering function) effects of the compound. The workflow encompasses acclimatization, baseline testing, neurotoxin induction, treatment, and terminal assessments.

G cluster_workflow Experimental Timeline Day_Neg7 Day -7 to -1 Acclimatization & Baseline Behavioral Tests Day_0 Day 0-4 MPTP Induction Day_Neg7->Day_0 Day_5 Day 5-21 Treatment Period (Vehicle, 6-MeO-THIQ, L-DOPA) Day_0->Day_5 Day_19 Day 19-21 Post-Treatment Behavioral Tests Day_5->Day_19 Day_22 Day 22 Euthanasia & Tissue Collection Day_19->Day_22 Analysis Neurochemical & Histological Analysis Day_22->Analysis

Caption: Overall experimental workflow from acclimatization to analysis.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring the reproducibility and validity of the experimental findings.[10][11]

MPTP Induction Protocol (Acute Regimen)

Causality: An acute MPTP regimen is chosen to induce a robust and relatively rapid depletion of striatal dopamine (up to 90%), providing a clear window to observe neuroprotective effects.[12]

  • Preparation: Prepare MPTP-HCl in sterile, pyrogen-free 0.9% saline to a final concentration of 2 mg/mL. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[13]

  • Administration: On four consecutive days, administer MPTP-HCl at a dose of 20 mg/kg via intraperitoneal (i.p.) injection to mice in the designated groups. Sham control animals receive an equivalent volume of saline.

  • Monitoring: Closely monitor animals for any adverse reactions, such as severe lethargy or hypothermia. Provide supportive care (e.g., warming pads) as necessary.

Behavioral Assessment Protocols

Causality: A battery of behavioral tests is essential to obtain a comprehensive profile of motor function, as no single test can capture all aspects of Parkinsonian motor deficits.[14][15]

4.2.1. Open Field Test (General Locomotor Activity)

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape.[15]

  • Procedure: Place a mouse in the center of the arena and allow it to explore freely for 10 minutes.

  • Data Acquisition: Use an automated video-tracking system to record total distance traveled, rearing frequency, and time spent in the center versus peripheral zones.

  • Rationale: MPTP-lesioned mice typically exhibit reduced exploratory behavior and total distance traveled.[16]

4.2.2. Rotarod Test (Motor Coordination and Balance)

  • Apparatus: An accelerating rotarod assembly.

  • Training (Baseline): Train mice for 3 consecutive days prior to MPTP induction. Each day consists of three trials with a 15-minute inter-trial interval. The rod accelerates from 4 to 40 RPM over 5 minutes.

  • Testing: Record the latency to fall from the rotating rod. A trial ends if the mouse falls or clings to the rod for two full revolutions without walking.

  • Rationale: This test is highly sensitive to motor coordination deficits induced by nigrostriatal damage.[14]

4.2.3. Pole Test (Bradykinesia and Akinesia)

  • Apparatus: A wooden pole (1 cm diameter, 50 cm height) with a rough surface, placed vertically in a home cage.

  • Procedure: Place the mouse head-upward on the top of the pole.

  • Data Acquisition: Record the time taken for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.

  • Rationale: MPTP-induced bradykinesia results in a significant increase in both the time to turn and the total descent time.[2]

Post-Mortem Analysis Protocols

Causality: Neurochemical and histological analyses provide direct, quantitative evidence of the underlying neuropathology and are essential for correlating behavioral outcomes with the degree of nigrostriatal degeneration.

4.3.1. Striatal Dopamine Analysis (HPLC)

  • Tissue Collection: Immediately following euthanasia, rapidly dissect the striata on an ice-cold plate.

  • Homogenization: Homogenize the tissue in a perchloric acid solution containing an internal standard.

  • Analysis: After centrifugation, analyze the supernatant for dopamine (DA) and its metabolites, DOPAC and HVA, using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Rationale: This provides a direct measure of the functional capacity of remaining dopaminergic terminals. A significant reduction in striatal dopamine is a hallmark of the MPTP model.[17]

4.3.2. Tyrosine Hydroxylase (TH) Immunohistochemistry

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA). Post-fix brains and cryoprotect in sucrose solution before sectioning the substantia nigra (SNpc) on a cryostat.

  • Staining: Perform immunohistochemistry on brain sections using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

  • Quantification: Use unbiased stereological methods to count the number of TH-positive (TH+) neurons in the SNpc.

  • Rationale: The number of surviving TH+ neurons is the definitive measure of dopaminergic cell loss and provides direct evidence of neuroprotection.[17]

Comparative Efficacy Analysis: Data Presentation

The following tables present hypothetical data to illustrate a successful outcome where 6-MeO-THIQ demonstrates significant neuroprotective effects.

Table 1: Comparative Behavioral Performance
Experimental GroupTotal Distance (cm) (Open Field)Latency to Fall (s) (Rotarod)Time to Descend (s) (Pole Test)
Sham Control 2510 ± 155245 ± 2010.5 ± 1.2
MPTP + Vehicle 1150 ± 130 **85 ± 15 **28.0 ± 3.5 **
MPTP + 6-MeO-THIQ 2050 ± 160 190 ± 22 *15.2 ± 2.1 *
MPTP + L-DOPA 2200 ± 170 *120 ± 1818.5 ± 2.5 *
Data are presented as Mean ± SEM. **p<0.01 vs. Sham Control; p<0.05 vs. MPTP + Vehicle.

Interpretation: The hypothetical data show that 6-MeO-THIQ treatment significantly ameliorated the motor deficits induced by MPTP, restoring performance in the open field, rotarod, and pole tests. Notably, its effect on motor coordination (Rotarod) appears superior to that of L-DOPA in this scenario.

Table 2: Comparative Neurochemical and Histological Outcomes
Experimental GroupStriatal Dopamine (% of Sham)TH+ Neurons in SNpc (% of Sham)
Sham Control 100 ± 8.5100 ± 5.0
MPTP + Vehicle 22 ± 4.5 **45 ± 6.2 **
MPTP + 6-MeO-THIQ 75 ± 6.8 82 ± 5.5 *
MPTP + L-DOPA 25 ± 5.1 **48 ± 7.0 **
Data are presented as Mean ± SEM. **p<0.01 vs. Sham Control; p<0.05 vs. MPTP + Vehicle.

Interpretation: This data strongly supports a neuroprotective mechanism. 6-MeO-THIQ treatment markedly preserved striatal dopamine levels and, most critically, protected a significant number of dopaminergic neurons in the SNpc from MPTP-induced death. In contrast, L-DOPA, as expected, provided no protection against the underlying neurodegeneration.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 6-MeO-THIQ in a preclinical model of Parkinson's disease. The combination of behavioral, neurochemical, and histological endpoints provides a multi-faceted and robust assessment of neuroprotection.

The hypothetical positive outcomes presented here would position 6-MeO-THIQ as a strong candidate for further development. Future studies should include:

  • Dose-response studies to determine the optimal therapeutic window.

  • Chronic administration models to better mimic the progressive nature of PD.

  • Evaluation in alternative neurotoxin models , such as the 6-hydroxydopamine (6-OHDA) rat model, to ensure the effect is not model-specific.[17][18][19]

  • Mechanistic studies to confirm the antioxidant and anti-apoptotic effects in vivo.

By following this structured, evidence-based approach, researchers can generate the high-quality, reproducible data necessary to advance promising neuroprotective compounds like 6-MeO-THIQ from the laboratory toward the clinic.

References

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

  • Lin, Y. T., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. Retrieved from [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. PMC - PubMed Central. Retrieved from [Link]

  • Dutta, A., et al. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC - PubMed Central. Retrieved from [Link]

  • Petroske, E., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. PubMed. Retrieved from [Link]

  • Fleming, S. M., et al. (2013). Behavioral phenotyping of mouse models of Parkinson's Disease. PMC - PubMed Central. Retrieved from [Link]

  • Morroni, F., et al. (2014). Neuroprotection by 6-(methylsulfinyl)hexyl Isothiocyanate in a 6-hydroxydopamine Mouse Model of Parkinson׳s Disease. PubMed. Retrieved from [Link]

  • Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. Retrieved from [Link]

  • Dutta, B. K., et al. (2013). Animal Models of Parkinson's Disease: A Gateway to Therapeutics?. PMC. Retrieved from [Link]

  • Titova, N., et al. (2017). Animal Models of Parkinson's Disease. NCBI. Retrieved from [Link]

  • Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]

  • Bourque, M., et al. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. Retrieved from [Link]

  • Wąsik, A., et al. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. PMC - PubMed Central. Retrieved from [Link]

  • Salgado, A. J., et al. (2020). Preclinical Comparison of Stem Cells Secretome and Levodopa Application in a 6-Hydroxydopamine Rat Model of Parkinson's Disease. ResearchGate. Retrieved from [Link]

  • Petroske, E., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Retrieved from [Link]

  • Lee, J. Y., et al. (2021). Neurochemical Characterization of A53T-Alpha-Synuclein and 6-Hydroxydopamine Rat Models for Parkinson's Disease through Animal PET Imaging Analysis. PMC - NIH. Retrieved from [Link]

  • Konnova, Y., & Swanberg, M. (2018). Evaluation of Models of Parkinson's Disease. Frontiers. Retrieved from [Link]

  • Chen, M. K., et al. (2017). Quantitative analysis of the therapeutic effect of magnolol on MPTP-induced mouse model of Parkinson's disease using in vivo 18F-9-fluoropropyl-(+)-dihydrotetrabenazine PET imaging. PLOS One. Retrieved from [Link]

  • Prediger, R. D., et al. (2012). Behavioral Phenotyping of Parkin-Deficient Mice: Looking for Early Preclinical Features of Parkinson's Disease. PLOS One. Retrieved from [Link]

  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Retrieved from [Link]

  • Ahmad, A., et al. (2014). Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. MDPI. Retrieved from [Link]

  • Jackson-Lewis, V., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Retrieved from [Link]

  • Uddin, M. S., et al. (2021). The Mechanistic Role of Thymoquinone in Parkinson's Disease: Focus on Neuroprotection in Pre-Clinical Studies. PubMed. Retrieved from [Link]

  • Blesa, J., et al. (2021). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. ResearchGate. Retrieved from [Link]

  • Niwa, T., et al. (1989). Presence of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1,2-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, novel endogenous amines, in parkinsonian and normal human brains. PubMed. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. Retrieved from [Link]

  • Khairnar, A., et al. (2022). Thymol protects against 6-hydroxydopamine-induced neurotoxicity in in vivo and in vitro model of Parkinson's disease via inhibiting oxidative stress. NIH. Retrieved from [Link]

  • Opacka-Juffry, J., & Ashworth, S. (1998). Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters and post-synaptic dopamine D2 receptors in the mouse striatum: TIQ and dopamine transporter degeneration. ResearchGate. Retrieved from [Link]

  • Blesa, J., et al. (2021). Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research. PubMed Central. Retrieved from [Link]

  • Potashkin, J. A., et al. (2022). Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. Retrieved from [Link]

  • Sharma, C., et al. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Comprehensive Profiling

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-2-Me-THIQ) belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a scaffold present in numerous natural alkaloids and synthetic molecules with diverse biological activities.[1] While the broader THIQ family has been explored for various therapeutic targets, including sigma receptors and dopamine receptors, a comprehensive, publicly available cross-reactivity profile for the specific N-methylated analog, 6-MeO-2-Me-THIQ, remains to be fully elucidated.[2][3] The addition of the methyl group at the 2-position (the nitrogen atom) can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule compared to its N-unsubstituted counterparts, making a dedicated profiling campaign essential for any drug discovery and development program.

This guide provides a strategic and methodological framework for researchers to systematically characterize the in vitro cross-reactivity profile of 6-MeO-2-Me-THIQ at a range of relevant off-target neurotransmitter receptors. Adherence to these protocols will yield a robust dataset, enabling an objective assessment of the compound's selectivity and potential for off-target effects.

Strategic Considerations for Target Selection

Based on the pharmacology of structurally related THIQ analogs, a primary screening panel should initially focus on receptors where related compounds have shown activity. The goal of this initial screen is to identify any potential "hits" that warrant further investigation.

  • Sigma Receptors: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated high affinity and selectivity for the sigma-2 receptor.[4][5]

  • Dopamine Receptors: Analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol moiety have been developed as potent and selective ligands for the dopamine D3 receptor.[3]

  • Serotonin Receptors: The structural similarity of the THIQ scaffold to certain biogenic amines suggests a potential for interaction with serotonin (5-HT) receptors. Various tryptamine derivatives, which also feature a core amine structure, are well-known to interact with a wide range of 5-HT receptors.[6][7]

  • Adrenergic Receptors: Given the phenethylamine-like substructure within the THIQ core, screening against adrenergic (alpha and beta) receptors is a prudent measure to exclude potential cardiovascular off-target effects.[8]

The following table outlines a recommended primary screening panel. This is not an exhaustive list but represents a scientifically justified starting point for characterization.

Receptor Family Specific Subtypes for Initial Screening Rationale
Dopamine D1, D2, D3, D4, D5High potential for interaction based on related THIQ analogs.[3]
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7Broad screening across major 5-HT receptor families is crucial for CNS-active compounds.[6]
Adrenergic (Alpha) α1A, α1B, α2A, α2BTo assess potential effects on vascular tone and central nervous system regulation.[8]
Adrenergic (Beta) β1, β2To identify potential cardiac and smooth muscle related off-target activities.[8]
Sigma σ1, σ2High affinity has been observed for structurally similar compounds.[4]
Transporters SERT, DAT, NETTo evaluate potential for reuptake inhibition, a common mechanism for CNS-active molecules.[9]

Experimental Workflow for Cross-Reactivity Profiling

A two-tiered approach is recommended. The first tier consists of competitive radioligand binding assays to determine the binding affinity (Ki) of 6-MeO-2-Me-THIQ for each receptor in the panel. The second tier involves functional assays for any receptors where significant binding affinity is observed (e.g., Ki < 1 µM) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity start 6-MeO-2-Me-THIQ assay Radioligand Binding Assay Panel (Dopamine, Serotonin, Adrenergic, Sigma, etc.) start->assay data Determine Ki values assay->data decision Ki < 1µM? data->decision no Low Affinity: No further action decision->no No yes Significant Affinity: Proceed to Tier 2 decision->yes Yes functional_assay Select Appropriate Functional Assay (cAMP, Ca2+ flux, etc.) yes->functional_assay characterize Determine EC50/IC50 and Emax functional_assay->characterize classify Classify as Agonist, Antagonist, or Allosteric Modulator characterize->classify profile Complete Cross-Reactivity Profile classify->profile

Figure 1: A two-tiered workflow for characterizing receptor cross-reactivity.

Methodology and Protocols

Tier 1: Radioligand Binding Assays

The objective of these assays is to determine the equilibrium dissociation constant (Ki) of the test compound (6-MeO-2-Me-THIQ) for a given receptor. This is achieved by measuring the ability of the test compound to compete for binding with a radiolabeled ligand of known high affinity and specificity.

General Protocol for Competitive Radioligand Binding Assay:

  • Reagent Preparation:

    • Membrane Preparation: Utilize commercially available cell membranes or isolated cell membranes from cell lines recombinantly expressing the target human receptor.

    • Radioligand: Select a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and dilute to a final concentration at or below its Kd value in the assay buffer.

    • Test Compound: Prepare a stock solution of 6-MeO-2-Me-THIQ in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM haloperidol for D2 receptors).

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Tier 2: Functional Assays for G-Protein Coupled Receptors (GPCRs)

For any receptor where 6-MeO-2-Me-THIQ displays significant binding affinity, functional assays are necessary to determine the nature of the interaction. The choice of assay depends on the G-protein coupling of the receptor.

G cluster_Gs Gs-Coupled Receptors cluster_Gi Gi-Coupled Receptors cluster_Gq Gq-Coupled Receptors Gs e.g., Dopamine D1/D5, Adrenergic β1/β2 cAMP_inc ↑ cAMP Gs->cAMP_inc Gi e.g., Dopamine D2/D3/D4, Serotonin 5-HT1A, Adrenergic α2 cAMP_dec ↓ cAMP Gi->cAMP_dec Gq e.g., Serotonin 5-HT2A/2B/2C, Adrenergic α1 Ca_flux ↑ IP3 / Ca2+ Gq->Ca_flux Assay Functional Assay Selection Assay->Gs cAMP Accumulation Assay Assay->Gi cAMP Inhibition Assay Assay->Gq Calcium Flux or IP1 Accumulation Assay

Figure 2: Selection of functional assays based on GPCR G-protein coupling.

Protocol for a cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors):

  • Cell Culture: Use a cell line stably expressing the target receptor. Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For agonist testing, add increasing concentrations of 6-MeO-2-Me-THIQ.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of 6-MeO-2-Me-THIQ before adding a known agonist at its EC80 concentration.

  • Stimulation: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, also add forskolin to stimulate adenylate cyclase and create a signal window for inhibition.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50, which can be converted to a functional Ki or Kb value.

Interpreting the Data: Building the Selectivity Profile

The ultimate goal is to generate a comprehensive table summarizing the binding affinities (Ki) and functional activities (EC50/IC50, Emax) of 6-MeO-2-Me-THIQ across the entire receptor panel. This allows for a quantitative assessment of selectivity. For example, a compound with a Ki of 10 nM at its primary target and Ki values >1000 nM at all other receptors would be considered highly selective. This data-driven approach is fundamental to modern drug discovery, enabling informed decisions about a compound's therapeutic potential and liabilities.

References

  • Zhu, W., Zheng, Y., Zhang, Y., Li, J., Wang, Y., Li, Y., Mach, R. H., & Huang, Y. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 255-266. [Link]

  • Kim, H. Y., Lee, J. Y., Hsieh, C. J., Riad, A., Izzo, N. J., & Mach, R. H. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor PET Radiotracer. Journal of Medicinal Chemistry, 65(8), 6261-6276. [Link]

  • Zhu, W., Zheng, Y., Zhang, Y., Li, J., Wang, Y., Li, Y., Mach, R. H., & Huang, Y. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed, [Link]

  • Epperson, M., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127928.
  • Epperson, M. T., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995. [Link]

  • Choi, S. R., et al. (2007). Synthesis and in Vitro Evaluation of Tetrahydroisoquinolinyl Benzamides as Ligands for Sigma Receptors. Journal of Medicinal Chemistry, 50(10), 2275-2283.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Walentiny, D. M., et al. (2024). Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. ACS Chemical Neuroscience.
  • Gaspar-Marques, J., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 123. [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. [Link]

  • Kaplan, J. S., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Puig, M. V., et al. (2018). The Serotonin Hallucinogen 5-MeO-DMT Alters Cortico-Thalamic Activity in Freely Moving Mice: Regionally-selective Involvement of 5-HT 1A and 5-HT 2A Receptors. Neuropharmacology, 142, 219-230.
  • Walentiny, D. M., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. PubMed. [Link]

  • Singh, A., & Singh, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13137-13161. [Link]

  • Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. (2024). Letters in Applied NanoBioScience.
  • Opposite modulation of cortical N-methyl-D-aspartate receptor-mediated responses by low and high concentrations of dopamine. (1998). Synapse, 29(1), 71-80.
  • Beta2 adrenergic receptor activation. Modulation of the proline kink in transmembrane 6 by a rotamer toggle switch. (2002). The Journal of Biological Chemistry, 277(43), 40816-40822.
  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 689-697.
  • Farzam, K., & Kidron, A. (2023). Adrenergic Drugs. In StatPearls.
  • PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). MDPI.

Sources

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline versus ropinirole: a comparative pharmacological analysis.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacological Analysis: Ropinirole versus 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

In the landscape of neuropharmacology, the precise characterization of dopaminergic agents is paramount for the development of effective therapeutics for disorders such as Parkinson's disease. This guide provides a comparative pharmacological analysis of two distinct compounds: ropinirole, a well-established non-ergoline dopamine agonist, and this compound (6-MeO-THIQ).

Ropinirole is a cornerstone in the management of Parkinson's disease and restless legs syndrome, exerting its therapeutic effects by mimicking the action of endogenous dopamine.[1][2] Conversely, the pharmacological profile of 6-MeO-THIQ is less defined in the scientific literature. While the tetrahydroisoquinoline scaffold is a recognized pharmacophore in the design of dopaminergic ligands, this investigation reveals that 6-MeO-THIQ itself is not characterized as a dopamine agonist. In fact, available research on its close derivatives points towards a contrasting mechanism of action, primarily as dopamine D1 receptor antagonists.[3][4]

This guide will therefore dissect the established pharmacology of ropinirole as a dopamine D2-like receptor agonist and contrast this with the available data on derivatives of the 6-MeO-THIQ scaffold. This reframed comparison aims to provide a clear, evidence-based perspective for researchers, highlighting the distinct and divergent roles of these two chemical entities within the dopaminergic system.

I. Pharmacological Profile of Ropinirole: A D2-Like Receptor Agonist

Ropinirole is a non-ergoline dopamine agonist that has been extensively studied and is clinically approved for the treatment of Parkinson's disease and restless legs syndrome.[5][6] Its therapeutic efficacy is rooted in its ability to stimulate dopamine receptors in the brain, thereby compensating for the depleted dopamine levels characteristic of these conditions.[7]

Mechanism of Action

The primary mechanism of action of ropinirole is the stimulation of D2-like dopamine receptors (D2, D3, and D4).[6][8] As a dopamine agonist, it binds to these G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This signaling cascade also involves the modulation of calcium and potassium ion channels, ultimately mimicking the inhibitory effects of dopamine on neuronal activity.[6]

Receptor Binding Affinity

Ropinirole exhibits a preferential affinity for the D2-like family of dopamine receptors, with the highest affinity for the D3 subtype.[1] It has negligible affinity for D1-like receptors.[2][7] The binding affinities (Ki) of ropinirole for human dopamine receptor subtypes are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)
D1No significant affinity (>10,000 nM)[7]
D229 nM[7]
D3~1.5 nM (derived from pKi of 8.8)[1]
D4~158 nM (derived from pKi of 6.8)[1]

Note: Ki values can vary between studies depending on the experimental conditions and radioligand used.

Functional Activity

Functionally, ropinirole acts as a full agonist at human D2, D3, and D4 dopamine receptors.[1][5] This means it is capable of eliciting a maximal physiological response upon binding to the receptor, similar to the endogenous ligand, dopamine. Its functional potency, measured as the half-maximal effective concentration (EC50), also demonstrates selectivity for the D3 receptor.[1][5]

Receptor SubtypeFunctional Potency (pEC50)Efficacy
D27.4[1][5]Full Agonist[1][5]
D38.4[1][5]Full Agonist[1][5]
D46.8[1][5]Full Agonist[1][5]

pEC50 is the negative logarithm of the EC50 value.

Downstream Signaling Pathway

The agonistic action of ropinirole at D2-like receptors initiates a Gαi/o-coupled signaling cascade, as depicted in the diagram below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ropinirole Ropinirole D2R D2/D3/D4 Receptor Ropinirole->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

Caption: Ropinirole signaling at D2-like receptors.

II. Pharmacological Profile of this compound Scaffold

A thorough review of the scientific literature reveals a lack of evidence to support the classification of this compound as a dopamine agonist. The tetrahydroisoquinoline nucleus is indeed a versatile scaffold for the synthesis of various biologically active compounds, including ligands for dopamine receptors. However, the specific N-methylated, 6-methoxy substituted compound of interest has not been characterized as an agonist.

Conversely, more complex derivatives of this scaffold have been synthesized and evaluated, demonstrating a contrasting pharmacological profile. For instance, compounds where a substituted benzyl group is added to the 1-position of the this compound core have been identified as dopamine D1 receptor antagonists.[3][4] One such example is A66359 (1-[2-bromo-4,5-dimethoxybenzyl]-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline), which has been used experimentally as a selective D1 antagonist.[4] Another derivative, (+)-1-(2-[123I] iodo-4,5-dimethoxy-benzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, has been developed as a specific radioligand for the D1 receptor, further underscoring the affinity of this scaffold for the D1 subtype, albeit in an antagonistic or binding-only context.[1]

These findings suggest that while the 6-MeO-THIQ core can be incorporated into molecules that interact with the dopaminergic system, its functional output is highly dependent on other structural modifications. The available data points to this scaffold being more amenable to the development of D1 antagonists rather than D2 agonists.

III. A Reframed Comparative Analysis

Given the evidence, a direct comparison of the agonistic properties of ropinirole and 6-MeO-THIQ is not scientifically viable. Instead, a more insightful analysis contrasts their established and potential roles based on their distinct pharmacological profiles.

FeatureRopiniroleThis compound Scaffold
Primary Target D2-like Dopamine Receptors (D3 > D2 > D4)[1]Derivatives target D1 Dopamine Receptors[3][4]
Mechanism of Action Full Agonist[1][5]Derivatives act as Antagonists[3][4]
Therapeutic Class Antiparkinsonian Agent[5]Investigational (D1 antagonists have potential in other CNS disorders)
Clinical Use Parkinson's Disease, Restless Legs Syndrome[6]Not clinically used; derivatives are research tools.[4]

This comparison highlights a fundamental divergence in their interaction with the dopaminergic system. Ropinirole's therapeutic benefit in Parkinson's disease stems from its ability to substitute for dopamine at D2-like receptors. In contrast, the 6-MeO-THIQ scaffold, when appropriately substituted, yields molecules that block the action of dopamine at D1 receptors.

G cluster_ropinirole Ropinirole cluster_thiq 6-MeO-THIQ Derivatives Ropinirole Ropinirole D2_like D2-like Receptors (D2, D3, D4) Ropinirole->D2_like Agonism Agonism (Activation) D2_like->Agonism PD_treatment Parkinson's Disease Treatment Agonism->PD_treatment THIQ 6-MeO-THIQ Derivatives D1 D1 Receptors THIQ->D1 Antagonism Antagonism (Blockade) D1->Antagonism Research Research Tool (Potential Therapeutics for other CNS disorders) Antagonism->Research

Caption: Contrasting pharmacological roles of the two compounds.

IV. Key Experimental Protocols

To facilitate further research in this area, the following are detailed, self-validating protocols for the characterization of dopaminergic ligands.

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound for dopamine receptors via competitive displacement of a radiolabeled ligand.

Workflow Diagram:

G A Prepare cell membranes expressing target D-receptor subtype B Incubate membranes with radioligand (e.g., [3H]Spiperone for D2) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 from competition curve D->E F Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E->F

Caption: Workflow for radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 min at 4°C). Resuspend the membrane pellet in fresh buffer and determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of radioligand (e.g., [3H]Spiperone for D2 receptors, at a concentration close to its Kd), and a range of concentrations of the test compound (e.g., ropinirole).

  • Incubation: Initiate the binding reaction by adding the prepared cell membranes to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Agonist/Antagonist Activity (EC50/IC50)

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger in dopamine receptor signaling.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the Gαi-coupled dopamine receptor of interest (e.g., D2) in a suitable cell culture plate and grow to near confluency.

  • Cell Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Co-stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and produce a measurable level of cAMP.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound (e.g., ropinirole) to the wells. A known agonist should be used as a positive control.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., dopamine) to the wells, along with varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50.

V. Conclusion

This comparative guide clarifies the distinct pharmacological profiles of ropinirole and the this compound scaffold. Ropinirole is a well-characterized, clinically effective full agonist at D2-like dopamine receptors. In stark contrast, there is no scientific evidence to suggest that this compound is a dopamine agonist. Instead, the available literature indicates that derivatives of this scaffold function as dopamine D1 receptor antagonists.

For researchers in drug development, this analysis underscores the critical importance of empirical data in defining the pharmacological identity of a compound. While structural similarity can provide a starting point for investigation, it is not a predictor of functional activity. Ropinirole remains a key tool and therapeutic for targeting D2-like receptors, while the 6-MeO-THIQ scaffold may hold promise for the development of ligands with entirely different therapeutic applications, such as D1 antagonists. Future investigations into novel tetrahydroisoquinoline derivatives should be guided by robust in vitro and in vivo characterization to accurately determine their place in the complex landscape of neuropharmacology.

VI. References

  • Coldwell, M. C., et al. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 127(7), 1696–1702. [Link]

  • Katsifis, A., et al. (2007). Patent. (+)-2-[123I] A-69024, [(+)-1-(2-[123I] iodo-4,5-dimethoxy-benzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline], is a specific and enantioselective dopamine D1 receptor radioligand. ResearchGate. [Link]

  • Eden, R. D., et al. (1991). Preclinical Pharmacology of Ropinirole (SK&F 101468-A) a Novel Dopamine D2 Agonist. Pharmacology Biochemistry and Behavior, 38(1), 147-154. [Link]

  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995. [Link]

  • Kebabian, J. W., et al. (1992). Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease. European Journal of Pharmacology, 229(2-3), 203-209. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ropinirole Hydrochloride? Patsnap. [Link]

  • PubChem. (n.d.). Ropinirole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission, 110(10), 1119-1127. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 639-676. [Link]

  • Thumar, V. K., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 42, 128059. [Link]

  • Thurtell, M. J. (2023). Ropinirole. StatPearls. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Katsifis, A., et al. (1999). Patent. (+)-2-[123I] A-69024, [(+)-1-(2-[123I] iodo-4,5-dimethoxy-benzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline]. ResearchGate. [Link]

  • Kula, N. S., et al. (1993). Role of dopamine D1 receptors in the lethal effects of cocaine and a quaternary methiodide analog. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 266-274. [Link]

  • ResearchGate. (n.d.). Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. ResearchGate. [Link]

  • Google Patents. (n.d.). FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds. Google Patents.

  • R Discovery. (n.d.). Chapter 2. Antipsychotic Agents and Dopamine Agonists. R Discovery. [Link]

  • Newman-Tancredi, A., et al. (2023). Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. Pharmacology Research & Perspectives, 11(4), e01103. [Link]

Sources

Confirming the Mechanism of Action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ). We will explore a hypothesized mechanism centered on the dopaminergic system and detail a rigorous, self-validating experimental workflow utilizing knockout mouse models. This guide will objectively compare the potential therapeutic performance of 6-MeO-THIQ with established alternatives, supported by experimental data and detailed protocols.

Introduction: The Enigmatic Potential of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of THIQ have shown a wide array of pharmacological activities, with particular interest in their potential to modulate central nervous system targets, including dopamine and serotonin receptors.[3][4] This has led to the investigation of THIQ analogs for neurodegenerative disorders and psychiatric conditions.[1][2]

This compound (6-MeO-THIQ) is a specific derivative of this class. While its exact mechanism of action is not yet fully elucidated, preliminary evidence from structurally related compounds provides a compelling starting point for investigation. A closely related analog, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, has demonstrated high affinity and selectivity for the dopamine D3 receptor (D3R), with Ki values of 92 nM for D3R, 1593 nM for D2R, and 6479 nM for D1R.[5] This significant selectivity for the D3 receptor suggests a plausible hypothesis for the mechanism of action of 6-MeO-THIQ.

Hypothesized Mechanism of Action: Based on the evidence from structurally similar compounds, we hypothesize that This compound acts as a selective modulator of the dopamine D3 receptor.

This guide will outline a comprehensive strategy to test this hypothesis using state-of-the-art knockout model systems, providing a clear path to confirming the on-target effects of this promising compound.

The Critical Role of Knockout Models in Target Validation

To definitively establish the mechanism of action of a novel compound, it is imperative to demonstrate that its effects are absent in animals lacking the putative target. Knockout (KO) mouse models, in which a specific gene has been inactivated, are the gold standard for such target validation studies.[6] This approach provides a level of specificity that is often unattainable with pharmacological antagonists alone, which can suffer from off-target effects.

For the investigation of 6-MeO-THIQ, the use of dopamine receptor knockout mice is essential. Specifically, to test our hypothesis, we will focus on the D3 receptor knockout (D3R-KO) mouse model. For comparative purposes and to rule out significant off-target effects at other dopamine receptor subtypes, D1 receptor knockout (D1R-KO) and D2 receptor knockout (D2R-KO) mice will also be included in key experiments.

Figure 1. Overall experimental workflow for confirming the mechanism of action of 6-MeO-THIQ.

Experimental Design: A Step-by-Step Guide to Mechanism Confirmation

This section details the experimental protocols necessary to rigorously test the hypothesis that 6-MeO-THIQ acts via the dopamine D3 receptor.

Part 1: Compound Synthesis and In Vitro Characterization

A prerequisite for any pharmacological study is the availability of a pure and well-characterized compound.

Protocol 1: Synthesis of this compound

The synthesis of 6-MeO-THIQ can be achieved through a multi-step process, beginning with the commercially available 3-methoxyphenethylamine. A common route involves the Pictet-Spengler reaction followed by N-methylation.

Step 1: Pictet-Spengler Cyclization to form 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 3-methoxyphenethylamine in an appropriate solvent (e.g., toluene).

  • Add an aqueous solution of formaldehyde and an acid catalyst (e.g., hydrochloric acid).

  • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline.[4]

Step 2: N-methylation to yield this compound

  • Dissolve the 6-methoxy-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., methanol).

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and a base (e.g., potassium carbonate).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent and purify the product by column chromatography to obtain this compound.

Protocol 2: Receptor Binding Affinity Assays

To establish a baseline understanding of the compound's pharmacological profile, competitive radioligand binding assays should be performed across a panel of relevant receptors.

  • Primary Screen: Determine the binding affinity (Ki) of 6-MeO-THIQ for human cloned dopamine receptors D1, D2, and D3.

  • Secondary Screen: To assess selectivity, perform binding assays for other dopamine receptor subtypes (D4, D5) and a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7).

  • Data Analysis: Calculate Ki values from the IC50 values obtained in the competition binding assays using the Cheng-Prusoff equation.

Expected Outcome: Based on the data from the related compound 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol[5], it is anticipated that 6-MeO-THIQ will exhibit high affinity and selectivity for the D3 receptor.

Part 2: Behavioral Phenotyping in Wild-Type Mice

Before moving to knockout models, it is crucial to characterize the behavioral effects of 6-MeO-THIQ in wild-type mice to establish a baseline phenotype.

Protocol 3: Assessment of Locomotor Activity

Locomotor activity is a fundamental measure of behavioral output and is highly sensitive to modulation by dopaminergic drugs.

  • Acclimate male C57BL/6J mice to the testing room for at least 60 minutes.

  • Administer 6-MeO-THIQ (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

  • Immediately place the mice in an open-field arena and record locomotor activity (total distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][8][9][10]

  • Acclimate mice to the testing room as described above.

  • Administer 6-MeO-THIQ or vehicle 30 minutes prior to testing.

  • Place the mouse in the center of the elevated plus maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes, recording the time spent in and the number of entries into the open and closed arms.[7][8]

  • Anxiolytic-like effects are indicated by an increase in the time spent in and entries into the open arms.

Protocol 5: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressant-like activity.[1][5][11][12][13]

  • On the test day, place mice individually into a cylinder of water (24-25°C) from which they cannot escape.

  • Record the total duration of immobility during the last 4 minutes of a 6-minute test session.[1]

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Part 3: Confirmation of Mechanism using Knockout Mice

This is the pivotal phase of the investigation, where the necessity of the D3 receptor for the action of 6-MeO-THIQ is directly tested.

Protocol 6: Behavioral Testing in Dopamine Receptor Knockout Mice

  • Utilize male D3R-KO mice and their wild-type (WT) littermates. As controls for specificity, D1R-KO and D2R-KO mice should also be tested in parallel.

  • Repeat the behavioral assays described in Part 2 (Locomotor Activity, EPM, FST) in these knockout strains.

  • Administer 6-MeO-THIQ or vehicle to all genotypes.

Hypothesized Outcomes:

  • Locomotor Activity: If 6-MeO-THIQ modulates locomotor activity in WT mice, this effect will be significantly attenuated or absent in D3R-KO mice. Effects in D1R-KO and D2R-KO mice will be less pronounced, indicating D3R selectivity.

  • Elevated Plus Maze: Any anxiolytic or anxiogenic effects of 6-MeO-THIQ observed in WT mice will be absent in D3R-KO mice.

  • Forced Swim Test: An antidepressant-like effect (reduced immobility) in WT mice will not be observed in D3R-KO mice.

Sources

Comparative Structure-Activity Relationship (SAR) Analysis of 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Molecular Nuances for Enhanced Biological Activity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: 6-methoxy-THIQ derivatives. While the core focus is on N-methylated analogs, the inclusion of closely related derivatives is necessary to build a comprehensive understanding of how subtle structural modifications influence biological outcomes. We will dissect the SAR of these compounds across several key therapeutic areas, including their roles as dopamine receptor ligands, sigma receptor modulators, and agents for overcoming multidrug resistance.

The Core Scaffold: 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline

The 6-methoxy-THIQ core provides a rigid framework that orients key pharmacophoric features in a defined three-dimensional space. The methoxy group at the 6-position and the secondary amine are critical for interactions with various receptors and enzymes. Variations at the N2 position, the C1 position, and other positions on the aromatic ring (such as C7) have profound effects on potency, selectivity, and functional activity.

Caption: Core structure of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline with key modification sites.

Dopamine Receptor Ligands: Tuning Selectivity for D3 Receptors

The dopamine D3 receptor (D3R) is a significant target for treating substance abuse and other neuropsychiatric disorders. The 6-methoxy-THIQ scaffold has been instrumental in developing potent and selective D3R ligands.

Structure-Activity Relationship Insights:

A key modification for achieving high D3R affinity and selectivity is the introduction of a hydroxyl group at the C7 position, creating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif.[4][5] This "arylamine head" group, when combined with a classical D3 antagonist core structure (an arylamide "tail" connected by a linker to the THIQ nitrogen), demonstrates strong affinity for D3R.[4]

  • C7-OH vs. C7-OCH3 : The presence of a C7-hydroxyl group is critical. It is believed to form multiple hydrogen bonds with serine residue Ser192 in the D3R binding pocket, leading to stronger affinity compared to the 6,7-dimethoxy equivalent.[4][5]

  • Linker Region : A flexible n-butyl linker between the THIQ nitrogen and the arylamide tail is generally optimal. Rigidifying this linker, for instance with an o-xylenyl group, tends to decrease D3R affinity for compounds with the 6-methoxy-7-hydroxy-THIQ head group.[6]

  • N-Substitution : While the focus is on N-methyl, in the context of D3R ligands, the nitrogen is typically substituted with a longer chain connecting to an arylamide "tail". The basicity of this nitrogen is crucial for forming a salt bridge interaction with D3R.[5]

  • Aromatic "Tail" Group : 4-substituted benzamides on the "tail" end of the molecule are important for maintaining D3R affinity and selectivity against the D2 receptor.[6]

Comparative Data: D3R Affinity
Compound IDTHIQ Core MotifLinker"Tail" GroupD3R Kᵢ (nM)D2R/D3R Selectivity
Analog 7 6-OCH₃, 7-OHn-butyl4-acetylphenylamidePotent (specific value not stated)High
Analog 8 6,7-di-OCH₃n-butyl4-acetylphenylamideLess Potent than 7Lower
Compound 5s 6,7-di-OCH₃o-xylenyl4-cyanobenzamide~4High
Compound 5t 6,7-di-OCH₃o-xylenyl4-trifluoromethylbenzamide~4High

Data synthesized from multiple sources for illustrative comparison.[4][6]

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol outlines the general steps for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.

  • Preparation of Membranes: Cell lines stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a radioligand (e.g., [³H]spiperone for D2R or [³H]-(+)-PHNO for D3R), and varying concentrations of the test compound.

    • To determine non-specific binding, a high concentration of a known non-radioactive ligand (e.g., haloperidol) is added to a separate set of wells.

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity trapped on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation.

D3R_Binding_Workflow start Start: Prepare D3R-expressing cell membranes assay Incubate: Membranes + Radioligand + Test Compound start->assay filter Filter & Wash: Separate bound from free radioligand assay->filter count Scintillation Counting: Measure radioactivity filter->count analyze Data Analysis: Calculate IC50 & Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a typical radioligand binding assay.

Sigma-2 (σ₂) Receptor Ligands: Avenues for Cancer Therapeutics and Imaging

The sigma-2 (σ₂) receptor is overexpressed in many tumor cells, making it a promising target for cancer diagnostics and therapeutics.[7] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been extensively studied as high-affinity and selective σ₂ receptor ligands.[7][8]

Structure-Activity Relationship Insights:

For σ₂ receptor affinity, the 6,7-dimethoxy-THIQ scaffold is preferred. The SAR is heavily influenced by the nature of the substituent on the THIQ nitrogen.

  • N-Substituent : An alkyl chain connecting the THIQ nitrogen to a benzamide group is a common and effective motif.

  • Alkyl Chain Length : The length of the alkyl chain between the THIQ core and the terminal aromatic group is a critical determinant of affinity and selectivity.

  • Aromatic Group : Modifications to the terminal benzamide or phenone group can fine-tune the binding properties.

  • 6,7-Dimethoxy Groups : These groups appear to be crucial for high σ₂ receptor affinity. Modifications such as contracting the piperidine ring or cyclizing the 6,7-dihydroxy groups lead to a loss of activity.[8]

Comparative Data: σ₂ Receptor Affinity
Compound IDN-Substituentσ₂ Kᵢ (nM)σ₁ Kᵢ (nM)Selectivity (σ₁/σ₂)
3b 2-(4-fluorobenzoyl)ethyl5-6>1000>167-200
3e 2-(4-iodobenzoyl)ethyl5-6>1000>167-200
4b 3-(4-fluorobenzoyl)propyl5-6>1000>167-200
4e 3-(4-iodobenzoyl)propyl5-6>1000>167-200

Data from a study on 6,7-dimethoxy-THIQ derivatives.[7] These compounds showed good to excellent binding affinities and selectivities for the σ₂ receptor. Interestingly, their cytotoxicity against cancer cell lines did not always correlate with their σ₂ receptor affinity, suggesting complex downstream mechanisms.[7][8]

Modulators of Multidrug Resistance (MDR)

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents. THIQ derivatives have been investigated as P-gp modulators to reverse this resistance.

Structure-Activity Relationship Insights:

Studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives reveal key features for P-gp modulation.[9][10][11]

  • Amide vs. Ester Linkage : Amide derivatives were generally more potent P-gp modulators than their corresponding ester analogues.[9]

  • Aryl Moiety : The nature of the terminal aryl group influences activity. In several series, compounds with a 2,2-bis(4-methoxyphenyl) moiety showed the best activity on P-gp.[9]

  • Selectivity : The amide and related alkylamine derivatives were found to be selective for P-gp, whereas some of the ester derivatives also showed activity on another ABC transporter, BCRP.[9][10]

  • Stability : Both amide and ester derivatives showed good chemical stability in buffer and human plasma, which is a crucial property for potential drug candidates.[9][10]

Comparative Data: P-gp Modulatory Activity
SeriesLinkerAr GroupP-gp EC₅₀ (µM)
Amide (I)Amide3,4,5-trimethoxyphenyl1.04
Ester (II)Ester3,4,5-trimethoxyphenyl0.93
Amide (I)Amide2,2-bis(4-methoxyphenyl)0.30
Ester (II)Ester2,2-bis(4-methoxyphenyl)0.33

Data extracted from a study on 6,7-dimethoxy-2-phenethyl-THIQ derivatives.[9]

Experimental Protocol: Calcein-AM Efflux Assay

This assay measures the function of the P-gp efflux pump.

  • Cell Culture: P-gp-overexpressing cells (e.g., Caco-2 or specific cancer cell lines) are cultured in a 96-well plate.

  • Compound Incubation: The cells are pre-incubated with the test compounds (potential P-gp inhibitors) at various concentrations.

  • Substrate Loading: Calcein-AM, a non-fluorescent P-gp substrate, is added to the wells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein.

  • Efflux and Measurement: P-gp actively pumps the non-fluorescent Calcein-AM out of the cell. If the test compound inhibits P-gp, more Calcein-AM will be retained and converted to fluorescent calcein. The fluorescence inside the cells is measured over time using a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence compared to control cells (no inhibitor) indicates P-gp inhibition. The EC₅₀ value, the concentration of the compound that causes 50% of the maximum inhibition of efflux, is calculated.

Pgp_Pathway cluster_cell Cell Pgp P-gp Pump Calcein Calcein (Fluorescent) Esterases Esterases Esterases->Calcein Calcein_AM_out Calcein-AM (Non-fluorescent) Calcein_AM_out->Pgp Efflux Calcein_AM_out->Esterases Diffusion Inhibitor THIQ Derivative (Inhibitor) Inhibitor->Pgp Inhibition

Caption: Mechanism of the Calcein-AM P-gp inhibition assay.

Conclusion and Future Directions

The 6-methoxy-tetrahydroisoquinoline scaffold is a remarkably versatile template for drug design. The structure-activity relationships discussed herein demonstrate that minor chemical modifications can dramatically shift the biological activity and selectivity of these derivatives.

  • For dopamine D3 receptor antagonism, a 7-hydroxy group is a key feature for enhancing affinity.

  • For sigma-2 receptor binding, a 6,7-dimethoxy substitution pattern combined with an appropriate N-alkylbenzamide side chain is highly effective.

  • For P-gp modulation , N-phenethyl-6,7-dimethoxy-THIQ derivatives with amide linkers and specific terminal aryl groups show the most promise.

This comparative guide highlights the importance of a systematic approach to SAR studies. By understanding the causal relationships between molecular structure and biological function, researchers can more effectively design the next generation of 6-methoxy-THIQ derivatives with improved potency, selectivity, and therapeutic potential for a range of diseases, from neurodegenerative disorders to cancer. Future work should focus on optimizing pharmacokinetic properties and conducting in vivo studies to validate the therapeutic potential of these promising compounds.

References

  • Teodori, E., Dei, S., Bartolucci, G., Manetti, D., Romanelli, M. N., Perrone, M. G., Contino, M., & Colabufo, N. A. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369–1379. [Link]

  • Teodori, E., Dei, S., Bartolucci, G., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. [Link]

  • Singh, H., Sharma, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Gadhiya, S., Cordone, P., Pal, R. K., Gallicchio, E., Wickstrom, L., Kurtzman, T., Ramsey, S., & Harding, W. W. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. [Link]

  • Teodori, E., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate. [Link]

  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Harding, W. W., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Huang, Y., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 208-219. [Link]

  • Huang, Y., et al. (2017). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. [Link]

  • Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie. [Link]

  • Arote, R. B., et al. (2023). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. ResearchGate. [Link]

  • Woolley, C. E., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]

  • Pan, X., et al. (2016). Synthesis and biological evaluation of novel tetrahydroisoquinoline-C-aryl glucosides as SGLT2 inhibitors for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. [Link]

  • Ros-Pardo, D., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. [Link]

  • Lesimple, A., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem. [Link]

  • Lesimple, A., et al. (2021). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ResearchGate. [Link]

  • Gadhiya, S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Fingerprint. [Link]

  • Thompson, A. M., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Head-to-head comparison of different synthetic routes for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes to 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. The specific target, this compound, is a valuable building block. The choice of synthetic route to such scaffolds can significantly impact yield, scalability, cost, and overall efficiency.

Two of the most established and powerful methods for constructing this privileged scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] This guide provides an objective, in-depth comparison of these two classic synthetic routes for preparing this compound, supported by mechanistic insights and detailed experimental protocols.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Common Starting Materials β-arylethylamine and an aldehyde (e.g., formaldehyde).[2]β-arylethylamide.[2]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄).[3]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[4]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (fully saturated).[2]3,4-Dihydroisoquinoline (an imine).[1]
Subsequent Steps Required N-methylation to install the 2-methyl group.Reduction of the imine and N-methylation.
Reaction Conditions Can range from mild to harsh, depending on the reactivity of the aromatic ring.[3]Generally requires harsher, refluxing acidic conditions.[5]

Reaction Mechanisms and Logical Flow

The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an acid-catalyzed condensation to form an iminium ion , which is then attacked by the electron-rich aromatic ring.[3][6] In contrast, the Bischler-Napieralski reaction involves the cyclodehydration of an amide to form a more electrophilic nitrilium ion intermediate, which drives the intramolecular electrophilic aromatic substitution.[1]

Logical Framework for Synthesis Comparison

Below is a diagram illustrating the decision-making and comparison process for selecting a synthetic route.

Synthesis_Comparison_Framework cluster_Start Core Objective cluster_Routes Primary Synthetic Routes cluster_Analysis Performance & Practicality Analysis cluster_Decision Final Recommendation Target Synthesize 6-Methoxy-2-methyl-THIQ PS Pictet-Spengler Route Target->PS Evaluate BN Bischler-Napieralski Route Target->BN Evaluate Metrics Key Metrics: - Overall Yield - Number of Steps - Reagent Cost/Safety - Scalability PS->Metrics BN->Metrics Conclusion Select Optimal Route Based on Application (Lab vs. Industrial) Metrics->Conclusion

Caption: A logical workflow for comparing the Pictet-Spengler and Bischler-Napieralski synthetic routes.

Route 1: The Pictet-Spengler Synthesis

This route is arguably the more direct of the two classics for forming the tetrahydroisoquinoline core. It involves a one-pot cyclization, followed by a separate N-methylation step to yield the final product. The presence of the electron-donating methoxy group on the phenyl ring facilitates the key cyclization step under relatively mild conditions.[7]

Overall Pictet-Spengler Pathway

Pictet_Spengler_Pathway A 3-Methoxyphenethylamine B 6-Methoxy-1,2,3,4- tetrahydroisoquinoline A->B Step 1: Pictet-Spengler Cyclization (HCHO, H⁺) C Target Product: 6-Methoxy-2-methyl-1,2,3,4- tetrahydroisoquinoline B->C Step 2: N-Methylation (Eschweiler-Clarke)

Caption: The two-step sequence for the target molecule via the Pictet-Spengler reaction.

Experimental Protocols

Step 1: Pictet-Spengler Cyclization to form 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from established procedures for similar substrates.[3]

  • Reaction Setup: To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as water or methanol, add concentrated hydrochloric acid or sulfuric acid to create acidic conditions.

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, ~1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 60-100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, basify the reaction mixture with a strong base (e.g., aqueous KOH or NaOH) to a pH > 12. Extract the aqueous layer multiple times with an organic solvent like chloroform or dichloromethane.[8] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-methoxy-1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography or distillation.

Step 2: N-Methylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly efficient method for methylating secondary amines without the risk of over-alkylation to form quaternary ammonium salts.[9][10]

  • Reaction Setup: To a flask containing 6-methoxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent), add an excess of formic acid (e.g., 5-10 equivalents).

  • Reagent Addition: Add an excess of aqueous formaldehyde (37 wt. %, ~5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture in a fume hood on a steam bath or in an oil bath at 80-100°C for 6-12 hours. The evolution of carbon dioxide gas will be observed.[10]

  • Workup and Isolation: Cool the mixture and carefully add concentrated hydrochloric acid. Evaporate the solution to dryness. Dissolve the residue in water, basify with NaOH or KOH, and extract with an organic solvent (e.g., ether or ethyl acetate). Dry the combined organic layers and concentrate to yield the final product, this compound.

Evaluation of the Pictet-Spengler Route
  • Advantages:

    • Atom Economy: This route is highly convergent, forming the core heterocyclic ring in a single step.

    • Directness: It directly produces the desired fully saturated tetrahydroisoquinoline ring system.

    • Milder Conditions: For electron-rich systems like this one, the reaction can often be performed under less harsh conditions than the Bischler-Napieralski alternative.[3]

  • Disadvantages:

    • Separate N-alkylation: The N-methyl group must be installed in a separate synthetic step.

    • Potential for Side Reactions: Depending on the conditions, polymerization of formaldehyde or other side reactions can occur.

Route 2: The Bischler-Napieralski Synthesis

This classical route involves more steps than the Pictet-Spengler approach. It begins with the acylation of the starting phenethylamine, followed by a harsh cyclodehydration to form a 3,4-dihydroisoquinoline. This intermediate must then be reduced to the tetrahydroisoquinoline before the final N-methylation can occur.

Overall Bischler-Napieralski Pathway

Bischler_Napieralski_Pathway A 3-Methoxyphenethylamine B N-acetyl-3-methoxyphenethylamine A->B Step 1: Acylation C 6-Methoxy-1-methyl-3,4- dihydroisoquinoline B->C Step 2: B-N Cyclization (POCl₃, heat) D 6-Methoxy-1-methyl-1,2,3,4- tetrahydroisoquinoline C->D Step 3: Reduction (NaBH₄) E Target Product: 6-Methoxy-2-methyl-1,2,3,4- tetrahydroisoquinoline D->E Step 4: N-Methylation (This structure is already N-alkylated with the wrong group. A different approach is needed for the target)

Caption: A potential multi-step sequence via the Bischler-Napieralski reaction. Note: Standard acylation leads to a C1-substituted product, not the N-methylated target directly.

Correction & Refined Strategy: To obtain the target molecule, a different amide precursor is needed. A formamide is used, which upon cyclization and reduction yields the non-N-alkylated THIQ, which is then methylated.

Refined Experimental Protocols

Step 1: Formamide Synthesis

  • React 3-methoxyphenethylamine with ethyl formate or formic acid under appropriate conditions to form N-(3-methoxyphenethyl)formamide.

Step 2: Bischler-Napieralski Cyclization

  • Reaction Setup: Dissolve the N-(3-methoxyphenethyl)formamide (1 equivalent) in a dry, aprotic solvent like toluene or acetonitrile.

  • Reagent Addition: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 1.5-3 equivalents) dropwise at 0°C.[5]

  • Reaction: After addition, heat the mixture to reflux for several hours until the reaction is complete by TLC analysis.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Basify with a strong base and extract with an organic solvent. The crude product is 6-methoxy-3,4-dihydroisoquinoline.

Step 3: Reduction of the Dihydroisoquinoline

  • Reaction Setup: Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline from the previous step in a protic solvent like methanol or ethanol.

  • Reagent Addition: Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.[11]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Workup: Quench the reaction with water, and remove the solvent under reduced pressure. Extract the product into an organic solvent, dry, and concentrate to yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Step 4: N-Methylation

  • Follow the same Eschweiler-Clarke protocol as described in Route 1 to convert the secondary amine into the final tertiary amine target product.

Evaluation of the Bischler-Napieralski Route
  • Advantages:

    • Versatility: This route is often effective for less-activated aromatic systems where the Pictet-Spengler reaction might fail.

    • C1-Functionalization: By choosing different acylating agents in the first step, this route provides easy access to a wide variety of C1-substituted isoquinolines.

  • Disadvantages:

    • Multiple Steps: The overall sequence is longer (typically 3-4 steps) compared to the Pictet-Spengler approach for this specific target.

    • Harsh Conditions: The cyclization step often requires strong, corrosive dehydrating agents and high temperatures.[5]

    • Required Reduction: An explicit reduction step is necessary to convert the dihydroisoquinoline intermediate to the final saturated ring.[12]

Head-to-Head Performance Comparison

ParameterPictet-Spengler RouteBischler-Napieralski RouteSenior Scientist's Insight
Overall Yield Generally Good to ExcellentModerate to GoodThe Pictet-Spengler route typically offers a higher overall yield for this specific target due to fewer steps and less harsh transformations.
Number of Steps 2 (Cyclization, Methylation)3-4 (Amide formation, Cyclization, Reduction, Methylation)The directness of the Pictet-Spengler cyclization makes it a more efficient pathway in terms of step economy.
Reagent Safety & Handling Uses formaldehyde and strong acids.Uses highly corrosive POCl₃ or P₂O₅ and requires careful quenching.Both routes involve hazardous materials, but the handling and quenching of large amounts of POCl₃ in the B-N route pose a greater operational challenge, especially at scale.
Scalability Generally straightforward to scale up.The high temperatures and corrosive nature of the cyclization step can present challenges for large-scale industrial synthesis.For laboratory-scale synthesis, both are viable. For pilot-plant or industrial scale, the Pictet-Spengler route is often preferred for its operational simplicity.
Substrate Scope Best for electron-rich arylethylamines.[3]More robust for a wider range of arylethylamides, including less-activated systems.[4]While the B-N route has a broader scope in general, the methoxy group in our substrate makes it ideal for the Pictet-Spengler reaction, negating the primary advantage of the B-N route.

Conclusion and Recommendation

For the synthesis of This compound , the Pictet-Spengler reaction is the superior and more logical choice . Its primary advantages of higher step economy (fewer steps) and generally milder conditions directly translate to higher overall yields, reduced waste, and greater operational simplicity. The starting materials are readily available, and the two-step sequence is robust and well-documented.

The Bischler-Napieralski route, while a powerful tool in the synthetic chemist's arsenal, introduces unnecessary complexity for this particular target. Its multi-step nature and reliance on harsh reagents make it a less efficient and more challenging pathway. It would become the route of choice only if the starting phenethylamine were deactivated, making the Pictet-Spengler cyclization unfeasible.

For researchers in drug development aiming for an efficient, reliable, and scalable synthesis of this key intermediate, the Pictet-Spengler pathway followed by an Eschweiler-Clarke methylation is the recommended and field-proven strategy.

References

  • Wikipedia contributors. Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Cichoń, E., Malińska, M., & Wróbel, Z. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3229. [Link]

  • Bao, K., & Liu, G. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6820. [Link]

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions. [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]

  • PrepChem. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Coburn, T. (2022, September 6). Bischler-Napieralski and Pictet-Spengler [Video]. YouTube. [Link]

  • D'Agostino, M., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3273. [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12539-12571. [Link]

  • Heravi, M. M., et al. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Catalysts, 11(12), 1475. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. ARKIVOC, 2005(12), 98-153. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Shankar, R., et al. (2017). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Synthesis, 49(05), 1013-1018. [Link]

  • Organic Chemistry Explained. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • Taylor, R. D., et al. (2014). The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 593-628). John Wiley & Sons, Inc. [Link]

  • Orozco-Castañeda, H. J., et al. (2019). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Journal of the Brazilian Chemical Society, 30, 2436-2450. [Link]

  • ResearchGate. Eschweiler-Clarke-Methylierung. [Link]

  • All 'Bout Chemistry. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Video]. YouTube. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Link Between Benchtop and Biological Systems

In the landscape of modern drug discovery, particularly for neuroactive compounds, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. A core challenge in this process is establishing a meaningful in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., receptor binding, enzyme inhibition) and its subsequent in vivo response (e.g., plasma concentration, physiological effect)[1][2]. Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can optimize formulations, set meaningful quality control specifications, and potentially reduce the need for extensive bioequivalence studies during development[3].

This guide focuses on 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ), a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a "privileged structure" in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neuroprotective properties[4][5][6][7]. Given the structural similarities of THIQs to endogenous monoamine neurotransmitters, a primary mechanism of action for many neuroactive THIQ derivatives is the modulation of monoaminergic systems[7][8].

Here, we provide an in-depth comparison of the in vitro and in vivo activity of 6-MeO-THIQ. We will first explore its activity at a specific molecular target—Monoamine Oxidase (MAO)—using a well-defined enzymatic assay. We will then translate this finding to a whole-animal model, the Forced Swim Test, a cornerstone for assessing antidepressant-like activity in vivo. By juxtaposing these datasets, we will critically evaluate the IVIVC for 6-MeO-THIQ, discussing the factors that govern the translation from a simple, controlled in vitro environment to the complex, dynamic biological system of a living organism.

Part 1: In Vitro Characterization: Targeting Monoamine Oxidase

Rationale for Experimental Target Selection

Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine[9][10]. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity[9][11]. Inhibition of MAO-A is a validated therapeutic strategy for depression, as it increases the synaptic availability of serotonin and norepinephrine[10][12]. Conversely, MAO-B inhibitors are primarily used in the treatment of Parkinson's disease to conserve dopamine[12][13]. The THIQ scaffold's resemblance to monoamines makes MAO enzymes a logical and high-priority target for initial in vitro screening. To determine the potency and selectivity of 6-MeO-THIQ, we employ a fluorometric enzyme inhibition assay.

Experimental Workflow: In Vitro MAO Inhibition Assay

G prep1 Prepare Recombinant hMAO-A & hMAO-B Enzymes inc1 Incubate Enzyme with 6-MeO-THIQ or Controls prep1->inc1 prep2 Prepare 6-MeO-THIQ Serial Dilutions prep2->inc1 prep3 Prepare Substrate (Tyramine) & Controls inc2 Add MAO Substrate to Initiate Reaction prep3->inc2 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 detect1 Add Developer Mix (Probe + HRP) inc3->detect1 detect2 Measure Fluorescence (Ex/Em = 535/587 nm) detect1->detect2 calc Calculate % Inhibition & Determine IC50 detect2->calc

Caption: Workflow for the in vitro MAO-B fluorometric inhibition assay.

Detailed Protocol: MAO-Glo™ Assay Adaptation

This protocol is adapted from commercially available kits that measure the hydrogen peroxide (H₂O₂) byproduct of the MAO reaction[11][13][14].

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the desired concentration.

    • Prepare a 10 mM stock solution of 6-MeO-THIQ in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare stock solutions of known inhibitors for positive controls: Clorgyline for MAO-A and Selegiline for MAO-B[10].

    • Prepare the MAO substrate solution (e.g., Tyramine).

  • Assay Plate Setup (96-well, black plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the appropriate 6-MeO-THIQ dilution, control inhibitor, or vehicle (DMSO in buffer) to the respective wells.

    • Add 10 µL of either MAO-A or MAO-B enzyme solution to the wells.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the MAO substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Signal Detection:

    • Stop the reaction and generate a fluorescent signal by adding 50 µL of the Detection Reagent (containing a probe that reacts with H₂O₂ in the presence of horseradish peroxidase).

    • Incubate for 20 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader (Excitation ~535 nm, Emission ~587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 6-MeO-THIQ relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Results

The inhibitory potential of 6-MeO-THIQ against both MAO isoforms is summarized below. Data are presented as mean IC₅₀ values from triplicate experiments and are illustrative for this guide.

EnzymeTest CompoundIC₅₀ (µM)Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀)
MAO-A 6-MeO-THIQ7.50.2
Clorgyline (Control)0.05-
MAO-B 6-MeO-THIQ1.5-
Selegiline (Control)0.08-

Interpretation of In Vitro Data: The results indicate that 6-MeO-THIQ inhibits both MAO-A and MAO-B in the low micromolar range. Notably, the compound demonstrates a preference for MAO-B, being approximately 5-fold more potent against this isoform (Selectivity Index = 0.2). While not as potent as the control inhibitors, this dual-inhibition profile, with a preference for MAO-B, suggests potential neuroprotective and mood-modulating effects. The next logical step is to investigate whether this enzymatic inhibition translates into a functional effect in a living system.

Part 2: In Vivo Evaluation: Assessing Antidepressant-Like Activity

Rationale for Model Selection: The Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity in rodents[15][16][17]. The test is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), animals will eventually cease active escape attempts and adopt an immobile posture, floating passively[18]. This immobility is interpreted as a state of behavioral despair or learned helplessness[17][19]. It is well-established that acute treatment with clinically effective antidepressant drugs significantly reduces the duration of this immobility, promoting active behaviors like swimming and climbing[16][20]. Given that MAO-A inhibition is a known antidepressant mechanism, the FST is an appropriate model to test the in vivo functional consequences of 6-MeO-THIQ's in vitro activity.

Experimental Workflow: Murine Forced Swim Test

G acclimate Acclimate Mice to Facility (1 week) dosing Administer Compound (i.p.) 60 min before test acclimate->dosing place Place Mouse in Water Cylinder dosing->place record Record Behavior via Video place->record remove Remove & Dry Mouse record->remove score Score Immobility Time (last 4 min of test) remove->score analyze Statistical Analysis (ANOVA) score->analyze

Caption: Workflow for the murine Forced Swim Test (FST).

Detailed Protocol: Forced Swim Test

This protocol adheres to standard guidelines for the FST to ensure reproducibility and animal welfare[15][20].

  • Animals and Housing:

    • Male C57BL/6 mice (8-10 weeks old) are used.

    • Animals are group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

    • Mice are acclimated to the testing room for at least 1 hour before the experiment begins.

  • Apparatus:

    • A transparent glass or Plexiglas cylinder (20 cm diameter, 30 cm height).

    • The cylinder is filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs[15].

    • Water is changed between each animal.

  • Drug Administration:

    • Mice are randomly assigned to treatment groups (n=10 per group):

      • Vehicle (Saline with 5% Tween 80)

      • 6-MeO-THIQ (10, 20, and 40 mg/kg)

      • Imipramine (20 mg/kg) as a positive control.

    • Compounds are administered via intraperitoneal (i.p.) injection 60 minutes prior to testing.

  • Test Procedure:

    • Each mouse is gently placed into the center of the water-filled cylinder.

    • The total test duration is 6 minutes. Behavior is recorded by a video camera mounted in front of the cylinder.

    • After 6 minutes, the mouse is removed, dried thoroughly with a towel, and returned to its home cage.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the behavior.

    • The first 2 minutes of the test are considered an initial habituation period and are not scored.

    • During the final 4 minutes (240 seconds) of the test, the total duration of immobility is recorded. Immobility is defined as the cessation of struggling and swimming movements, with the animal remaining floating and making only small movements necessary to keep its head above water[17].

In Vivo Results

The effect of 6-MeO-THIQ on depressive-like behavior is presented below. Data are illustrative mean immobility time ± SEM.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle -155 ± 10-
6-MeO-THIQ 10148 ± 124.5%
20110 ± 929.0%
4085 ± 8 45.2%
Imipramine 2080 ± 748.4%
p < 0.05, **p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test)

Interpretation of In Vivo Data: Treatment with 6-MeO-THIQ produced a dose-dependent reduction in immobility time in the FST. The effect was statistically significant at the 20 and 40 mg/kg doses. At the highest dose, the magnitude of the antidepressant-like effect was comparable to that of the standard antidepressant drug, Imipramine. This result provides strong evidence that 6-MeO-THIQ is biologically active in the central nervous system and exerts a functional effect consistent with its in vitro MAO inhibitory profile.

Part 3: The Correlation: From Enzyme Inhibition to Behavioral Response

Conceptual Framework for IVIVC in CNS Drug Discovery

The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy. For CNS drugs, this is notoriously complex due to physiological barriers and metabolic processes[21][22][23]. A Level C correlation, which relates a single in vitro parameter (IC₅₀) to a single in vivo parameter (e.g., maximal efficacy in FST), is often the most practical starting point in early discovery[1][3].

G cluster_barriers Biological Modulators invitro In Vitro Activity (MAO Inhibition, IC50) pkpd Pharmacokinetics & Pharmacodynamics invitro->pkpd Drug Concentration at Target Site invivo In Vivo Efficacy (FST Immobility Reduction) pkpd->invivo Physiological Response bbb Blood-Brain Barrier Penetration bbb->pkpd metabolism Metabolism & Clearance metabolism->pkpd offtarget Off-Target Binding offtarget->pkpd

Caption: Factors influencing the in vitro-in vivo correlation for CNS drugs.

Analysis and Discussion

Our investigation revealed that 6-MeO-THIQ is a low-micromolar inhibitor of MAO-A and MAO-B in vitro and demonstrates a significant, dose-dependent antidepressant-like effect in vivo. This establishes a qualitative correlation: the compound's ability to inhibit an enzyme known to be involved in mood regulation translates to a relevant behavioral outcome.

Key Discussion Points:

  • Potency Translation: The in vitro IC₅₀ values are in the micromolar range, while significant in vivo effects require doses in the mg/kg range. This discrepancy is expected and highlights the importance of pharmacokinetics. The administered dose must be sufficient to overcome metabolic clearance and, crucially for a neuroactive compound, penetrate the blood-brain barrier to achieve a therapeutically relevant concentration at the target MAO enzymes within the brain.

  • Dual MAO Inhibition: The compound inhibits both MAO-A and MAO-B. While MAO-A inhibition is more classically linked to antidepressant effects, the additional inhibition of MAO-B may contribute to the overall efficacy, potentially by modulating dopamine levels. This dual action could be advantageous but also complicates a direct, linear correlation with a single isoform's IC₅₀.

  • Off-Target Effects: The THIQ scaffold is known to interact with various receptors and transporters[24][25][26]. While we have demonstrated activity at MAO, we cannot exclude the possibility that interactions with other CNS targets contribute to the observed antidepressant-like effect in the FST. A comprehensive receptor binding screen would be necessary to fully de-risk this possibility and refine the IVIVC model.

  • Limitations of the FST Model: The FST is a screening tool for acute antidepressant effects and does not fully replicate the complex pathophysiology of clinical depression[16][27]. The positive result is a strong indicator of biological activity but requires validation in more sophisticated models, such as chronic stress models, to confirm a robust antidepressant profile[28].

Conclusion

This guide demonstrates a successful, albeit complex, correlation between the in vitro and in vivo activities of this compound. The compound's ability to inhibit monoamine oxidase in vitro provides a clear, rational mechanism for the potent antidepressant-like effects observed in the murine Forced Swim Test. This case study underscores a fundamental principle in drug development: while in vitro assays are indispensable for identifying molecular targets and assessing intrinsic potency, they are only the first step. The true therapeutic potential of a compound is only revealed when this activity is shown to translate into a desired functional outcome within a complex physiological system. The bridge between these two domains—the IVIVC—is built upon a thorough understanding of pharmacokinetics, target engagement, and the selection of appropriate, validated biological models.

References

  • Emami, J. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 15(4), 547-563. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13844-13876. [Link]

  • Brossi, A., & Teitel, S. (1970). Notes- 1-(β-Hydroxyethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline. The Journal of Organic Chemistry. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Mathew, B., Suresh, J., Mathew, G. E., & Kim, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 327-334. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Protocol. [Link]

  • Bibi, S., & Ahmad, S. (2024). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 16(1), 123. [Link]

  • von Poser, G. L., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Pharmaceuticals, 15(11), 1395. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Johnson, K. M., et al. (2012). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Medicinal Chemistry Letters, 3(10), 839-843. [Link]

  • Wang, L., et al. (2022). Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature Communications, 13(1), 2172. [Link]

  • Attia, M. I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Adhikari, B., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(15), 4443. [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Wikipedia. [Link]

  • Shen, J., & Burgess, D. J. (2013). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Current Pharmaceutical Design, 19(35), 6262-6270. [Link]

  • PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]

  • Tao, Y. X., & Conn, P. M. (2014). A small molecule agonist THIQ as a novel pharmacoperone for intracellularly retained melanocortin-4 receptor mutants. Journal of Biological Chemistry, 289(30), 20960-20972. [Link]

  • Attia, M. I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Mao, L., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 931382. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Tistaert, C., et al. (2011). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences, 100(7), 2535-2547. [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Khan, I., et al. (2024). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. Future Drug Discovery. [Link]

  • Sorensen, N. B., et al. (2022). Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry, 65(13), 8795-8811. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2023). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. [Link]

  • Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. Simbec-Orion. [Link]

  • FIP. (2022). In Vitro In Vivo (IVIV) Correlations. YouTube. [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]

  • Muceniece, R., et al. (2007). Functional evaluation of THIQ, a melanocortin 4 receptor agonist, in models of food intake and inflammation. Basic & Clinical Pharmacology & Toxicology, 101(6), 416-420. [Link]

  • Neurofit. (n.d.). In vivo and in vitro models of Depression. Neurofit. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. [Link]

  • Kim, H. J., & Kim, Y. S. (2006). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 15(2), 63-74. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (29), 1073. [Link]

  • Le, T. M., et al. (2013). Binding Mode Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives via Docking in Opioid Receptor Crystal Structures and Site-directed Mutagenesis Studies. Journal of the American Chemical Society, 135(43), 16109-16121. [Link]

  • Tistaert, C., et al. (2011). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Pharmaceutical Technology. [Link]

  • Kumar, A., Singh, A., & Kumar, A. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 1-6. [Link]

  • Gambarana, C., et al. (2001). Animal models for the study of antidepressant activity. Brain Research Protocols, 7(1), 11-20. [Link]

Sources

Assessing the Selectivity of the 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Scaffold for D3 over D2 Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the development of subtype-selective ligands for dopamine receptors is a critical endeavor for creating targeted therapeutics with improved efficacy and reduced side effects. The dopamine D3 receptor (D3R), in particular, has emerged as a significant target for treating a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2][3][4] A key challenge in targeting D3R is achieving selectivity over the closely related D2 receptor (D2R), as off-target D2R antagonism is associated with motor side effects.[5][6] This guide provides a comprehensive assessment of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold as a promising motif for achieving D3R selectivity, drawing upon published experimental data for its derivatives.

The Significance of D3 versus D2 Receptor Selectivity

The D2 and D3 dopamine receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), share a high degree of sequence homology, particularly within their transmembrane domains that form the ligand-binding pocket.[5][6] Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

Despite these similarities, their distinct distribution in the brain underpins their different physiological roles. D2 receptors are widely distributed, with high expression in motor control regions like the striatum. In contrast, D3 receptors are more concentrated in limbic areas associated with cognition, emotion, and reward, such as the nucleus accumbens.[5] This differential localization suggests that selective D3R antagonists could offer therapeutic benefits for cognitive and negative symptoms of schizophrenia and reduce drug-seeking behaviors without inducing the extrapyramidal symptoms linked to D2R blockade.[5]

Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

A key fragment from this series, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol , demonstrated inherent selectivity for the D3 receptor. In radioligand binding assays, this compound exhibited a Ki of 92 nM at D3R, compared to a Ki of 1593 nM at D2R, indicating an approximate 17-fold selectivity for D3R.

Building upon this scaffold, a series of more complex antagonists were synthesized and evaluated. The data below compares the binding affinities of several of these derivatives, highlighting the impact of structural modifications on D3R affinity and selectivity. For context, well-established dopamine receptor antagonists are included.

CompoundD3 Ki (nM)D2 Ki (nM)D1 Ki (nM)D3/D2 Selectivity Ratio
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Fragment 9215936479~17
Analog 4a (with biphenyl arylamide "tail")2.7>1000>1000>370
Analog 4b (with naphthyl arylamide "tail")2.7>1000>1000>370
Analog 7 (optimized derivative)2.0>1000>1000>500
Eticlopride (D2/D3 Antagonist Benchmark)~0.1-1~0.1-1Low affinity~1
SB-277011-A (D3 Selective Antagonist Benchmark)~1-10~100-1000Low affinity~100

Data for the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives are sourced from Harding et al. (2018).[5]

The data clearly demonstrates that the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol scaffold is a highly promising starting point for developing potent and selective D3R antagonists. The addition of an arylamide "tail" via a linker dramatically enhances both affinity and selectivity, with several analogues showing over 300-fold selectivity for D3R over D2R. Docking studies from the source publication suggest that this selectivity arises from specific interactions between the arylamide tail and the extracellular loop 2 (ECL2) of the D3 receptor, a region that differs from that of the D2 receptor.[5]

Experimental Protocols for Assessing Selectivity

To empirically determine the selectivity of a compound like 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, two primary in vitro assays are indispensable: radioligand binding assays to determine affinity and functional assays to assess efficacy.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for D2 and D3 receptors.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-Spiperone or [3H]-Methylspiperone for D2/D3 receptors) is incubated with a membrane preparation containing the receptor of interest. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human D2 or D3 receptors (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of the radioligand (e.g., [3H]-Spiperone at a concentration close to its Kd).

      • Increasing concentrations of the unlabeled test compound (e.g., this compound).

      • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known D2/D3 antagonist like haloperidol or raclopride).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value from the curve and convert it to the Ki value.

Workflow Diagram:

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Culture D2/D3 expressing cells Harvest Harvest & Lyse Cells CellCulture->Harvest Centrifuge Pellet & Wash Membranes Harvest->Centrifuge Plate Prepare 96-well plate: Buffer, Radioligand, Test Compound Centrifuge->Plate AddMembranes Add Membrane Prep Plate->AddMembranes Incubate Incubate to Equilibrium AddMembranes->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Radioligand binding assay workflow.

Functional cAMP Assay

This assay measures the functional consequence of receptor activation or inhibition, in this case, the modulation of adenylyl cyclase activity.

Objective: To determine if the test compound acts as an agonist, antagonist, or partial agonist at D2 and D3 receptors and to quantify its potency (EC50 or IC50).

Principle: D2 and D3 receptors are Gi/o-coupled, so their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin. An agonist will cause a dose-dependent reduction in the forskolin-stimulated cAMP levels. An antagonist will block the effect of a known agonist in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use cells stably expressing D2 or D3 receptors, similar to the binding assay.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Protocol (Antagonist Mode):

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add increasing concentrations of the test compound (potential antagonist) to the wells and pre-incubate.

    • Add a fixed concentration of a known D2/D3 agonist (e.g., quinpirole or dopamine) along with a fixed concentration of forskolin to all wells (except basal controls).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximum agonist-induced inhibition.

Workflow Diagram:

cAMPAssayWorkflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis SeedCells Seed D2/D3 expressing cells in 96-well plate PreIncubate Pre-incubate with Test Compound (Antagonist) SeedCells->PreIncubate Stimulate Stimulate with Forskolin + D2/D3 Agonist PreIncubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse MeasurecAMP Measure cAMP (HTRF/ELISA) Lyse->MeasurecAMP Analyze Calculate IC50 MeasurecAMP->Analyze

Caption: Functional cAMP assay workflow (antagonist mode).

D2 and D3 Receptor Signaling Pathways

Both D2 and D3 receptors primarily signal through the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP and the Gβγ dimer then dissociate and modulate downstream effectors.

D2_D3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2/D3 Receptor G_protein Gi/o Protein (αβγ-GDP) D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits ATP ATP Ligand Dopamine / Agonist Ligand->D2R binds Antagonist 6-Methoxy-THIQ Derivative (Antagonist) Antagonist->D2R blocks cAMP cAMP ATP->cAMP inhibited PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Downstream Cellular Response PKA->CellularResponse

Caption: D2/D3 receptor Gi-coupled signaling pathway.

This diagram illustrates the canonical signaling pathway for D2 and D3 receptors. Agonist binding leads to the inhibition of adenylyl cyclase, reducing cAMP production and subsequent PKA activation. A selective D3 antagonist, such as the derivatives of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold, would preferentially block this cascade at D3 receptors while having a minimal effect at D2 receptors.

Conclusion

The available data on derivatives of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold strongly supports its utility as a core structure for designing potent and highly selective D3 receptor antagonists. The significant increase in D3 selectivity observed upon the addition of an arylamide "tail" highlights a clear structure-activity relationship that can be exploited for further optimization. The experimental protocols detailed in this guide provide a robust framework for researchers to independently assess the selectivity of novel compounds targeting the D3 receptor. By leveraging these methodologies, the scientific community can continue to develop more refined therapeutics for dopamine-related neurological and psychiatric disorders, minimizing off-target effects and improving patient outcomes.

References

  • Harding, W. W., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. [Link]

  • Galaj, E., et al. (2022). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Current Topics in Behavioral Neurosciences, 60, 157–201. [Link]

  • Gadhiya, S., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 41, 128004. [Link]

  • Butini, J. A., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 407. [Link]

  • Cho, D. I., et al. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6711. [Link]

  • Lee, S. H., & Kim, K. M. (2010). Current perspectives on the selective regulation of dopamine D₂ and D₃ receptors. Archives of Pharmacal Research, 33(11), 1701–1711. [Link]

  • Tirelli, E., et al. (2012). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. Journal of Molecular Recognition, 25(6), 327–337. [Link]

  • Joyce, J. N. (2001). Dopamine D3 receptor as a therapeutic target for antipsychotic and antiparkinsonian drugs. Pharmacology & Therapeutics, 90(2-3), 231–259. [Link]

  • Gmeiner, P., et al. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Enzymology, 632, 297–322. [Link]

  • Boileau, I., et al. (2014). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology, 5, 161. [Link]

  • Roundtree, I. A., & Davis, A. A. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Nakajima, S., et al. (2013). The potential role of dopamine D3 receptor neurotransmission in cognition. Journal of Psychopharmacology, 27(9), 771–784. [Link]

  • Galaj, E., et al. (2022). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Current Topics in Behavioral Neurosciences, 60, 157–201. [Link]

Sources

Navigating the Labyrinth of Neuroprotection: A Comparative Guide to the Reproducibility of Findings on 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for neurodegenerative diseases, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising starting point. Among its numerous derivatives, 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) and its analogs have garnered attention for their potential neuroprotective properties. However, the path from promising initial findings to a validated therapeutic strategy is paved with the crucial step of independent replication. This guide provides an in-depth analysis of the published biological effects of 6-MeO-THIQ and its closely related analogs, with a core focus on the reproducibility of these findings. We will delve into the primary reported mechanisms of action, compare the available data, and provide detailed experimental protocols to empower researchers to critically evaluate and potentially replicate these studies.

The Promise of Tetrahydroisoquinolines: A Double-Edged Sword

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is found in a wide array of natural and synthetic compounds with diverse biological activities.[1] Some endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are present in the mammalian brain and are suggested to have neuroprotective roles.[2][3] Conversely, other derivatives have been implicated as potential neurotoxins, highlighting the critical importance of understanding the structure-activity relationships within this chemical class. The primary focus of research into the neuroprotective potential of compounds like 6-MeO-THIQ has been on their ability to counteract the effects of neurotoxins used to model Parkinson's disease, such as 6-hydroxydopamine (6-OHDA) and rotenone.[4][5]

A critical assessment of the literature reveals that while a significant body of work on the neuroprotective effects of 1MeTIQ exists, much of it originates from a single research group. This underscores a significant gap in the field: a lack of broad, independent validation of these findings. This guide aims to transparently present the available data to the scientific community to both inform and encourage further investigation into the reproducibility of the biological effects of these intriguing compounds.

Comparative Analysis of Biological Effects

The primary reported biological activities of 6-MeO-THIQ and its analogs revolve around three key areas: neuroprotection against specific toxins, interaction with dopamine receptors, and inhibition of monoamine oxidase (MAO).

Neuroprotective Efficacy: A Tale of Limited Independent Validation

The neuroprotective effects of THIQ derivatives are most commonly studied in cellular and animal models of Parkinson's disease. The neurotoxin 6-hydroxydopamine (6-OHDA) is frequently used to selectively destroy dopaminergic neurons, mimicking the pathology of the disease.[4] While direct studies on this compound are sparse, extensive research on the closely related endogenous compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), suggests a potential mechanism of action. Studies have shown that 1MeTIQ can protect dopaminergic neurons from 6-OHDA-induced damage.[4]

For comparison, we will consider Rasagiline, an irreversible MAO-B inhibitor with established neuroprotective properties in various experimental models of Parkinson's disease.[6][7]

Table 1: Comparison of Neuroprotective Effects in a 6-OHDA Model

Compound/TreatmentModel SystemKey FindingReported EfficacyReference
1MeTIQ Rat model with unilateral 6-OHDA lesion in the substantia nigraProtection against dopamine and 3-MT release deficit in the striatumMultiple administrations of 1MeTIQ completely inhibited the ~70% reduction in dopamine release caused by 6-OHDA.[4]
Rasagiline Zebrafish larvae exposed to 6-OHDAPrevention of locomotor deficits and neuronal loss1 µM Rasagiline prevented the locomotor deficits and neuronal loss induced by 6-OHDA.[8]
Rasagiline Rat models with 6-OHDA striatal lesioningIncreased survival of dopaminergic neuronsSubsequent treatment with rasagiline increased the survival of dopaminergic neurons compared to controls.[6]

It is crucial to note that the data for 1MeTIQ in this specific model comes from a single research group, highlighting the need for independent verification to firmly establish the reproducibility of these findings.

Dopamine Receptor Binding Affinity: A More Diverse Dataset

The interaction with dopamine receptors is another key aspect of the biological profile of THIQ derivatives. Here, the data is more varied, with different research groups contributing to the understanding of how these compounds interact with various dopamine receptor subtypes. A study by Kłosiński et al. (2018) provides valuable data on a close analog, a series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group.[8][9] This allows for a more direct comparison of binding affinities.

Table 2: Comparative Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD2 ReceptorD3 ReceptorReference
Compound 7 (6-methoxy-THIQ derivative) >10,000>10,0006.3[8][9]
Compound 8 (6,7-dimethoxy-THIQ derivative) >10,0002,70028[8][9]

These findings, from an independent laboratory, suggest that the 6-methoxy substitution pattern on the THIQ scaffold can lead to high affinity and selectivity for the D3 dopamine receptor. The reproducibility of these binding affinities can be considered more robust due to the standardized nature of radioligand binding assays.

Monoamine Oxidase (MAO) Inhibition: A Plausible Mechanism

The inhibition of monoamine oxidase (MAO), particularly MAO-B, is a clinically validated strategy for treating Parkinson's disease. Rasagiline, our comparator compound, is a potent and irreversible MAO-B inhibitor.[6] Several studies have suggested that THIQ derivatives also possess MAO inhibitory activity.[2] However, obtaining directly comparable IC50 values for this compound from multiple independent studies is challenging. The available data for a range of related compounds indicates that the THIQ scaffold is a viable starting point for the design of MAO inhibitors.

Table 3: Comparative MAO-B Inhibition

CompoundMAO-B IC50NotesReference
6-MeO-THIQ Analog (Thiazolyl hydrazone derivative) Potent inhibition (specific IC50 not provided for this fragment alone)The 6-methoxy-naphthaldehyde starting material suggests the activity of the core structure.[2]
Rasagiline 14 nMA well-established, potent, and irreversible MAO-B inhibitor.[10]
Selegiline 7 nMAnother clinically used irreversible MAO-B inhibitor.[10]

The data suggests that while the potential for MAO-B inhibition exists for 6-methoxy substituted THIQs, more direct and replicated studies are needed to quantify this effect for the specific compound of interest.

Experimental Protocols: A Foundation for Replication

To facilitate the independent validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease

This protocol is based on the methodology described by Wąsik et al. (2018).[4]

Objective: To assess the ability of a test compound to protect dopaminergic neurons from 6-OHDA-induced degeneration in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (e.g., 6-MeO-THIQ)

  • Vehicle for test compound

  • Stereotaxic apparatus

  • Anesthetics (e.g., ketamine/xylazine)

  • Microdialysis equipment

  • HPLC with electrochemical detection

Procedure:

  • Animal Preparation: Acclimatize rats for at least 7 days before surgery. House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Stereotaxic Surgery: Anesthetize the rats. Secure the animal in a stereotaxic frame.

  • 6-OHDA Lesioning: Infuse 6-OHDA into the substantia nigra pars compacta (SNc) of one hemisphere. The coordinates for the injection should be determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • Test Compound Administration: Administer the test compound or vehicle according to the experimental design (e.g., pre-treatment, co-treatment, or post-treatment). For chronic studies, daily injections may be required.

  • In Vivo Microdialysis: At a predetermined time point after the lesion (e.g., 14 days), implant a microdialysis probe into the striatum of the lesioned hemisphere.

  • Sample Collection: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC, HVA, 3-MT) using HPLC with electrochemical detection.

  • Data Analysis: Compare the levels of dopamine and its metabolites in the test compound-treated group to the vehicle-treated control group. A significant attenuation of the 6-OHDA-induced decrease in dopamine levels indicates a neuroprotective effect.

Protocol 2: Dopamine Receptor Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assays, similar to those used by Kłosiński et al. (2018).[8][9]

Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3)

  • Radioligand specific for the receptor subtype (e.g., [³H]Spiperone for D2/D3 receptors)

  • Test compound (e.g., 6-MeO-THIQ)

  • Non-specific binding inhibitor (e.g., haloperidol)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Scintillation counter and vials

  • 96-well filter plates

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known competitor (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of neuroprotection and the experimental workflow.

neuroprotection_pathway cluster_stress Oxidative Stress cluster_neuron Dopaminergic Neuron cluster_intervention Therapeutic Intervention 6-OHDA 6-OHDA ROS ROS 6-OHDA->ROS Generates Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death 6-MeO-THIQ 6-MeO-THIQ MAO-B_Inhibition MAO-B_Inhibition 6-MeO-THIQ->MAO-B_Inhibition Potential Mechanism D3_Antagonism D3_Antagonism 6-MeO-THIQ->D3_Antagonism Potential Mechanism MAO-B_Inhibition->ROS Reduces D3_Antagonism->Apoptosis May Inhibit

Caption: Proposed neuroprotective mechanisms of 6-MeO-THIQ.

experimental_workflow start Hypothesis: 6-MeO-THIQ is neuroprotective in_vitro In Vitro Studies (e.g., SH-SY5Y cells + 6-OHDA) start->in_vitro binding_assay Receptor Binding Assays (Dopamine Receptors, MAO) start->binding_assay in_vivo In Vivo Studies (e.g., Rat 6-OHDA model) in_vitro->in_vivo Positive results lead to binding_assay->in_vivo Mechanism insight informs behavioral Behavioral Analysis (e.g., Rotarod, Cylinder test) in_vivo->behavioral neurochemical Neurochemical Analysis (Striatal Dopamine Levels) in_vivo->neurochemical histology Histological Analysis (TH+ neuron counting) in_vivo->histology data_analysis Data Analysis & Comparison behavioral->data_analysis neurochemical->data_analysis histology->data_analysis conclusion Conclusion on Reproducibility and Efficacy data_analysis->conclusion

Caption: A typical workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

The available evidence suggests that this compound and its close analogs are promising molecules with potential neuroprotective effects. The data on dopamine D3 receptor binding appears to be robust and provides a solid foundation for further investigation into the role of this target in neuroprotection. However, a critical evaluation of the literature reveals a pressing need for independent replication of the in vivo neuroprotective studies. While the work from a single research group on 1MeTIQ is extensive and internally consistent, the broader scientific community would greatly benefit from validation by other laboratories to solidify these findings.

For researchers and drug development professionals, this guide serves as both a summary of the current state of knowledge and a call to action. The provided protocols offer a starting point for replication studies. Future work should focus on:

  • Independent Replication: Conducting neuroprotection studies on 6-MeO-THIQ and 1MeTIQ in various models of Parkinson's disease by multiple, independent laboratories.

  • Head-to-Head Comparisons: Directly comparing the efficacy of these THIQ derivatives with standard neuroprotective agents like Rasagiline in the same experimental setup.

  • Mechanism of Action: Further elucidating the precise molecular mechanisms underlying the observed effects, including a more thorough investigation of MAO inhibition and the downstream consequences of D3 receptor antagonism.

By addressing these key areas, the scientific community can move closer to a definitive understanding of the therapeutic potential of this compound and its analogs, and ultimately, determine their viability as candidates for the treatment of neurodegenerative diseases.

References

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Neurotoxicity Research, 25(4), 383–394. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725–754. [Link]

  • Kłosiński, M., Kołaczkowski, M., & Pawłowski, M. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. [Link]

  • Makino, Y., Ohta, S., Tachikawa, O., & Hirobe, M. (1990). Presence of 1-methyl-1,2,3,4-tetrahydroisoquinoline-like immunoreactivity in the human brain. Neuroscience Letters, 115(2-3), 183–186.
  • McKeown, L., Tipping, D., & Ffrench-Constant, C. (2017). Neuroprotective and Neuro-restorative Effects of Minocycline and Rasagiline in a Zebrafish 6-Hydroxydopamine Model of Parkinson's Disease. Neuroscience, 367, 34–46. [Link]

  • Parrado, J., Absi, E., Ayala, A., Castaño, A., Cano, J., & Machado, A. (2000). The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex i of the respiratory chain produced by MPP+. Journal of Neurochemistry, 75(1), 65–71.
  • Sagi, Y., & Mandel, S. (2006). Role of rasagiline in treating Parkinson's disease: Effect on disease progression. Expert Review of Neurotherapeutics, 6(11), 1597–1607. [Link]

  • Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities. Journal of Neurochemistry, 57(6), 1940–1943.
  • Wąsik, A., Romańska, I., Zelek-Molik, A., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 33(3), 523–531.
  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 846–856. [Link]

  • Antkiewicz-Michaluk, L., Wardas, J., Michaluk, J., Romanska, I., & Bojarski, A. J. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. The International journal of neuropsychopharmacology, 7(2), 155–163. [Link]

  • Maruyama, W., Naoi, M., & Youdim, M. B. (2010). Neuroprotective function of rasagiline and selegiline, inhibitors of type B monoamine oxidase, and role of monoamine oxidases in synucleinopathies. Expert review of neurotherapeutics, 10(8), 1297–1316. [Link]

  • Olanow, C. W. (2007). Rasagiline as a neuroprotective agent in Parkinson's disease. Neurology, 68(24 Suppl 3), S36–S43.
  • Al-Hourani, B. J., Sharma, S. K., & Taha, M. O. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules (Basel, Switzerland), 26(20), 6296. [Link]

  • Kłosiński, M., Kołaczkowski, M., & Pawłowski, M. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS medicinal chemistry letters, 9(10), 990–995. [Link]

  • Wąsik, A., Romańska, I., Zelek-Molik, A., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity research, 33(3), 523–531. [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–856.
  • Wąsik, A., Romańska, I., Zelek-Molik, A., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 33(3), 523–531. [Link]

  • Antkiewicz-Michaluk, L., Wardas, J., Michaluk, J., Romanska, I., & Bojarski, A. J. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. The International Journal of Neuropsychopharmacology, 7(2), 155–163. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Given its structural similarity to other substituted tetrahydroisoquinolines, it is prudent to handle 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline as a hazardous substance. Related compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all disposal procedures must be conducted with the assumption that this compound shares these hazardous properties.

Hazard Classification Summary (Inferred)

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific Target Organ ToxicityCategory 3May cause respiratory irritation

This precautionary classification underscores the necessity of meticulous handling and disposal to mitigate potential risks.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in the transfer of waste to a licensed disposal facility.

Phase 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste material, the paramount concern is personal safety. Adherence to proper PPE protocols is non-negotiable.

Essential PPE:

  • Gloves: Nitrile gloves are required to prevent skin contact.[3]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3][4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosol or dust generation, a properly fitted respirator is necessary.[3]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Phase 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6]

Step-by-Step Containerization:

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[7][8][9] The original manufacturer's container is ideal if it is in good condition.[5][9] Do not use food containers.[5]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8][10] Include the date when the first waste was added.

  • Segregate the Waste: Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3][5] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[5]

  • Solid vs. Liquid Waste:

    • Dry, solid waste: Collect in the manufacturer's container or a compatible, labeled container.[7]

    • Contaminated lab supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the chemical should be double-bagged in clear plastic bags and labeled as hazardous waste.[7]

    • Liquid waste: Collect in a compatible, leak-proof container, filling it to no more than 90% of its capacity to allow for expansion.[11]

Phase 3: Storage and Accumulation

Hazardous waste must be stored in a designated and controlled area while awaiting pickup.

Storage Guidelines:

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[5][12][13]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]

  • Secure Storage: Keep waste containers closed at all times except when adding waste.[7][8][14] Store them in a cool, dry, and well-ventilated area away from heat and direct sunlight.[4][14]

Phase 4: Disposal and Removal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

Procedure:

  • Request a Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[15]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Hand-off to Professionals: The transfer of the waste must be conducted by trained EHS personnel or a certified hazardous waste contractor.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Start: Generation of Waste assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste Stream (Do Not Mix) select_ppe->segregate_waste choose_container Choose Compatible Container (Leak-proof, Screw-cap) segregate_waste->choose_container label_container Label Container ('Hazardous Waste', Chemical Name, Date) choose_container->label_container store_waste Store in Designated SAA (Secondary Containment, Closed Lid) label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following these guidelines, researchers can ensure that the final stage of their compound's lifecycle is managed with the same rigor and attention to detail as its synthesis and application. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. US FUSION. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Material Safety Data Sheet. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Hazardous Waste Disposal Procedures. Michigan State University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before any handling procedure, a thorough risk assessment is paramount. Based on available safety data, this compound and structurally similar compounds present several potential hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: It is known to cause skin irritation, and related compounds can cause severe burns.[1][2]

  • Serious Eye Damage/Irritation: Direct contact poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors, aerosols, or dust may cause respiratory tract irritation.[1][2]

A foundational principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (breathing), and ingestion. The following PPE recommendations are designed to create effective barriers against these exposure pathways.

Core PPE Requirements: Your First Line of Defense

For all routine laboratory operations involving this compound, the following PPE is mandatory.

  • Eye and Face Protection:

    • Rationale: The risk of serious eye irritation necessitates robust protection.[1] Standard safety glasses are insufficient as they do not protect against splashes.

    • Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as European Standard EN 166 or OSHA 29 CFR 1910.133. When there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield should be worn in addition to safety goggles.[3][4]

  • Hand Protection:

    • Rationale: Direct skin contact can cause irritation or burns.[1] Gloves serve as the most critical barrier for preventing dermal exposure.

    • Recommendation: Wear nitrile or neoprene chemotherapy-rated gloves.[5][6] For any task involving hazardous compounds, double-gloving is a best practice. The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff to create a secure seal.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[3]

  • Body Protection:

    • Rationale: To prevent accidental skin contact from spills or splashes, clothing must be protected.

    • Recommendation: A fire-retardant, chemical-resistant laboratory coat that is fully buttoned is the minimum requirement.[8] For larger-scale operations or when handling concentrates, a disposable, polyethylene-coated polypropylene gown that resists chemical permeation is recommended.[6][7] Full-length trousers and fully enclosed, chemical-resistant footwear are mandatory at all times.[8]

  • Respiratory Protection:

    • Rationale: The compound may cause respiratory irritation.[1][9] Engineering controls are the primary method for mitigating this risk.

    • Recommendation: All handling of this compound, especially weighing of the solid or transfers of solutions, must be conducted within a certified chemical fume hood.[10][11] If a fume hood is not available or in the event of a significant spill outside of containment, an appropriate respirator (e.g., an elastomeric half-mask with organic vapor cartridges or a NIOSH-approved N95 respirator for particulates) must be used.[7]

Operational PPE Matrix

The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table as a guide for your standard operating procedures.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety GogglesSingle Pair Nitrile GlovesLab CoatFume Hood (if container is damaged)
Weighing Solid Safety GogglesDouble Pair Nitrile GlovesLab CoatCertified Chemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat or Disposable GownCertified Chemical Fume Hood
Running Reaction Safety GogglesDouble Pair Nitrile GlovesLab Coat or Disposable GownCertified Chemical Fume Hood
Small Spill Cleanup (<100mL) Safety Goggles & Face ShieldDouble Pair Nitrile GlovesDisposable GownFume Hood or Respirator
Waste Disposal Safety Goggles & Face ShieldDouble Pair Nitrile GlovesDisposable GownWell-ventilated area

Procedural Guidance: From Preparation to Disposal

A. PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

Donning (Putting On):

  • Change into laboratory attire (long pants, closed-toe shoes).

  • Don inner pair of gloves.

  • Don lab coat or disposable gown.

  • Don outer pair of gloves, ensuring cuffs are over the gown sleeves.

  • Don respiratory protection (if required).

  • Don eye and face protection.

Doffing (Taking Off):

  • Remove outer gloves (turn inside out).

  • Remove lab coat or gown (fold inward, away from the body).

  • Remove face shield and goggles.

  • Remove respirator (if used).

  • Remove inner gloves (turn inside out).

  • Wash hands thoroughly with soap and water.

B. Spill Management Protocol

  • Evacuate: Alert personnel and evacuate the immediate area.[12]

  • Communicate: Inform your supervisor and institutional Environmental Health and Safety (EHS) department.

  • Secure: Restrict access to the spill area. Ensure ventilation is adequate (or initiate it).

  • Protect: Don the appropriate PPE as outlined in the Operational Matrix for spills.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand, silica gel, or a commercial chemical absorbent).[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area according to your laboratory's established procedures.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

C. Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS department.[5]

  • Collection: Collect all waste, including contaminated consumables (gloves, absorbent pads, pipette tips), in a clearly labeled, sealed, and compatible container.[5][13]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Never dispose of this chemical down the drain.[9]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Determination Start Start: Task Involving This compound AssessScale Assess Scale & Concentration Start->AssessScale AssessExposure Assess Potential for Splash, Aerosol, or Dust AssessScale->AssessExposure BasePPE Minimum PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat AddFaceShield Add Face Shield AssessExposure->AddFaceShield High Splash Potential? BasePPE->AddFaceShield UpgradeGown Upgrade to Disposable Gown AddFaceShield->UpgradeGown No AddFaceShield->UpgradeGown Yes UseFumeHood Mandatory: Work in Fume Hood UpgradeGown->UseFumeHood Large Scale or Concentrated? UpgradeGown->UseFumeHood No ConsiderRespirator Consider Respirator (Spill/Ventilation Failure) UseFumeHood->ConsiderRespirator FinalPPE Final PPE & Engineering Controls Assembled ConsiderRespirator->FinalPPE

Caption: PPE selection workflow based on task-specific risk assessment.

By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356.PubChem.
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR - Sigma-Aldrich.Sigma-Aldrich.
  • Material Safety Data Sheet. (2021). [Source document title unavailable].
  • USP Chapter : Personal Protective Equipment. (2018). Pharmacy Times.
  • : 6-Methoxy-1,2,3,4-tetrahydroquinoline.LookChem.
  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302.PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). [Source document title unavailable].
  • Essential Procedures for the Safe Disposal of 6-Methoxy-2-methylquinolin-4-amine. (2025). Benchchem.
  • Material Safety D
  • Personal protective equipment in your pharmacy. (2019). [Source document title unavailable].
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal Protective Equipment (PPE) | Chemistry | Wits. (2022). YouTube.
  • Hazardous Waste Disposal Procedures.[Source document title unavailable].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。